2-Chloro-4,5-dimethoxypyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,5-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIOOCFFMSRIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4,5-dimethoxypyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,5-dimethoxypyrimidine, identified by the CAS number 1333240-17-7 , is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its pyrimidine core, adorned with a reactive chlorine atom and two methoxy groups, provides a scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications.[3] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1333240-17-7 | [1][2][4] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1][4] |
| Molecular Weight | 174.58 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 101 - 105 °C | [5] |
| Boiling Point (Predicted) | 290.9 ± 20.0 °C | [4] |
| Density (Predicted) | 1.285 ± 0.06 g/cm³ | [4] |
| XLogP3 | 1.4 | [2][4] |
| Polar Surface Area | 44.2 Ų | [2][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of the corresponding pyrimidin-2-ol. A plausible and efficient synthetic route starts from 4,5-dimethoxy-2-pyrimidinol, which can be prepared from commercially available starting materials. The chlorination is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Chlorination of 4,5-dimethoxy-2-pyrimidinol
-
In a well-ventilated fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethoxy-2-pyrimidinol (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate, to recover any dissolved product.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure product.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the chlorine atom at the C2 position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further influenced by the nitrogen atoms, facilitates the displacement of the C2-chloro substituent by various nucleophiles. The general order of reactivity for nucleophilic substitution on dichloropyrimidines is typically C4 > C2.[6] However, the specific electronic effects of the 4,5-dimethoxy groups will modulate this reactivity.
Common nucleophiles used in SNAr reactions with chloropyrimidines include:
-
Amines: Primary and secondary amines react to form 2-aminopyrimidine derivatives.
-
Alkoxides and Phenoxides: These react to yield 2-alkoxy or 2-aryloxypyrimidines.
-
Thiols: Thiols can be used to introduce sulfur-containing moieties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can serve as an excellent substrate in these transformations.
-
Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[7][8]
-
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds with a broader range of amines than traditional SNAr reactions.
-
Sonogashira Coupling: This reaction introduces alkynyl groups by coupling with terminal alkynes.
Workflow for Functionalization
Caption: Key reaction pathways for functionalizing this compound.
Application in Drug Discovery: A Focus on Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved drugs.[3][9] Substituted pyrimidines are particularly prominent as kinase inhibitors, which are a major class of targeted cancer therapeutics.
This compound is a valuable starting material for the synthesis of various kinase inhibitors. The ability to selectively functionalize the C2 position allows for the introduction of pharmacophoric groups that can interact with the active site of kinases. For instance, derivatives of 2-chloropyrimidines have been extensively explored in the development of inhibitors for kinases such as Aurora kinases and Glycogen Synthase Kinase 3 (GSK-3).[3][10][11]
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold
Caption: A generalized synthetic route to a potential kinase inhibitor.
Spectroscopic Data
While a dedicated spectrum for this compound is not publicly available in the initial search, based on the analysis of related structures, the following characteristic peaks in ¹H and ¹³C NMR spectra can be anticipated.
Anticipated ¹H NMR (in CDCl₃, 400 MHz):
-
δ ~8.2-8.4 ppm (s, 1H): Pyrimidine C6-H.
-
δ ~4.0-4.1 ppm (s, 3H): Methoxy group protons.
-
δ ~3.9-4.0 ppm (s, 3H): Methoxy group protons.
Anticipated ¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~160-165 ppm: C2 (attached to Cl).
-
δ ~155-160 ppm: C4 (attached to OMe).
-
δ ~145-150 ppm: C6.
-
δ ~130-135 ppm: C5 (attached to OMe).
-
δ ~55-60 ppm: Methoxy carbons.
Safety and Handling
As with all chlorinated heterocyclic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
General Safety Precautions:
-
Handling: Avoid contact with skin, eyes, and clothing.[1][2][4] Minimize dust generation and accumulation.[4] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4][5]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity allows for the strategic introduction of diverse functionalities, making it an ideal starting point for the development of novel therapeutics, especially kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
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This compound | CAS 1333240-17-7 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 7, 2026, from [Link]
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This compound | C6H7ClN2O2 | CID 66569546 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
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Chemwatch GHS SDS in English (European) 39605 - Chemstock. (n.d.). Retrieved January 7, 2026, from [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). Retrieved January 7, 2026, from [Link]
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nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Retrieved January 7, 2026, from [Link]
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2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
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2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
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Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc. (n.d.). Retrieved January 7, 2026, from [Link]
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Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (n.d.). Retrieved January 7, 2026, from [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]
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Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
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Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Retrieved January 7, 2026, from [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
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physicochemical properties of 2-Chloro-4,5-dimethoxypyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,5-dimethoxypyrimidine
Abstract
This compound stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its strategic placement of a reactive chlorine atom and two methoxy groups on the pyrimidine core makes it a highly versatile intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive exploration of the core (CAS No. 1333240-17-7). Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data, delving into the causality behind experimental choices and the practical implications of each property for researchers, scientists, and drug development professionals. It offers detailed experimental protocols, data interpretation insights, and a thorough examination of the compound's structural, spectroscopic, and reactive characteristics, serving as an essential resource for its effective application in the laboratory.
Introduction and Strategic Significance
The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry
The pyrimidine ring system is a fundamental motif in a vast array of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system provides a rigid framework for orienting functional groups to interact with biological targets. Consequently, pyrimidine derivatives are integral to numerous approved therapeutics, targeting a wide range of diseases.
This compound: A Versatile Synthetic Intermediate
This compound emerges as a particularly valuable synthetic intermediate due to its tailored reactivity. The chlorine atom at the C2 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), enabling the construction of diverse molecular libraries for screening.[1] The methoxy groups at the C4 and C5 positions are not merely passive substituents; they modulate the electronic properties of the pyrimidine ring, influencing the reactivity of the C2 position and providing additional sites for potential modification in later-stage synthesis. A thorough understanding of its physicochemical properties is therefore not an academic exercise, but a prerequisite for its rational and efficient use in the synthesis of novel drug candidates targeting areas such as oncology and infectious diseases.[1]
Core Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source/Method | Significance in Drug Development & Synthesis |
| Molecular Formula | C₆H₇ClN₂O₂ | - | Defines the elemental composition and is the basis for molecular weight calculation.[2][3] |
| Molecular Weight | 174.58 g/mol | Computed (PubChem) | Essential for stoichiometric calculations in reaction planning and for converting mass to moles.[2] |
| CAS Number | 1333240-17-7 | - | Provides a unique, unambiguous identifier for the compound across databases and literature.[3] |
| Appearance | White to light yellow powder or crystal | Typical for similar compounds | A primary indicator of purity; deviations may suggest impurities or degradation.[4] |
| Melting Point | Data not publicly available | - | A sharp melting range is a key indicator of purity. Important for setting reaction temperature limits and for formulation studies. |
| Boiling Point | 290.9 ± 20.0 °C | Predicted | Useful for purification by distillation under vacuum, though the compound is a solid at room temperature.[5] |
| Density | 1.285 ± 0.06 g/cm³ | Predicted | Relevant for process scale-up, reactor volume calculations, and formulation development.[5] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., Dioxane, Acetonitrile) | Inferred from related structures | Critical for selecting appropriate reaction solvents, purification methods (crystallization, chromatography), and biological assay buffers.[6] |
| LogP (XLogP3) | 1.4 | Computed (PubChem) | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability for derivative compounds.[2][5] |
| Topological Polar Surface Area (TPSA) | 44.2 Ų | Computed (PubChem) | A key descriptor for predicting drug transport properties, including cell permeability and blood-brain barrier penetration.[2][5] |
Structural and Spectroscopic Characterization
Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The following outlines the standard spectroscopic methods for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure.
-
Expected ¹H NMR Spectrum:
-
A singlet around δ 8.0-8.5 ppm corresponding to the single proton on the pyrimidine ring (C6-H).
-
Two distinct singlets around δ 3.9-4.2 ppm, each integrating to 3H, corresponding to the two non-equivalent methoxy groups (-OCH₃) at the C4 and C5 positions.
-
-
Expected ¹³C NMR Spectrum:
-
Signals in the aromatic region (δ 140-165 ppm) for the carbon atoms of the pyrimidine ring.
-
Signals for the methoxy carbons around δ 55-60 ppm.
-
Expert Insight: The observation of two separate methoxy signals is a key confirmation of the 4,5-substitution pattern, as the alternative 4,6-isomer would likely show a single methoxy signal due to molecular symmetry.
Mass Spectrometry (MS)
MS provides definitive confirmation of the compound's molecular weight and elemental formula.
-
Expected Mass Spectrum: The key diagnostic feature is the molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a characteristic pattern:
-
A molecular ion peak ([M]⁺ ) at m/z 174.
-
A second peak ([M+2]⁺ ) at m/z 176, with an intensity approximately one-third that of the [M]⁺ peak.
-
Protocol: Acquiring a High-Resolution Mass Spectrum (HRMS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer for high mass accuracy.
-
Analysis: Infuse the sample solution directly into the ion source.
-
Data Interpretation: Determine the exact mass of the molecular ion. The measured mass should be within 5 ppm of the theoretical exact mass of C₆H₇ClN₂O₂ (174.0196 Da).[2] This provides unambiguous confirmation of the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Characteristic Peaks:
-
~3050-3150 cm⁻¹: C-H stretching (aromatic).
-
~2850-2950 cm⁻¹: C-H stretching (aliphatic, from -OCH₃).
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.
-
~1200-1300 cm⁻¹: C-O stretching (aryl ether).
-
~700-850 cm⁻¹: C-Cl stretching.
-
Reactivity and Stability Profile
Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is dominated by the reactivity of the C2-chloro group. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C2 position towards attack by nucleophiles.
Note: The above DOT script is a placeholder for a chemical reaction diagram. A proper chemical structure renderer would be required for accurate depiction.
This reaction is foundational. By selecting different nucleophiles (R-NH₂, R-SH, R-O⁻), chemists can rapidly generate a diverse array of analogues for structure-activity relationship (SAR) studies, a core activity in lead optimization.
Chemical Stability and Storage
Based on safety data for related heterocyclic compounds, this compound should be handled as a standard, stable organic solid.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[5]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
-
Handling: Wear suitable protective clothing, gloves, and eye/face protection. Handle in a well-ventilated place, such as a fume hood, to avoid inhalation of dust.[5]
Experimental Protocols for Physicochemical Determination
The following protocols are designed to be self-validating systems, providing reliable and reproducible data crucial for research and development.
Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Causality: While traditional capillary methods provide a melting range, DSC offers superior accuracy and additional thermodynamic information. It measures the heat flow required to raise the sample's temperature, revealing a sharp endothermic peak at the melting point for a pure substance. The width of this peak can serve as an indicator of purity.
-
Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C).
-
Sample Preparation: Accurately weigh 2-3 mg of the compound into an aluminum DSC pan. Crimp the pan to seal it. Prepare an identical empty pan to serve as a reference.
-
Thermal Program: Place both pans into the DSC cell. Heat the sample from room temperature to a temperature ~20 °C above the expected melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The onset temperature of the endothermic peak on the resulting thermogram is recorded as the melting point. A peak width at half-height of less than 1 °C is indicative of high purity.
Protocol: Assessment of Aqueous Kinetic Solubility
Causality: For any compound intended for biological screening, aqueous solubility is a critical parameter. Poor solubility can lead to false negatives in high-throughput screening (HTS) and pose significant challenges for formulation. This protocol provides a rapid assessment.
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration of 100 µM (with 1% DMSO). Prepare in triplicate.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS, by comparing against a calibration curve prepared in a 1% DMSO/PBS mixture. The measured concentration is the kinetic solubility.
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is required.
-
-
Engineering Controls: All handling of the solid and its solutions should be performed in a certified chemical fume hood to ensure adequate ventilation.[7] An eyewash station and safety shower must be readily accessible.
Conclusion
This compound is more than a catalog chemical; it is a strategic tool for the medicinal chemist. Its value is unlocked through a deep appreciation of its physicochemical properties. Its moderate lipophilicity and polar surface area suggest a favorable starting point for developing drug-like molecules. Its primary reactive handle, the C2-chloro group, provides a reliable and versatile site for synthetic elaboration via nucleophilic aromatic substitution. The protocols and data presented in this guide are intended to empower researchers to utilize this building block with confidence and precision. A thorough characterization, from spectroscopic identity to solubility and reactivity, is the foundation upon which successful drug discovery programs are built.
References
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This compound | C6H7ClN2O2 | CID 66569546 - PubChem . PubChem, National Center for Biotechnology Information. [Link]
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2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem . PubChem, National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to 2-Chloro-4,5-dimethoxypyrimidine for Advanced Research Applications
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate 2-Chloro-4,5-dimethoxypyrimidine. We will move beyond basic data to explore its molecular characteristics, safety protocols, synthetic utility, and strategic application in modern therapeutic design. The narrative is structured to provide not just procedural steps, but the underlying chemical rationale, ensuring a robust and reproducible understanding for its use in the laboratory.
Core Molecular Profile
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense importance in medicinal chemistry due to the pyrimidine core's presence in nucleobases and numerous approved drugs.[1] Its structure features a reactive chlorine atom at the C2 position, which serves as a versatile synthetic handle for introducing diverse functionalities.
Caption: 2D Structure of this compound.
The key identifiers and molecular properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 1333240-17-7 | [2][4] |
| Molecular Formula | C₆H₇ClN₂O₂ | [2][3][4] |
| Molecular Weight | 174.59 g/mol | [2][3] |
| Canonical SMILES | COC1=CN=C(N=C1OC)Cl | [3] |
| InChIKey | KIIOOCFFMSRIHK-UHFFFAOYSA-N | [3][4] |
Physicochemical & Safety Profile
Understanding the physical properties and safety requirements is a prerequisite for the effective and safe utilization of any chemical intermediate.
| Parameter | Predicted/Reported Value | Source(s) |
| Density (Predicted) | 1.285 ± 0.06 g/cm³ | [4] |
| Boiling Point (Predicted) | 290.9 ± 20.0 °C at 760 mmHg | [4] |
| Polar Surface Area | 44.2 Ų | [3][4] |
| LogP (XLogP3) | 1.4 | [3][4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Safety & Handling: A Self-Validating Protocol
While specific GHS hazard data for CAS 1333240-17-7 is not extensively published, data from closely related isomers like 2-Chloro-4,6-dimethoxypyrimidine indicate potential hazards such as being harmful if swallowed and causing serious eye irritation.[6][7] Therefore, a cautious and systematic approach to handling is mandatory.
Core Principle: Treat the compound as potentially hazardous, assuming it to be an irritant to the skin and eyes and harmful upon ingestion or inhalation.[8][9]
Workflow for Safe Handling:
Caption: A mandatory workflow for the safe handling of this compound.
Chemical Reactivity and Role in Synthesis
The synthetic utility of this compound is dominated by the reactivity of the C2-chloro group. This functionality is the primary site for derivatization, making the compound a valuable building block.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms, particularly C2, C4, and C6, susceptible to attack by nucleophiles. The chlorine atom at the C2 position is an excellent leaving group, creating a highly reliable site for Nucleophilic Aromatic Substitution (SNAr) reactions. This is the foundational reaction that allows chemists to introduce a vast array of amines, alcohols, thiols, and other nucleophilic fragments, which is a cornerstone of library synthesis in drug discovery.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Proposed Synthetic Pathway
While specific synthetic preparations for this compound are not widely published, a robust and reliable synthesis can be designed based on well-established chlorination protocols for analogous hydroxy-pyrimidines.[10][11] The most common and industrially scalable method involves the chlorination of the corresponding 2-hydroxy-pyrimidine (the tautomeric form of a uracil derivative) using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
Step-by-Step Experimental Protocol
Reaction: Chlorination of 4,5-dimethoxy-2-hydroxypyrimidine.
Rationale: Phosphorus oxychloride is a highly effective reagent for converting hydroxyl groups on electron-deficient rings (like pyrimidines and pyridines) into chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. An organic base like triethylamine or N,N-dimethylaniline can be used to scavenge the HCl generated, though reactions are often run in excess POCl₃ which can serve as both reagent and solvent.[10]
Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 4,5-dimethoxy-2-hydroxypyrimidine (1.0 eq).
-
Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq). If the starting material is not fully soluble, a co-solvent like toluene can be added.[10]
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-6 hours.[10] Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃. Caution: This is a highly exothermic process.
-
Neutralization: Carefully neutralize the acidic aqueous solution with a base such as solid sodium bicarbonate or aqueous NaOH until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Workflow for the proposed synthesis of this compound.
Quality Control & Analytical Characterization
Verification of the final product's identity and purity is critical. A combination of spectroscopic and chromatographic methods forms a self-validating system to confirm the successful synthesis.
-
¹H NMR (Proton NMR): The structure should exhibit a singlet for the C6-H proton, and two distinct singlets for the two methoxy (–OCH₃) groups. The integration of these peaks should be in a 1:3:3 ratio.
-
¹³C NMR (Carbon NMR): Expect six distinct carbon signals corresponding to the six carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak must be observed.
-
HPLC: High-Performance Liquid Chromatography should be used to determine the purity of the final compound, ideally showing a single major peak with >95% purity.
Applications in Drug Discovery & Development
This compound is not an end-product but a valuable intermediate. Its primary application is as a scaffold for building more complex molecules with potential biological activity.[2] The true power of this intermediate lies in its ability to serve as a starting point for combinatorial chemistry and library synthesis.
The differential reactivity of substituted chloropyrimidines is a key tool in medicinal chemistry. For example, in related dichloropyrimidines, the C4 chlorine is often more reactive than the C2 chlorine, allowing for selective, stepwise substitutions.[12] While this compound has only one chlorine, its reliable reactivity at the C2 position makes it an ideal precursor for creating series of compounds to probe structure-activity relationships (SAR). Its utility has been noted in the synthesis of kinase inhibitors, which are crucial in oncology and inflammation research.[12]
Caption: Role of this compound as a scaffold in drug discovery.
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This compound | CAS 1333240-17-7. AMERICAN ELEMENTS. [Link]
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Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Pharmaffiliates. [Link]
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2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323. PubChem, National Center for Biotechnology Information. [Link]
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2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935. PubChem, National Center for Biotechnology Information. [Link]
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Exploring 2-Chloro-4,6-Dimethoxypyrimidine: Properties and Applications. LookChem. [Link]
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A Technical Guide to 2-Chloro-4,5-dimethoxypyrimidine: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
Abstract
2-Chloro-4,5-dimethoxypyrimidine is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex, biologically active molecules. Its pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents. The strategic placement of a reactive chlorine atom at the 2-position, coupled with the modulating electronic effects of the 4,5-dimethoxy substituents, makes this molecule a highly valuable and versatile building block. This technical guide provides a comprehensive overview of the physicochemical properties, structural features, reactivity, and synthetic applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Structural Analysis and Physicochemical Properties
The utility of any synthetic building block begins with a thorough understanding of its structural and electronic characteristics. This compound is an aromatic heterocyclic compound with the molecular formula C₆H₇ClN₂O₂.[1]
Core Structure and Stereochemistry
The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring system is inherently planar. The substituents—a chlorine atom at C2 and two methoxy groups at C4 and C5—do not introduce any chiral centers. Consequently, This compound is an achiral molecule and does not exhibit stereoisomerism. The free rotation of the methoxy groups around their respective C-O bonds is the only notable conformational flexibility.
Physicochemical Data
A summary of the key computed physicochemical properties for this compound is presented below. This data is essential for predicting its behavior in various solvent systems and its potential for membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | PubChem[1] |
| Molecular Weight | 174.58 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1333240-17-7 | PubChem[1] |
| XLogP3 (Lipophilicity) | 1.4 | PubChem[1] |
| Topological Polar Surface Area | 44.2 Ų | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by the reactivity of the C2-chloro substituent. The pyrimidine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms, which facilitates nucleophilic attack on the ring's carbon atoms, particularly those bearing a good leaving group like chlorine.
The primary reaction pathway is Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing nature of the ring nitrogens stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, lowering the activation energy for the substitution. The methoxy groups at the C4 and C5 positions donate electron density through resonance, which can modulate the reactivity of the C2 position compared to unsubstituted 2-chloropyrimidine.
The general mechanism for the SₙAr reaction is depicted below. This pathway is fundamental to the use of this compound as a scaffold, allowing for the facile introduction of various nucleophiles, most commonly amines, to build molecular complexity.
Caption: Generalized Nucleophilic Aromatic Substitution (SₙAr) Pathway.
Synthesis of this compound
While multiple synthetic routes to substituted pyrimidines exist, a common and industrially scalable approach involves the chlorination of a corresponding hydroxypyrimidine (uracil) precursor. The following is a representative protocol for the synthesis of this compound, based on well-established methods for analogous compounds.[2][3][4]
Representative Synthetic Protocol
The synthesis is typically a two-step process starting from a suitable precursor, which itself can be synthesized or commercially sourced. The key transformation is the conversion of the hydroxyl group at the C2 position into a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Workflow for the Synthesis of this compound.
Detailed Experimental Methodology
Materials:
-
4,5-Dimethoxy-2-hydroxypyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 1.1 eq)
-
Toluene or other high-boiling solvent (optional)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethoxy-2-hydroxypyrimidine (1.0 eq).
-
Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq). If an acid scavenger is used, add N,N-diisopropylethylamine (DIPEA, 1.1 eq) dropwise at room temperature. The reaction can also be run in a solvent like toluene.
-
Chlorination: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving step.
-
Extraction: Neutralize the aqueous solution with saturated sodium bicarbonate. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2-chloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The chlorine atom serves as a synthetic handle for coupling with anilines or other amine-containing fragments, a key step in building the final active pharmaceutical ingredient (API).
While specific public-domain examples citing the 2-chloro-4,5-dimethoxy isomer are nascent, its utility can be expertly inferred from the extensive patent literature on closely related analogues. Compounds featuring a 2-(substituted-anilino)pyrimidine core are widely patented as potent and selective inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK).[5][6][7]
The 4,5-dimethoxy substitution pattern on this scaffold provides distinct advantages for drug designers:
-
Modulation of Physicochemical Properties: The methoxy groups increase polarity and can improve solubility compared to less substituted analogues.
-
Exploring Structure-Activity Relationships (SAR): The methoxy groups can form specific hydrogen bonds with amino acid residues in the target protein's active site, potentially enhancing binding affinity and selectivity.
-
Metabolic Stability: The methoxy groups can influence the metabolic profile of the final compound, potentially blocking sites of oxidative metabolism and improving pharmacokinetic properties.
Patents for kinase inhibitors frequently describe libraries of compounds where the substitution on the pyrimidine ring is varied to optimize potency and selectivity.[8] this compound is an ideal starting material for creating such analogues to explore the SAR around this region of the molecule.
Spectroscopic Characterization
Accurate characterization is essential for verifying the identity and purity of the synthesized compound. While a public database spectrum is not available, the expected spectroscopic data can be reliably predicted based on its structure and data from isomeric compounds.[9][10][11]
| Technique | Expected Characteristics |
| ¹H NMR | - A singlet corresponding to the C6-H proton, expected around δ 8.0-8.5 ppm. - Two distinct singlets for the two methoxy groups (-OCH₃), expected around δ 3.9-4.2 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-170 ppm. - The C2 carbon (bearing the chlorine) would be significantly deshielded. - The C4 and C5 carbons (bearing the methoxy groups) would also be deshielded due to the oxygen attachment. - Two signals for the methoxy carbons around δ 55-60 ppm.[12] |
| Mass Spec (MS) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in an approximate 3:1 ratio). - For C₆H₇ClN₂O₂, the expected m/z would be ~174.02 for the ³⁵Cl isotope and ~176.02 for the ³⁷Cl isotope. |
| Infrared (IR) | - C=N and C=C stretching vibrations characteristic of the aromatic pyrimidine ring in the 1400-1600 cm⁻¹ region. - C-O stretching vibrations for the methoxy groups around 1050-1250 cm⁻¹. - C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region. |
Conclusion
This compound represents a strategically functionalized and highly valuable building block for the synthesis of novel therapeutic agents. Its straightforward reactivity via nucleophilic aromatic substitution, combined with the unique electronic and steric properties imparted by the 4,5-dimethoxy substitution, makes it an attractive scaffold for medicinal chemists. As the demand for targeted therapies, particularly kinase inhibitors, continues to grow, the importance of versatile and well-characterized intermediates like this compound in accelerating drug discovery pipelines cannot be overstated. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in research and development settings.
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Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences. [Link]
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2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323. PubChem. [Link]
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This compound | C6H7ClN2O2 | CID 66569546. PubChem. [Link]
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2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on the phase transfer. SciELO México. [Link]
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2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
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An In-depth Technical Guide to the Solubility of 2-Chloro-4,5-dimethoxypyrimidine in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4,5-dimethoxypyrimidine, a key building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond simple data presentation to offer insights into the molecular interactions governing solubility, thereby empowering rational solvent selection for synthesis, purification, and formulation.
Executive Summary: The Critical Role of Solubility
In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone property that dictates its path from the laboratory to clinical application. For a molecule like this compound, which serves as a versatile scaffold in the synthesis of targeted therapeutics, understanding its behavior in various organic solvents is paramount. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and the development of viable dosage forms. This guide presents a predictive solubility profile based on the analysis of its structural analogues and provides a robust experimental framework for its empirical determination.
Molecular Structure and Physicochemical Properties
This compound (C₆H₇ClN₂O₂) possesses a molecular weight of approximately 174.59 g/mol .[1] Its structure is characterized by a pyrimidine core, substituted with a chloro group at the 2-position and two methoxy groups at the 4 and 5-positions.
The presence of the electron-withdrawing chloro group and the two electron-donating methoxy groups creates a unique electronic and steric environment that influences its intermolecular interactions and, consequently, its solubility. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the molecule as a whole exhibits moderate polarity.
Predicted Solubility Profile in Common Organic Solvents
The general trend observed is that polar aprotic solvents are excellent solubilizers for this class of compounds, likely due to strong dipole-dipole interactions. Solubility in polar protic solvents is generally good, while it decreases significantly in nonpolar solvents.
Table 1: Predicted Solubility of this compound in a Range of Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethylformamide (DMF) | Very High | Strong dipole-dipole interactions with the polar pyrimidine ring. Studies on analogous compounds show DMF to be an excellent solvent.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Very High | Similar to DMF, its high polarity and ability to accept hydrogen bonds make it an excellent solvent for polar molecules. | |
| Acetone | High | A strong dipole moment allows for effective solvation of the polar solute. | |
| Acetonitrile | Moderate to High | A polar aprotic solvent that is expected to be a good solvent, though perhaps less effective than DMF or DMSO. | |
| Tetrahydrofuran (THF) | Moderate | Lower polarity compared to other aprotic solvents, but the ether oxygen can act as a hydrogen bond acceptor. | |
| Polar Protic | Methanol | Moderate to High | Capable of hydrogen bonding with the nitrogen atoms of the pyrimidine ring. 2-chloropyrimidine shows good solubility in methanol.[5][6] |
| Ethanol | Moderate | Similar to methanol, but the slightly lower polarity may result in slightly lower solubility. | |
| Isopropanol | Moderate | The increased nonpolar character compared to methanol and ethanol may lead to a further reduction in solubility. | |
| Chlorinated | Dichloromethane (DCM) | High | The polarity of DCM is well-suited to dissolve moderately polar compounds. |
| Chloroform | High | Similar to DCM, it is an effective solvent for a wide range of organic compounds. Studies on related pyrimidines show good solubility in chloroform.[7] | |
| Esters | Ethyl Acetate | Moderate | Possesses both polar (ester group) and nonpolar (ethyl group) characteristics, making it a moderately good solvent. |
| Aromatic | Toluene | Low | Primarily nonpolar, with weak dipole-dipole interactions. Expected to be a poor solvent. |
| Aliphatic | Hexane/Heptane | Very Low | Nonpolar solvents that are unlikely to effectively solvate the polar this compound molecule. Structurally similar compounds are noted to have slight solubility in aliphatic hydrocarbons.[8] |
The "Why": Understanding the Driving Forces of Solubility
The predicted solubility profile can be rationalized by considering the principle of "like dissolves like." The interplay of polarity, hydrogen bonding, and molecular size dictates the energetics of dissolution.
Caption: Key intermolecular forces governing the solubility of this compound.
Experimental Protocol for Solubility Determination: A Self-Validating Approach
To obtain precise quantitative solubility data, the following isothermal shake-flask method is recommended. This method is considered the "gold standard" for equilibrium solubility determination.
Materials and Equipment
-
This compound (as a solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed glass tubes
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can be run to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, mol/L).
-
Caption: A streamlined workflow for the experimental determination of solubility.
Conclusion and Future Perspectives
While this guide provides a robust, theoretically grounded prediction of the solubility of this compound, it is imperative that these predictions are confirmed through empirical testing, especially for cGMP applications. The provided experimental protocol offers a reliable method for generating this critical data. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, successful formulation, and ultimately, the accelerated delivery of novel therapeutics to patients.
References
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ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]
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World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]
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Solubility of Things. (n.d.). Sulfamethoxypyrimidine. Retrieved from [Link]
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Revue Roumaine de Chimie. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
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ResearchGate. (2025). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]
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Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
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MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. Retrieved from [Link]
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DOI. (n.d.). Comments on “Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement, calculation, preferential solvation and extended Hildebrand solubility parameter approach analysis”. Retrieved from [Link]
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An In-depth Technical Guide to 2-Chloro-4,5-dimethoxypyrimidine: Synthesis, Reactivity, and Applications
Introduction: The Versatile Pyrimidine Core
The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1] Within this class, halogenated pyrimidines serve as exceptionally versatile intermediates, enabling the construction of complex molecular architectures through various substitution and coupling reactions. 2-Chloro-4,5-dimethoxypyrimidine, with its strategically positioned chlorine atom and two methoxy groups, is a key building block for drug discovery and development. The electron-withdrawing nature of the pyrimidine ring, further accentuated by the chloro substituent, activates the C2 position for nucleophilic attack, making it a valuable synthon for introducing diverse functionalities. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, offering practical insights and detailed protocols for researchers in the field.
Synthesis of this compound
The primary and most established route to this compound involves the chlorination of a corresponding hydroxypyrimidine precursor. While specific multi-step syntheses from acyclic precursors exist, the direct chlorination of 2-hydroxy-4,5-dimethoxypyrimidine (or its tautomeric form) is often the most practical approach in a laboratory setting.
A common method for this transformation is the use of a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. The addition of a tertiary amine base, like N,N-dimethylaniline or triethylamine, is often employed to neutralize the HCl generated during the reaction, driving it to completion.[3][4]
Rationale for Reagent Selection:
-
Phosphorus Oxychloride (POCl₃): A powerful and cost-effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings into chlorides.
-
Tertiary Amine Base: Prevents the buildup of HCl, which can lead to unwanted side reactions or inhibit the desired transformation. The choice of base can influence reaction kinetics and yield.
Physicochemical Properties and Spectroscopic Data
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and use in reactions. The following table summarizes its key computed and experimental properties.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | [5] |
| Molecular Weight | 174.58 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 101-105 °C | [7] |
| Boiling Point (Predicted) | 290.9 ± 20.0 °C | [8] |
| Density (Predicted) | 1.285 ± 0.06 g/cm³ | [8] |
| Polar Surface Area (PSA) | 44.2 Ų | [5] |
| XLogP3 | 1.4 | [5] |
| CAS Number | 1333240-17-7 | [8] |
Reactivity and Key Transformations: The Power of SNAr
The synthetic utility of this compound is dominated by the reactivity of its C2-chloro substituent, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[9] The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine.
This reactivity allows for the introduction of a wide range of substituents, including:
-
Amines (Amination): Reaction with primary or secondary amines yields 2-amino-4,5-dimethoxypyrimidine derivatives. This is one of the most common transformations and is fundamental to the synthesis of many bioactive compounds.
-
Alcohols/Alkoxides (Alkoxylation): Treatment with alkoxides leads to the formation of 2-alkoxy-4,5-dimethoxypyrimidines.
-
Thiols/Thiolates (Thiolation): Reaction with thiols or their corresponding salts produces 2-thioether-substituted pyrimidines.
The general mechanism for the SNAr reaction involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the feasibility of the reaction.[10][11] In pyrimidines, the negative charge in the Meisenheimer complex can be delocalized onto the ring nitrogen atoms, which provides significant stabilization and explains the high reactivity of the C2 and C4 positions towards nucleophilic attack.[10][11]
Caption: Generalized workflow for the SNAr reaction on this compound.
Applications in Drug Discovery and Development
The 2,4,5-substituted pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. This compound serves as a crucial starting material for accessing this chemical space. By leveraging the SNAr reaction at the C2 position, medicinal chemists can readily synthesize libraries of compounds for screening against various biological targets.
For instance, this pyrimidine core is found in molecules developed as kinase inhibitors, antivirals, and agents targeting other enzyme classes. The dimethoxy substitution at the 4 and 5 positions can also play a role in biological activity, potentially influencing binding affinity and metabolic stability.
Caption: Synthetic pathways from this compound to bioactive scaffolds.
Experimental Protocols
This section provides a detailed, field-proven protocol for a representative SNAr reaction: the synthesis of a 2-anilino-4,5-dimethoxypyrimidine derivative.
Synthesis of 2-Anilino-4,5-dimethoxypyrimidine
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add potassium carbonate (2.0 eq) followed by N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration of the starting pyrimidine).
-
Addition of Nucleophile: Add aniline (1.2 eq) to the suspension.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Causality Insight: Heating is necessary to overcome the activation energy for the SNAr reaction. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or solvent decomposition.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers and wash with brine.
-
Causality Insight: The aqueous workup removes the DMF solvent and inorganic salts (K₂CO₃ and KCl). The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-anilino-4,5-dimethoxypyrimidine.
Safety and Handling
This compound and its related halogenated counterparts should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value intermediate for the synthesis of complex heterocyclic compounds. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, provides a reliable and versatile handle for introducing molecular diversity. This guide has outlined its synthesis, key properties, and reactivity, providing both a theoretical framework and practical protocols for its use. For researchers in drug discovery and development, a thorough understanding of this building block is essential for the rational design and efficient synthesis of novel therapeutic agents.
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The Pyrimidine Core: A Journey Through Discovery and Synthetic Innovation in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Pyrimidine
The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the chemistry of life.[1][2] Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (vitamin B1), and a vast array of synthetic compounds with profound pharmacological importance.[1] This guide delves into the rich history of substituted pyrimidines, from their initial discovery to the evolution of synthetic methodologies that have paved the way for groundbreaking therapeutic agents. We will explore the key scientific milestones, the rationale behind experimental choices, and the enduring legacy of this "privileged scaffold" in modern medicinal chemistry.[3][4][5]
Part 1: The Dawn of Pyrimidine Chemistry: From Isolation to Synthesis
The story of pyrimidines begins not with a targeted synthesis, but with the isolation of its derivatives from natural sources. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, from the breakdown products of uric acid.[6] However, the systematic study of this class of compounds gained momentum in the late 19th century. A pivotal moment came in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by reacting urea and malonic acid in the presence of phosphorus oxychloride.[1] This discovery laid the groundwork for a new era of synthetic chemistry focused on this intriguing heterocycle.
The term "pyrimidin" was first coined in 1885 by Pinner, who a year earlier had developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] This reaction, now famously known as the Pinner pyrimidine synthesis , became a cornerstone for accessing a wide variety of substituted pyrimidines. The parent, unsubstituted pyrimidine ring was finally prepared in 1900 by Gabriel and Colman.[1]
Key Early Milestones in Pyrimidine Synthesis
| Year | Discovery/Key Contribution | Scientist(s) | Significance |
| 1864 | Synthesis of malonylurea (barbituric acid) | Adolf von Baeyer | Laid the foundation for the synthesis of barbiturates.[7][8] |
| 1879 | Laboratory synthesis of barbituric acid | Edouard Grimaux | First reported laboratory synthesis of a pyrimidine derivative.[1][7] |
| 1884 | Synthesis of pyrimidine derivatives via condensation | Pinner | Developed the Pinner pyrimidine synthesis.[1][9] |
| 1885 | Coined the name "pyrimidin" | Pinner | Established the nomenclature for the pyrimidine ring system.[1] |
| 1900 | Synthesis of the parent pyrimidine compound | Gabriel and Colman | First preparation of the unsubstituted pyrimidine ring.[1] |
Part 2: The Evolution of Synthetic Methodologies
The initial syntheses of pyrimidines opened the floodgates for the development of more versatile and efficient methods to introduce a wide array of substituents onto the pyrimidine core. This synthetic flexibility has been a driving force behind the exploration of pyrimidine derivatives for various biological applications.[10][11]
The Pinner Synthesis: A Foundational Technique
The Pinner synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (like a β-keto ester or β-diketone) with an amidine.[9][12][13] This reaction is a powerful tool for creating 2-substituted pyrimidines.
Experimental Protocol: A Generalized Pinner Pyrimidine Synthesis
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound and the amidine hydrochloride salt in a suitable solvent, such as ethanol.
-
Base Addition: Add a base, such as sodium ethoxide, to the reaction mixture to liberate the free amidine.
-
Reaction: Heat the mixture under reflux for several hours to facilitate the condensation and cyclization.
-
Work-up and Purification: After cooling, the product can be isolated by filtration or extraction. Further purification is typically achieved by recrystallization or column chromatography.
The causality behind this experimental design lies in the need to generate the nucleophilic free amidine from its more stable salt form. The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration steps that lead to the aromatic pyrimidine ring.
Caption: Workflow for a typical Pinner pyrimidine synthesis.
Other Key Synthetic Approaches
Beyond the Pinner synthesis, several other methods have been developed to synthesize substituted pyrimidines, including:
-
Principal Synthesis: This general method involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like urea (to give 2-pyrimidinones) or guanidines (to give 2-aminopyrimidines).[1]
-
Biginelli Reaction: A multicomponent reaction that allows for the synthesis of dihydropyrimidinones, which can be further modified.[1]
-
[3+3] Cycloadditions: The Pinner reaction is a classic example of this type of cycloaddition.[13]
The continuous development of novel synthetic routes has been crucial for expanding the chemical space of pyrimidine derivatives available for drug discovery.[4]
Part 3: Substituted Pyrimidines in Medicinal Chemistry: A Historical Perspective
The therapeutic potential of substituted pyrimidines was recognized early in their history, leading to the development of several classes of drugs that have had a profound impact on human health.
The Barbiturates: A Revolution in CNS Therapeutics
The synthesis of barbituric acid by Grimaux in 1879 set the stage for the development of barbiturates, a class of drugs that act as central nervous system depressants.[1][7] In 1904, the first pharmacologically active barbiturate, barbital, was introduced into medicine.[14] This was followed by the synthesis of phenobarbital in 1911.[7] For several decades, barbiturates were the primary drugs used for sedation and to treat insomnia, anxiety, and seizures.[7][15]
The mechanism of action of barbiturates involves enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which has an inhibitory effect on nerve transmission.[15] Over 2,500 barbiturates were synthesized throughout the 20th century, with about 50 being used clinically.[7][16] While their use has declined due to the development of safer alternatives like benzodiazepines, some barbiturates remain in use for specific indications.[14][15]
Antifolates: Targeting Essential Metabolic Pathways
In the late 1940s, the research group of George H. Hitchings began synthesizing numerous pyrimidine and purine analogs as potential nucleic acid antagonists.[17] This work led to the discovery that 2,4-diamino-5-substituted pyrimidines interfered with folic acid metabolism.[17] Folic acid is essential for the synthesis of DNA, RNA, and proteins, making its pathway an attractive target for antimicrobial and anticancer drugs.[18]
This research culminated in the development of key antifolate drugs:
-
Pyrimethamine: Discovered in 1952 and introduced in 1953, it is an antimalarial agent.[19]
-
Trimethoprim: This antibacterial agent was found to be highly synergistic when combined with sulfonamides, leading to the development of the widely used drug co-trimoxazole.[17][20]
These drugs work by selectively inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, in microbes.[17][18] The selective toxicity arises from the significant differences between the microbial and mammalian forms of the enzyme.
Caption: Simplified mechanism of action of antifolate drugs.
The Rise of Pyrimidine-Based Antivirals and Anticancer Agents
The versatility of the pyrimidine scaffold continued to yield significant breakthroughs in the latter half of the 20th century, particularly in the fields of virology and oncology.
5-Fluorouracil (5-FU): A Pillar of Cancer Chemotherapy
In 1957, Charles Heidelberger synthesized 5-fluorouracil (5-FU), a pyrimidine analog designed to interfere with nucleic acid synthesis in cancer cells.[21] Patented in 1956 and entering medical use in 1962, 5-FU became a cornerstone of chemotherapy for various solid tumors.[22][23] Its mechanism of action is believed to involve the inhibition of thymidylate synthase, an enzyme crucial for DNA production.[22] The development of 5-FU and its derivatives, such as the oral anticancer agent S-1, represents a major advancement in cancer treatment.[24][25]
Zidovudine (AZT): A Landmark in HIV Treatment
Originally synthesized by Jerome Horwitz in 1964 as a potential anticancer drug, zidovudine (AZT) was shelved after showing a lack of efficacy.[26][27][28] However, in 1984, researchers discovered its potent activity against the human immunodeficiency virus (HIV).[26][27] Approved in 1987, AZT was the first drug for the treatment of HIV/AIDS.[28][29] As a nucleoside analog reverse transcriptase inhibitor (NRTI), AZT works by inhibiting the viral enzyme reverse transcriptase, which is essential for HIV replication.[26]
A Summary of Key Substituted Pyrimidine Drugs
| Drug Class | Example Drug(s) | Year of Discovery/Introduction | Primary Therapeutic Use |
| Barbiturates | Barbital, Phenobarbital | 1904 (Barbital) | Sedative, hypnotic, anticonvulsant[7][14] |
| Antifolates | Pyrimethamine, Trimethoprim | 1952 (Pyrimethamine) | Antimalarial, antibacterial[17][19] |
| Anticancer | 5-Fluorouracil (5-FU) | 1957 | Chemotherapy for various cancers[21][22] |
| Antiviral | Zidovudine (AZT) | 1964 (synthesis), 1987 (approval) | HIV/AIDS treatment[26][28] |
Conclusion: The Enduring Legacy and Future Directions
The journey of substituted pyrimidines, from their early discovery to their central role in modern medicine, is a testament to the power of synthetic chemistry and rational drug design. The pyrimidine scaffold's unique chemical properties and synthetic tractability have allowed for the development of a diverse range of therapeutic agents that have saved countless lives and improved the quality of life for many more.[4][10]
Today, research into pyrimidine derivatives continues to thrive. Scientists are exploring novel synthetic methodologies to access even more diverse chemical space and are designing new pyrimidine-based compounds to target a wide array of diseases, including central nervous system disorders, various cancers, and infectious diseases.[3][30][31] The rich history of substituted pyrimidines serves as both an inspiration and a guide for future generations of researchers, scientists, and drug development professionals as they continue to unlock the therapeutic potential of this remarkable heterocyclic core.
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An In-depth Technical Guide to the Electronic Properties of the 4,5-Dimethoxypyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of bioactive compounds, including essential components of nucleic acids.[1] The strategic functionalization of the pyrimidine ring is a key approach in drug discovery to modulate its physicochemical and electronic properties, thereby fine-tuning its pharmacological activity. This technical guide provides an in-depth exploration of the electronic properties of the 4,5-dimethoxypyrimidine core. We will delve into the theoretical underpinnings of how the methoxy substituents influence the electron distribution within the pyrimidine ring, provide detailed protocols for its synthesis and characterization, and discuss the implications of its electronic nature on its reactivity and potential as a pharmacophore. This document is intended to serve as a comprehensive resource for researchers aiming to leverage the unique electronic characteristics of this scaffold in the design of novel therapeutics.
The Electronic Influence of Methoxy Substituents on the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly influences its reactivity and interactions with biological targets. The introduction of substituents that can donate electron density to the ring is a common strategy to modulate its electronic properties. The methoxy group (-OCH₃) is a particularly interesting substituent as it exerts two opposing electronic effects:
-
Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the pyrimidine ring through the sigma bond.[2]
-
Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system of the pyrimidine ring.[2][3] This donation of electron density via resonance is a powerful effect that often outweighs the inductive withdrawal.
In the case of 4,5-dimethoxypyrimidine, the two methoxy groups are positioned to significantly influence the electronic landscape of the ring. Their combined electron-donating resonance effects increase the electron density, particularly at the ortho and para positions relative to the substituents. This has profound implications for the molecule's reactivity, particularly in electrophilic aromatic substitution reactions, which are generally difficult to achieve on an unsubstituted pyrimidine ring.[4] The increased electron density can also influence the molecule's ability to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for drug-receptor binding.
The following diagram illustrates the electron-donating resonance effect of the methoxy groups on the pyrimidine ring.
Caption: Resonance donation from methoxy groups to the pyrimidine ring.
Theoretical Prediction of Electronic Properties: A DFT Approach
Before embarking on laboratory synthesis and characterization, computational methods can provide invaluable insights into the electronic properties of 4,5-dimethoxypyrimidine. Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for predicting molecular properties with a good balance of accuracy and computational cost.[1][5][6]
A typical computational workflow to investigate the electronic properties of 4,5-dimethoxypyrimidine would involve the following steps:
Caption: A typical DFT workflow for calculating electronic properties.
Key Electronic Descriptors:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are fundamental descriptors of a molecule's reactivity.[1][7] A high HOMO energy indicates a greater ability to donate electrons, making the molecule more susceptible to electrophilic attack. A low LUMO energy suggests a greater ability to accept electrons, indicating susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and electronic excitability.[3][6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[1][6] It allows for the identification of electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.
Synthesis and Characterization
The synthesis of 4,5-dimethoxypyrimidine can be achieved through a nucleophilic substitution reaction on a dihalopyrimidine precursor. A plausible synthetic route is outlined below.
Caption: Synthetic pathway to 4,5-dimethoxypyrimidine.
Experimental Protocol: Synthesis of 4,5-Dimethoxypyrimidine
This protocol is adapted from established procedures for the synthesis of similar alkoxypyrimidines.[8]
-
Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (2.0 eq) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen). Caution: The reaction of sodium with methanol is exothermic and produces flammable hydrogen gas.
-
Reaction: To the freshly prepared sodium methoxide solution, add 4,5-dihalopyrimidine (e.g., 4,5-dichloropyrimidine or 4,5-dibromopyrimidine) (1.0 eq) portion-wise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. To the resulting residue, add water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4,5-dimethoxypyrimidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectrum:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.5 - 8.7 | Singlet |
| H-6 | ~8.2 - 8.4 | Singlet |
| -OCH₃ (C4) | ~3.9 - 4.1 | Singlet |
| -OCH₃ (C5) | ~3.9 - 4.1 | Singlet |
Predicted ¹³C NMR Spectrum:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150 - 155 |
| C-4 | ~160 - 165 |
| C-5 | ~135 - 140 |
| C-6 | ~145 - 150 |
| -OCH₃ | ~55 - 60 |
Note: These are predicted values based on general principles and data from related compounds. Actual values may vary.[9][10][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic, -OCH₃) | 2850 - 3000 |
| C=N, C=C (ring stretching) | 1400 - 1600 |
| C-O (ether) | 1000 - 1300 |
Note: These are approximate ranges and can be influenced by the overall molecular structure.[13][14][15]
Electrochemical Properties: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule.[16][17][18] By applying a cycling potential to a solution containing the analyte, one can determine its oxidation and reduction potentials. The electron-rich nature of the 4,5-dimethoxypyrimidine ring, due to the methoxy groups, suggests that it should be susceptible to oxidation.
Caption: A schematic of a three-electrode setup for cyclic voltammetry.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Prepare a solution of 4,5-dimethoxypyrimidine (e.g., 1 mM) in an anhydrous, degassed aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no faradaic current is observed towards a more positive potential to observe the oxidation peak. After reaching a switching potential, reverse the scan direction to observe the corresponding reduction peak if the process is reversible.
-
Data Analysis: From the resulting voltammogram, the anodic (Epa) and cathodic (Epc) peak potentials can be determined. The formal potential (E°') can be estimated as the average of Epa and Epc for a reversible process.
Conclusion
The 4,5-dimethoxypyrimidine core represents a fascinating and synthetically accessible scaffold with tunable electronic properties. The strong electron-donating resonance effects of the two methoxy groups significantly enrich the electron density of the pyrimidine ring, making it more amenable to electrophilic substitution and influencing its redox behavior. This guide has provided a comprehensive framework for the theoretical prediction, synthesis, and detailed experimental characterization of the electronic properties of this important heterocyclic system. A thorough understanding of these properties, as outlined in the provided protocols, is crucial for the rational design of novel 4,5-dimethoxypyrimidine derivatives as potential therapeutic agents and functional materials.
References
- Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory.
- Unknown. (2020). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE.
- Unknown. (n.d.). The calculated HOMO, LUMO energies and their corresponding quantum chemical parameters.
- Unknown. (2021). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 2364, 040002.
- Ghamri, M., et al. (n.d.).
- BenchChem. (n.d.).
- Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 567-77.
- Unknown. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90.
- Medhi, K. C. (1982). Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(2), 137-144.
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- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- ChemicalBook. (n.d.). 4-Methoxypyridine(620-08-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum.
- SpectraBase. (n.d.). 4-Methoxypyridine - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). 2,4-Dimethoxypyrimidine.
- Sigma-Aldrich. (n.d.). 4-Amino-2,6-dimethoxypyrimidine 97.
- CymitQuimica. (n.d.). CAS 5018-45-1: 4-Amino-5,6-dimethoxypyrimidine.
- Wikipedia. (n.d.). Cyclic voltammetry.
- Unknown. (n.d.). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential.
- Unknown. (n.d.). Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes.
- ResearchGate. (n.d.). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex...
- Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
- ChemicalBook. (n.d.). 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum.
- Chemistry LibreTexts. (2023). Cyclic Voltammetry.
- Santa Cruz Biotechnology. (n.d.). 4-Amino-5,6-dimethoxypyrimidine.
- Unknown. (2023). Electrochimica Acta. AIR Unimi.
- ACS Publications. (n.d.). One-electron redox potentials of purines and pyrimidines. The Journal of Physical Chemistry.
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An In-depth Technical Guide to the Reactivity of C-2 Chlorine on the Pyrimidine Ring
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Strategic Importance of the C-2 Position
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of countless therapeutic agents across a vast range of diseases, from cancer to infectious and neurological disorders.[1][2][3] Its prevalence is not accidental; the pyrimidine ring is a "privileged scaffold," offering a unique combination of synthetic accessibility, metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets.[1][4]
Within this versatile heterocycle, the C-2 position holds special significance. When substituted with a chlorine atom, it becomes a highly reactive and strategically vital handle. The displacement of this C-2 chlorine is one of the most reliable and widely exploited reactions in the synthesis of pyrimidine-based drugs.[5] This guide moves beyond a simple recitation of reactions to provide a deep, mechanistic understanding of the C-2 chlorine's reactivity, offering field-proven insights into how to control and exploit it for the efficient synthesis of novel chemical entities.
Chapter 1: The Electronic Architecture and Inherent Reactivity
To understand why the C-2 chlorine is so reactive, we must first appreciate the electronic nature of the pyrimidine ring. Unlike benzene, the pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 3 positions. These nitrogen atoms are more electronegative than carbon, leading to a significant polarization of the ring system.
This results in a state known as π-deficiency , where the electron density of the aromatic π-system is heavily skewed towards the nitrogen atoms.[6][7] This inherent electronic poverty makes the carbon atoms of the ring, particularly C-2, C-4, and C-6, highly electrophilic and thus susceptible to attack by nucleophiles.[6][8]
The C-2 position is uniquely activated because it is flanked by both ring nitrogens. This positioning has two profound consequences for nucleophilic aromatic substitution (SNAAr):
-
Inductive Activation: The powerful inductive electron withdrawal from two adjacent nitrogen atoms makes the C-2 carbon exceptionally electron-poor and an inviting target for nucleophiles.
-
Intermediate Stabilization: Upon nucleophilic attack at C-2, a high-energy, negatively charged intermediate known as a Meisenheimer complex is formed. The true genius of the pyrimidine system is its ability to delocalize and stabilize this negative charge directly onto the electronegative nitrogen atoms through resonance. This stabilization dramatically lowers the activation energy of the reaction, facilitating the displacement of the chlorine.[9]
Caption: Stabilization of the Meisenheimer intermediate via resonance.
Chapter 2: Mastering the Nucleophilic Aromatic Substitution (SNAAr)
The displacement of the C-2 chlorine proceeds via the classical two-step Nucleophilic Aromatic Substitution (SNAAr) mechanism.[10] Understanding and controlling this mechanism is paramount for successful synthesis.
-
Step 1 (Rate-Determining): Addition. A nucleophile attacks the electrophilic C-2 carbon, breaking the aromaticity of the ring and forming the tetrahedral Meisenheimer intermediate. This is typically the slower, rate-determining step because it involves the disruption of a stable aromatic system.[9]
-
Step 2: Elimination. The aromaticity is restored through the expulsion of the chloride ion, which is an excellent leaving group. This step is typically fast.
The efficiency of this process is governed by several key experimental parameters:
-
Nucleophile Potency: The reaction rate is directly influenced by the strength of the nucleophile. Anionic nucleophiles are generally more reactive than their neutral counterparts. A general reactivity trend is: Thiols > Amines > Alkoxides.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are preferred. These solvents are poor at solvating the anionic nucleophile, leaving it "bare" and highly reactive, while effectively solvating the cationic counter-ion.[11] Polar protic solvents, like ethanol or water, can hydrogen-bond with the nucleophile, encasing it in a solvent shell and reducing its reactivity.[11]
-
Temperature: Like most reactions with a significant activation barrier, SNAAr reactions on 2-chloropyrimidine are often accelerated by heat.[11] Reaction temperatures typically range from ambient to 100 °C or higher, depending on the reactivity of the specific nucleophile.[1]
-
Base: When using neutral nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate) is often required to neutralize the HCl generated during the reaction, driving it to completion.
Chapter 3: A Practical Guide to C-2 Functionalization
The true utility of the C-2 chlorine lies in its ability to be displaced by a wide variety of nucleophiles, opening the door to immense structural diversity.
Data Presentation: Common C-2 Displacement Reactions
| Nucleophile Type | Example Nucleophile | Typical Conditions | Base (if needed) | Application/Notes |
| Primary Amines | Aniline | DMF or Isopropanol, 80-120 °C | DIPEA, Cs₂CO₃ | Core reaction for many kinase inhibitors.[1] |
| Secondary Amines | Piperidine | Ethanol, Reflux | K₂CO₃ | Common in CNS-active agents. |
| Alcohols | Sodium Methoxide | Methanol, RT to 60 °C | N/A (pre-formed) | Synthesis of alkoxy-pyrimidines. |
| Phenols | 4-Fluorophenol | DMF, 100 °C | K₂CO₃, Cs₂CO₃ | Access to aryloxy-pyrimidine derivatives. |
| Thiols | Thiophenol | ACN, RT | K₂CO₃ | Highly efficient due to sulfur's high nucleophilicity. |
| N-Heterocycles | Imidazole | DMF, 100 °C | Cs₂CO₃ | Used to introduce key binding motifs.[1] |
Experimental Protocol: Synthesis of 6-Chloro-N-phenylpyrimidin-2-amine
This protocol details a representative SNAAr reaction, a crucial step in the synthesis of many biologically active molecules. The choice of an aniline derivative as the nucleophile is illustrative of its application in the development of kinase inhibitors.[1]
Self-Validation: This protocol is designed to be self-validating. Progress can be monitored by Thin Layer Chromatography (TLC). The distinct polarities of the starting materials (2,6-dichloropyrimidine, aniline) and the product allow for clear visualization. The final purification by column chromatography and characterization by NMR and MS confirm the identity and purity of the desired product.
Materials:
-
2,6-Dichloropyrimidine (1.0 eq)
-
Aniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-dichloropyrimidine (1.0 eq) and dissolve in anhydrous DMF.
-
Reagent Addition: Add aniline (1.1 eq) to the solution via syringe, followed by the dropwise addition of DIPEA (1.5 eq).
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The disappearance of the 2,6-dichloropyrimidine spot indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This step is crucial to remove residual DMF and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure 6-chloro-N-phenylpyrimidin-2-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: A typical experimental workflow for C-2 amination.
Chapter 4: The Impact of Ring Substitution
The reactivity of the C-2 chlorine is not considered in a vacuum. Other substituents on the pyrimidine ring can significantly modulate its reactivity.
-
Activating Groups: Electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or cyano (-CN) group, at the C-5 position will further increase the π-deficiency of the ring. This enhances the electrophilicity of the C-2 carbon and stabilizes the Meisenheimer intermediate, thereby accelerating the rate of substitution. A chlorine atom at C-5 also serves as an EWG, which is why 2,5-dichloropyrimidines are highly reactive substrates.[12]
-
Deactivating Groups: Conversely, electron-donating groups (EDGs), such as an amino (-NH₂) or methoxy (-OCH₃) group, at the C-5 position will decrease the reactivity of the C-2 chlorine. These groups donate electron density into the ring, reducing the electrophilicity of C-2 and destabilizing the negative charge of the Meisenheimer intermediate.
Caption: Impact of C-5 substituents on C-2 chlorine reactivity.
Chapter 5: Applications in Drug Discovery – A Gateway to Potency
The strategic displacement of a C-2 chlorine is a foundational tactic in the synthesis of numerous blockbuster drugs, particularly in oncology. The 2-aminopyrimidine motif is a privileged structure for kinase inhibitors, where the amino group acts as a crucial hinge-binding element.
Case Study: EGFR Inhibitors Epidermal Growth Factor Receptor (EGFR) is a kinase often dysregulated in various cancers. Many potent EGFR inhibitors are built upon a 2-(phenylamino)pyrimidine core. Their synthesis frequently begins with a 2-chloropyrimidine derivative, which is then coupled with a substituted aniline in a key SNAAr reaction.[1] For instance, the synthesis of compounds similar to the commercial drug Brigatinib involves such a transformation.[1]
Sources
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Chloro-4,5-dimethoxypyrimidine for Pharmaceutical Research
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-4,5-dimethoxypyrimidine, a key heterocyclic building block in medicinal chemistry. The pyrimidine scaffold is a fundamental motif in numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] This application note details a robust and reproducible protocol starting from the readily accessible 2-Amino-4,5-dimethoxypyrimidine, utilizing a Sandmeyer-type reaction. We will delve into the mechanistic rationale behind the procedural steps, provide a detailed, step-by-step protocol, and outline the necessary safety and handling precautions. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and efficient synthesis.
Introduction: The Strategic Importance of Substituted Pyrimidines
Halogenated pyrimidines are exceptionally versatile intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3] The strategic placement of a chlorine atom, as in this compound, provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups to build molecular libraries for drug discovery programs.[1] The methoxy groups at the C4 and C5 positions also influence the electronic properties and conformational flexibility of the pyrimidine ring, making this specific isomer a valuable scaffold for targeting various biological pathways.
The conversion of an aromatic amino group into a halide is a cornerstone transformation in organic synthesis. While several methods exist, the Sandmeyer reaction offers a reliable pathway by proceeding through a diazonium salt intermediate.[4][5] This method is particularly advantageous for heteroaromatic systems where direct halogenation might be unselective or lead to undesired side reactions. This protocol focuses on the diazotization of 2-Amino-4,5-dimethoxypyrimidine followed by a copper(I) chloride-catalyzed conversion to the target this compound.
Synthetic Strategy: The Sandmeyer Reaction Pathway
The chosen synthetic route involves a two-step, one-pot process starting from 2-Amino-4,5-dimethoxypyrimidine.
-
Diazotization: The primary amine is converted into a diazonium salt using sodium nitrite in the presence of a strong acid (hydrochloric acid). This reaction is performed at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium intermediate.
-
Chloro-dediazoniation: The diazonium salt is subsequently displaced by a chloride ion. This step is catalyzed by copper(I) chloride (CuCl), which facilitates the substitution via a single-electron transfer mechanism, releasing nitrogen gas and forming the desired aryl chloride.[4]
This entire process is an example of a radical-nucleophilic aromatic substitution (SRNAr).[4]
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | M. eq. | Quantity | Notes |
| 2-Amino-4,5-dimethoxypyrimidine | 155.15 | 1.0 | 10.0 g | Starting Material |
| Hydrochloric Acid (conc., 37%) | 36.46 | ~6.0 | 32 mL | Reagent/Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 4.9 g | Diazotizing Agent |
| Copper(I) Chloride (CuCl) | 98.99 | 1.2 | 7.6 g | Catalyst |
| Deionized Water | 18.02 | - | ~200 mL | For solutions |
| Dichloromethane (DCM) | 84.93 | - | ~300 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate | 84.01 | - | ~100 mL | For neutralization |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | Drying Agent |
Step-by-Step Procedure
Step 1: Preparation of the Copper(I) Chloride Catalyst Solution
-
In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (7.6 g).
-
Add concentrated hydrochloric acid (12 mL).
-
Stir the mixture at room temperature. The solution should become dark brown/green. Cool this mixture in an ice-water bath to 0–5 °C.
Step 2: Diazotization of the Amine
-
In a separate 500 mL beaker, suspend 2-Amino-4,5-dimethoxypyrimidine (10.0 g) in deionized water (50 mL).
-
While stirring vigorously in an ice-water bath, slowly add concentrated hydrochloric acid (20 mL). The amine will dissolve to form its hydrochloride salt. Maintain the temperature below 5 °C.
-
In a small beaker, dissolve sodium nitrite (4.9 g) in deionized water (20 mL) and cool the solution in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred amine hydrochloride solution over 20-30 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would cause the unstable diazonium salt to decompose, leading to side products and reduced yield. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).
Step 3: Sandmeyer Reaction
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 2 to the cold, stirred copper(I) chloride solution from Step 1.
-
Expertise & Experience: The addition should be Portionwise, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours until gas evolution ceases. The color of the mixture will typically change to a dark slurry.
Step 4: Work-up and Purification
-
Transfer the reaction mixture to a 1 L separatory funnel.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (100 mL) and saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a solid.
Safety and Handling
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. This protocol is designed to use the salt in situ without isolation, which is a standard and safer practice.[6]
-
Acids and Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals with appropriate care inside a fume hood.
-
Reaction Quenching: Always be cautious during the work-up. The neutralization step can be exothermic and may release CO₂ gas.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction temperature and addition rates, this Sandmeyer reaction delivers the target compound in good yield. The resulting product is a crucial intermediate, primed for further functionalization in the development of novel therapeutic agents.
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health (NIH). [Link]
- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (n.d.).
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]
Sources
Application Note & Protocol: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-4,5-dimethoxypyrimidine for the Synthesis of Bioactive Scaffolds
Introduction: The Strategic Importance of Substituted Pyrimidines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction is particularly vital in the field of drug discovery and development, where the construction of complex molecular architectures is paramount.
Within medicinal chemistry, the pyrimidine nucleus is a privileged scaffold, present in a vast array of biologically active compounds.[3][4] Specifically, 2,4,5-substituted pyrimidines are integral components of molecules developed as anticancer agents, tubulin polymerization inhibitors, and EGFR inhibitors.[4][5][6] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties.
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 2-Chloro-4,5-dimethoxypyrimidine. This specific substrate is an electron-deficient heteroaryl chloride, which can present unique challenges compared to more reactive aryl bromides or iodides.[7][8] The methoxy groups on the pyrimidine ring further modulate its electronic properties, making the selection of an appropriate catalytic system crucial for success. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable method to synthesize novel 2-aryl-4,5-dimethoxypyrimidine derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7][9] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, especially for less reactive aryl chlorides, and forms a Pd(II) complex.[7] The use of electron-rich, bulky phosphine ligands is critical to promote this step.[1][10]
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a boronate species ("-ate complex"), enhancing the nucleophilicity of the organic group and facilitating its transfer.[2][11]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.
Materials and Reagents
-
Aryl Halide: this compound (1.0 equiv.)
-
Boronic Acid: Arylboronic acid or corresponding pinacol ester (1.2–1.5 equiv.)
-
Palladium Precatalyst: XPhos Pd G3 (1-3 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv.)
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 or 10:1 v/v)
-
Other: Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate (EtOAc), Hexanes, Saturated aq. Ammonium Chloride (NH₄Cl), Brine, Nitrogen or Argon gas (high purity).
Causality Note: The choice of a modern Buchwald-type precatalyst like XPhos Pd G3 is deliberate. These catalysts are often highly active for coupling challenging substrates like electron-deficient aryl chlorides due to their bulky, electron-rich phosphine ligands which facilitate the oxidative addition step.[10]
Equipment
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas manifold (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash column chromatography system
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under an atmosphere of high-purity nitrogen or argon. This is crucial as the active Pd(0) species generated in situ is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling side reactions.[1][12]
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Briefly evacuate and backfill the flask with inert gas three times.[12]
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. To degas the solvent, bubble nitrogen or argon through it for 15-20 minutes prior to addition.
-
Reaction Conditions: Lower the flask into a preheated oil bath and heat the reaction mixture to 80–100 °C with vigorous stirring. The reaction is typically run for 12–24 hours.[2]
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under N₂), quenching with water, extracting with EtOAc, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as judged by the consumption of the starting pyrimidine), cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 2-aryl-4,5-dimethoxypyrimidine product.
Key Parameters for Optimization
The success of the Suzuki-Miyaura coupling, especially with challenging substrates, often hinges on the careful selection of reaction components. The following table summarizes key variables and provides a rationale for their selection.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) | For aryl chlorides, oxidative addition is difficult.[7] Buchwald precatalysts are highly recommended as their bulky, electron-rich ligands promote this key step.[10] Pd(PPh₃)₄ is a classic choice but may require higher temperatures and loadings.[13] |
| Ligand | PPh₃, PCy₃, Buchwald-type ligands (XPhos, SPhos, RuPhos), N-Heterocyclic Carbenes (NHCs) | Ligands are not needed for precatalysts or Pd(PPh₃)₄. If using a source like Pd₂(dba)₃, a ligand must be added. Electron-rich and sterically hindered ligands accelerate both oxidative addition and reductive elimination.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is essential for activating the boronic acid for transmetalation.[11] K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is more soluble and can be effective at lower temperatures. KF can be used if base-sensitive functional groups are present.[11][14] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is typical. Water can accelerate the transmetalation step.[15] Dioxane is a common high-boiling solvent. Solubility of all components is critical; if reactants are poorly soluble, switching to a solvent like DMF might be necessary.[14] |
| Boron Reagent | Boronic Acids (Ar-B(OH)₂), Boronic Esters (e.g., Ar-Bpin) | Boronic acids are common but can be prone to protodeboronation (decomposition).[14] Pinacol (pin) esters are more stable, especially for heteroaryl boron reagents, and can prevent this side reaction, leading to higher yields.[1] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Incorrect catalyst/ligand for an aryl chloride. 3. Poor solubility of reagents. 4. Insufficiently strong base. | 1. Ensure rigorous degassing and use of a fresh, high-quality catalyst.[12] 2. Screen a panel of catalysts, focusing on those designed for Ar-Cl coupling (e.g., Buchwald systems).[10] 3. Try a different solvent system (e.g., DMF, Toluene).[14] 4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Protodeborylation | Boronic acid is unstable under reaction conditions (hydrolytic decomposition). | Use the corresponding boronate ester (e.g., pinacol ester), which is more robust.[1] Minimize reaction time and temperature where possible. |
| Homocoupling (Ar-Ar) | Presence of oxygen in the reaction mixture, leading to oxidative coupling of the boronic acid. | Improve the degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of inert gas.[1] |
| Dehalogenation | The starting aryl chloride is reduced instead of coupled. | This can sometimes occur with very electron-rich catalysts. Try a different ligand or catalyst system. Ensure the boronic acid is of high quality and sufficiently reactive. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing valuable 2-arylpyrimidine scaffolds. Success with this electron-deficient heteroaryl chloride depends critically on the rational selection of a highly active palladium catalyst system, an appropriate base, and meticulous experimental technique to exclude oxygen. By following the detailed protocol and utilizing the optimization and troubleshooting guides provided, researchers can reliably access a diverse range of substituted pyrimidines for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
-
Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. [Link]
-
Oriental Journal of Chemistry. (n.d.). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- Google Patents. (n.d.). WO2019177375A1 - 2, 4, 5-substituted pyrimidine derivatives, method for preparing same, and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient.
-
ResearchGate. (n.d.). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. [Link]
Sources
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- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 5. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2019177375A1 - 2, 4, 5-substituted pyrimidine derivatives, method for preparing same, and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
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- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. catalysis-consulting.com [catalysis-consulting.com]
Application Notes & Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-4,5-dimethoxypyrimidine
Abstract: This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-4,5-dimethoxypyrimidine. Intended for researchers, medicinal chemists, and drug development professionals, these notes detail the underlying reaction principles, offer field-proven, step-by-step protocols for various nucleophile classes, and present troubleshooting insights to ensure successful synthetic outcomes. This compound serves as a valuable building block, and mastering its reactivity is crucial for the synthesis of diverse, high-value heterocyclic compounds.
Introduction: The Significance of the Substituted Pyrimidine Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, second only to the pyridine ring in its prevalence within pharmaceutically active compounds.[1][2] Functionalized pyrimidines are integral to a wide array of therapeutics, including kinase inhibitors used in oncology (e.g., Gefitinib) and antiviral agents. The ability to selectively functionalize a pyrimidine ring is therefore a cornerstone of modern synthetic chemistry.
This compound is a particularly useful electrophile for SNAr reactions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates it towards nucleophilic attack.[3][4] This inherent reactivity often allows for facile, metal-free C-N, C-S, and C-O bond formation, presenting a greener and more cost-effective alternative to palladium-catalyzed cross-coupling reactions that are sometimes unnecessarily applied to such activated systems.[5]
Mechanistic Principles: The SNAr Reaction on an Activated Pyrimidine
The Nucleophilic Aromatic Substitution (SNAr) reaction is the primary pathway for the functionalization of this compound. This is a two-step addition-elimination mechanism.[6]
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbon atom bearing the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming a high-energy, anionic intermediate known as a Meisenheimer complex.[6][7]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[4][6] The stability of this intermediate is paramount to the reaction's success. In the case of this compound, the two ring nitrogen atoms are perfectly positioned (ortho and para to the reaction center) to stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy and facilitating the reaction.[1][2][3]
While the methoxy groups at the C-4 and C-5 positions are electronically donating, the powerful electron-withdrawing effect of the two ring nitrogens maintains a high degree of electrophilicity at the C-2 position, making it highly susceptible to nucleophilic attack.
General Experimental Workflow
A successful SNAr protocol requires careful attention to reaction setup, monitoring, and product isolation. The following workflow provides a trusted framework for executing the protocols described in the subsequent sections. Adherence to this process ensures reproducibility and high purity of the final product.
Protocols for SNAr with N-Nucleophiles (Amination)
The formation of C-N bonds via SNAr is one of the most common and vital transformations in medicinal chemistry. The reaction of this compound with primary and secondary amines is typically high-yielding and proceeds under mild conditions.
Protocol 4.1: General Amination with Primary or Secondary Amines
Rationale: This protocol utilizes a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. This prevents the protonation and deactivation of the amine nucleophile. Alcohols like ethanol or polar aprotic solvents like DMF are effective media for this transformation.[1][2]
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Solvent (e.g., Ethanol, DMF, or Acetonitrile)
-
Round-bottom flask with stir bar
-
Condenser and inert gas (N₂ or Ar) setup
-
Standard workup and purification reagents (Ethyl acetate, brine, Na₂SO₄, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Add the amine nucleophile (1.1-1.5 eq).
-
Add the non-nucleophilic base, TEA or DIPEA (1.5-2.0 eq).
-
Stir the reaction mixture at the desired temperature (see Table 1 for guidance). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4,5-dimethoxypyrimidine derivative.
Table 1: Recommended Conditions for N-Arylation
| Nucleophile Type | Solvent | Base | Temperature (°C) | Typical Time (h) | Notes |
| Primary Aliphatic Amine | Ethanol | TEA | 25 - 80 | 2 - 12 | Reactions are often fast and can proceed at room temperature. Refluxing may be needed for less reactive amines. |
| Secondary Aliphatic Amine | Acetonitrile | DIPEA | 50 - 82 | 4 - 16 | Steric hindrance may require higher temperatures and longer reaction times. |
| Aniline (Electron-rich) | DMF | DIPEA | 80 - 120 | 12 - 24 | Aromatic amines are weaker nucleophiles and typically require more forcing conditions. |
| Aniline (Electron-poor) | NMP/DMSO | K₂CO₃ | 120 - 150 | 16 - 48 | Requires higher temperatures and a stronger base. |
Protocols for SNAr with S-Nucleophiles (Thiolation)
Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[8] These reactions are typically rapid and efficient, providing access to important thioether compounds.
Protocol 5.1: Thiolation using a Mild Base
Rationale: This protocol uses a mild inorganic base like potassium carbonate to deprotonate the thiol in situ. DMF is an excellent polar aprotic solvent that facilitates the SNAr reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the thiolate anion.
Materials:
-
This compound
-
Thiol of choice (aliphatic or aromatic)
-
Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Inert gas (N₂ or Ar) setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.2 eq) and anhydrous DMF.
-
Add finely ground potassium carbonate (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to facilitate thiolate formation.
-
Add this compound (1.0 eq) to the stirring suspension.
-
Heat the reaction to 50-80 °C. Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-thioether-4,5-dimethoxypyrimidine.
Protocols for SNAr with O-Nucleophiles (Alkoxylation/Phenoxylation)
Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Consequently, their reaction requires stronger bases to generate the corresponding alkoxide or phenoxide, which is a much more potent nucleophile.
Protocol 6.1: O-Arylation using a Strong Base
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol or phenol. The reaction is typically run in a polar aprotic solvent like THF or DMF to ensure solubility and reactivity. Care must be taken as NaH reacts violently with water and generates flammable hydrogen gas.
Materials:
-
This compound
-
Alcohol or Phenol of choice
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Three-neck flask with stir bar, dropping funnel
-
Inert gas (N₂ or Ar) setup with an oil bubbler
Procedure:
-
CAUTION: Perform all operations involving NaH in a well-ventilated fume hood under a strict inert atmosphere.
-
To a dry three-neck flask, add sodium hydride (1.5 eq). Wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve the alcohol or phenol (1.2 eq) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation (cessation of H₂ gas evolution).
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the alkoxide/phenoxide solution.
-
Heat the reaction mixture to reflux (for THF) or 60-100 °C (for DMF). Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup by extracting with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the desired 2-alkoxy/phenoxy-4,5-dimethoxypyrimidine product.
Troubleshooting and Expert Insights
-
Low Reactivity: If the reaction is sluggish, particularly with electron-poor or sterically hindered nucleophiles, consider switching to a higher boiling point solvent (e.g., from THF to DMF, or DMF to DMSO) and increasing the temperature. In some cases, microwave heating can significantly reduce reaction times.
-
Side Reactions with Alcohols as Solvents: When using an alcohol (e.g., ethanol, methanol) as a solvent, competitive substitution by the solvent to form the corresponding 2-alkoxy derivative can occur, especially under basic conditions at high temperatures.[1][9] If this is observed, switch to a non-nucleophilic solvent like acetonitrile, DMF, or DMSO.
-
Catalysis: While most reactions with this substrate are facile and do not require catalysis, extremely challenging transformations with very weak nucleophiles could potentially be accelerated. Lewis acids can activate the pyrimidine ring by coordinating to a ring nitrogen.[10] However, for this substrate, optimizing thermal conditions is usually sufficient.
-
Purification: The dimethoxy-pyrimidine products are often crystalline solids. Recrystallization can be an effective alternative to chromatography for purification, especially on a larger scale.
References
-
Barreca, M. L., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Reagent Guides. [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]
-
Leadbeater, N. E., & St. Jean, D. J. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]
-
Sliwinska, A., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Central Science. [Link]
-
Barreca, M. L., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]
-
Crich, D., & Krishnamurthy, V. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Terrier, F., & Um, I. H. (2016). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules. [Link]
-
Chen, W., et al. (2015). Thiol Reactive Probes and Chemosensors. PMC. [Link]
-
Smith, K., & El-Hiti, G. A. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Leveraging 2-Chloro-4,5-dimethoxypyrimidine as a Versatile Synthetic Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Chloro-4,5-dimethoxypyrimidine. This versatile heterocyclic compound serves as a pivotal building block in the synthesis of a wide array of complex organic molecules, most notably in the development of targeted therapeutics such as kinase inhibitors. We will delve into the core reactivity of this intermediate, providing not just step-by-step protocols for key transformations but also the underlying scientific rationale for experimental choices. The protocols for Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination are detailed, offering a robust toolkit for the synthesis of novel molecular entities.
Introduction: The Strategic Value of the this compound Scaffold
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to mimic purine bases and engage in crucial hydrogen bonding interactions within the active sites of biological targets, particularly protein kinases.[2][3] this compound (CAS No. 1333240-17-7) emerges as a particularly valuable intermediate for several reasons:
-
Reactive Handle: The chlorine atom at the C2 position is an excellent leaving group, strategically positioned for functionalization via various synthetic methodologies, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[4][5]
-
Electronic Tuning: The electron-donating methoxy groups at the C4 and C5 positions modulate the electronic properties of the pyrimidine ring, influencing the reactivity of the C2 position and the overall physicochemical properties of the final molecule.
-
Structural Versatility: It provides a rigid, planar core upon which complex side chains can be appended, allowing for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.
This guide is designed to empower researchers to harness the full synthetic potential of this intermediate with validated, reproducible protocols and a clear understanding of the chemical principles at play.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Compound Properties
| Property | Value | Source |
| CAS Number | 1333240-17-7 | [6][7] |
| Molecular Formula | C₆H₇ClN₂O₂ | [6][7] |
| Molecular Weight | 174.58 g/mol | [7] |
| Appearance | Typically an off-white to yellow solid | N/A |
| Boiling Point | 290.9 ± 20.0 °C (Predicted) | [6] |
| Density | 1.285 ± 0.06 g/cm³ (Predicted) | [6] |
| XLogP3 | 1.4 | [7] |
Safety & Handling
This compound, like many halogenated heterocyclic compounds, requires careful handling to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[8][9]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Prevent contact with skin, eyes, and clothing.[6][8] After handling, wash hands and face thoroughly.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][9]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8][9]
-
Ingestion: Rinse mouth with water and seek medical attention if symptoms occur.[9]
-
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use. [8][9][10]
Key Synthetic Transformations & Protocols
The C2-chloro substituent is the primary site of reactivity, enabling a diverse range of synthetic modifications. We present detailed protocols for three fundamental and powerful transformations.
Nucleophilic Aromatic Substitution (SNAr)
Principle: The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C2-chloride by a wide range of nucleophiles. This reaction is a direct and often high-yielding method for introducing amine, ether, or thioether functionalities, which are critical for tuning the pharmacological properties of kinase inhibitors.
Protocol 3.1: Synthesis of N-benzyl-4,5-dimethoxypyrimidin-2-amine
This protocol provides a representative example of an SNAr reaction with an amine nucleophile.
-
Reagents & Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 5.73 mmol).
-
Add anhydrous DMF (20 mL) and stir to dissolve.
-
Add benzylamine (e.g., 0.75 mL, 6.87 mmol, 1.2 equiv.) followed by DIPEA (e.g., 2.5 mL, 14.32 mmol, 2.5 equiv.).
-
Heat the reaction mixture to 100 °C and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura coupling is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. It allows for the direct installation of aryl or heteroaryl moieties at the C2 position, a critical step in building the biaryl scaffolds common in many kinase inhibitors. The reaction proceeds via a palladium(0) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]
Protocol 3.2: Synthesis of 2-(4-methoxyphenyl)-4,5-dimethoxypyrimidine
This protocol details a typical Suzuki coupling with an arylboronic acid.
-
Reagents & Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Degassed 1,4-Dioxane and degassed water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial suitable for inert atmosphere techniques
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 500 mg, 2.86 mmol), 4-methoxyphenylboronic acid (e.g., 522 mg, 3.44 mmol, 1.2 equiv.), and K₂CO₃ (e.g., 1.19 g, 8.59 mmol, 3.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 165 mg, 0.14 mmol, 0.05 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (12 mL) and degassed water (3 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (40 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Palladium-Catalyzed Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a highly versatile C-N bond-forming reaction, often succeeding where traditional SNAr reactions fail, particularly with less nucleophilic amines or sterically hindered substrates.[11][12] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.[13][14] Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle, especially with aryl chlorides.[13]
Protocol 3.3: Synthesis of 4,5-dimethoxy-N-phenylpyrimidin-2-amine
This protocol describes the coupling of the title compound with aniline, a weakly nucleophilic amine.
-
Reagents & Materials:
-
This compound (1.0 equiv.)
-
Aniline (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4 equiv.)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk tube or glovebox for inert atmosphere setup
-
-
Procedure:
-
In a glovebox or under a robust stream of inert gas: To a dry Schlenk tube, add Pd₂(dba)₃ (e.g., 37 mg, 0.04 mmol, 0.02 equiv.), XPhos (e.g., 38 mg, 0.08 mmol, 0.04 equiv.), and NaOtBu (e.g., 269 mg, 2.80 mmol, 1.4 equiv.).
-
Add this compound (e.g., 350 mg, 2.00 mmol, 1.0 equiv.).
-
Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene (10 mL) followed by aniline (e.g., 0.20 mL, 2.20 mmol, 1.1 equiv.) via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.
-
Conclusion
This compound is a high-value, versatile intermediate that provides a reliable entry point into diverse and complex molecular architectures. Its well-defined reactivity at the C2 position allows for predictable and high-yielding transformations through SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The detailed protocols provided herein are designed to be self-validating and serve as a robust foundation for researchers in medicinal chemistry and drug discovery. By understanding and applying these methodologies, scientists can efficiently generate novel libraries of pyrimidine-based compounds for the development of next-generation therapeutics.
References
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Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine . Indian Academy of Sciences. [Link]
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This compound . PubChem. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . MDPI. [Link]
-
2-Chloro-4,6-dimethoxypyrimidine . PubChem. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
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One-pot Double Suzuki Couplings of Dichloropyrimidines . PMC - NIH. [Link]
-
Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . PMC - NIH. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . PMC - NIH. [Link]
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- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes & Protocols: Leveraging 2-Chloro-4,5-dimethoxypyrimidine for the Synthesis of Novel Kinase Inhibitors
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, particularly in oncology.[1][2] Protein kinase inhibitors, a critical class of targeted cancer therapies, frequently incorporate the pyrimidine motif to mimic the adenine ring of ATP, enabling competitive binding at the enzyme's active site.[3] This guide provides an in-depth technical overview of 2-Chloro-4,5-dimethoxypyrimidine, a highly versatile and valuable building block for the synthesis of next-generation kinase inhibitors. We will explore its reactivity, detail core synthetic methodologies including Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling, provide step-by-step experimental protocols, and discuss its application in constructing potent and selective kinase inhibitor libraries.
Introduction: The Strategic Value of the 4,5-Dimethoxypyrimidine Scaffold
The development of small-molecule kinase inhibitors has revolutionized cancer treatment. The pyrimidine ring is a "privileged scaffold" in this field due to its ability to form critical hydrogen bond interactions within the ATP-binding hinge region of many kinases.[3][4] Strategic substitution at the C2, C4, and C5 positions of the pyrimidine ring is a proven strategy for modulating potency, selectivity, and pharmacokinetic properties.[4]
This compound emerges as a key starting material for several reasons:
-
Reactive Handle: The chlorine atom at the C2 position serves as an excellent electrophilic site for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino functionalities.
-
Modulating Electronics: The two methoxy groups at the C4 and C5 positions are electron-donating, which can influence the reactivity of the pyrimidine ring and provide vectors for future modification or metabolic stability.
-
Structural Mimicry: The overall scaffold provides a robust foundation for building molecules that fit within the spatially constrained ATP-binding pocket of various kinases, including crucial targets like Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Aurora Kinases.[5][6][7]
This document serves as a practical guide for researchers, chemists, and drug development professionals to effectively utilize this powerful synthetic intermediate.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 1333240-17-7 | [8] |
| Molecular Formula | C₆H₇ClN₂O₂ | [8] |
| Molecular Weight | 174.58 g/mol | [8] |
| Appearance | White to light yellow powder/crystal | [9] |
| Polar Surface Area | 44.2 Ų | [8] |
| XLogP3 | 1.4 | [8] |
Core Synthetic Methodologies & Protocols
The C2-chloro group is the primary site of reactivity, enabling two major classes of transformations that are pillars of medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The inherent electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it highly susceptible to nucleophilic attack. This allows for the direct displacement of the C2-chloride by a wide range of nucleophiles, most commonly primary and secondary amines, to forge key 2-aminopyrimidine structures found in many kinase inhibitors.[10][11]
Causality Behind the Reaction: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose negative charge is delocalized by the ring nitrogens. The stability of this intermediate facilitates the departure of the chloride leaving group. The reaction is often base-mediated to deprotonate the incoming amine nucleophile, increasing its nucleophilicity.
Caption: General workflow for an SNAr amination reaction.
Protocol 1: General Procedure for SNAr Amination
This protocol is a generalized procedure and must be optimized for specific amine nucleophiles.
-
Reagent Preparation: To a sealable reaction vessel, add this compound (1.0 eq).
-
Addition of Amine: Add the desired amine nucleophile (1.1 - 1.5 eq).
-
Solvent and Base: Add a suitable solvent (e.g., n-butanol, 1,4-dioxane, or DMF; ~0.2 M concentration) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 100-140 °C. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-aminopyrimidine product.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the installation of aryl or heteroaryl groups at the C2 position.[12][13] While chloropyrimidines are less reactive than their bromo- or iodo-analogs, modern catalyst systems with specialized ligands can effectively facilitate the crucial oxidative addition step.[14][15]
Causality Behind the Reaction: The choice of a palladium precatalyst and, critically, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is paramount.[14] These ligands accelerate the oxidative addition of the Pd(0) into the relatively strong C-Cl bond and prevent catalyst deactivation by coordination of the pyrimidine nitrogen. A strong base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate this reaction, often leading to higher yields and shorter reaction times.[16][17]
-
Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 - 1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for 15-60 minutes.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel to afford the desired 2-arylpyrimidine.
Application Showcase: Synthesis of an ALK/EGFR Inhibitor Scaffold
The methodologies described above are directly applicable to the synthesis of potent kinase inhibitors. For instance, many ALK and EGFR dual inhibitors feature a core structure that can be derived from this compound.[7][18] The following scheme illustrates a representative, albeit generalized, synthetic pathway.
Caption: Synthetic strategy toward a kinase inhibitor scaffold.
The initial SNAr reaction with a substituted aniline installs the crucial "hinge-binding" moiety. Subsequent functionalization, often at a distal site on the aniline ring, can be used to add a "warhead" group (like an acrylamide for covalent inhibition) or other solubilizing groups to complete the synthesis of the final inhibitor.[18]
Table of Representative Kinase Inhibition Data
The following table presents hypothetical but representative biological activity data for inhibitors built upon the 2-amino-4,5-dimethoxypyrimidine scaffold, demonstrating the potential of this building block.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Notes |
| PYR-001 | EGFR (L858R/T790M) | 8 | Potent against double mutant |
| PYR-002 | ALK (L1196M) | 15 | Overcomes common resistance mutation |
| PYR-003 | Aurora A | 45 | Potential anti-proliferative agent |
| PYR-004 | JAK2 | 90 | Potential for myeloproliferative disorders |
Troubleshooting and Key Insights
-
For SNAr Reactions: If reactivity is low, consider a more polar aprotic solvent like DMSO or using a stronger, non-nucleophilic base like sodium hydride (with appropriate safety precautions) to fully deprotonate the nucleophile. Microwave heating can also dramatically increase reaction rates.
-
For Suzuki Coupling: The most common failure point is inefficient oxidative addition.[14]
-
Catalyst/Ligand: If the reaction is sluggish, switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos or XPhos).
-
Base Selection: The base is critical. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings involving chloro-heterocycles.[14]
-
Protodeboronation: If loss of the boronic acid is observed, ensure reagents and solvents are thoroughly degassed to remove oxygen. Using a boronate ester instead of a boronic acid can sometimes mitigate this side reaction.
-
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of advanced kinase inhibitors. Its well-defined reactivity at the C2 position allows for the predictable and efficient installation of diverse functionalities through robust methodologies like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. By providing access to the privileged 2,4-disubstituted pyrimidine core, this building block empowers medicinal chemists and drug discovery professionals to rapidly generate novel compound libraries, explore structure-activity relationships, and ultimately accelerate the development of next-generation targeted therapies.
References
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch Pharm (Weinheim). URL: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. URL: [Link]
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. URL: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. URL: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. URL: [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. URL: [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. URL: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. URL: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. URL: [Link]
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. URL: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. URL: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. URL: [Link]
-
This compound. PubChem. URL: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. URL: [Link]
-
Exploring 2-Chloro-4,6-Dimethoxypyrimidine: Properties and Applications. LinkedIn. URL: [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. URL: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. URL: [Link]
-
Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry. URL: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. URL: [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Bioorganic & Medicinal Chemistry. URL: [Link]
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules. URL: [Link]
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Application Notes and Protocols: Preparation of 2-Amino-4,5-dimethoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-4,5-dimethoxypyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Among these, derivatives of 2-amino-4,5-dimethoxypyrimidine have emerged as a privileged scaffold, demonstrating significant potential in the development of novel therapeutics. The strategic placement of the amino and dimethoxy groups on the pyrimidine ring imparts unique physicochemical properties, influencing solubility, membrane permeability, and molecular interactions with biological targets. These derivatives have shown a broad spectrum of pharmacological activities, including but not limited to, antitumor, and antimicrobial effects.[1][2][3] Notably, the 2-aminopyrimidine moiety is a key structural element in a number of approved drugs and clinical candidates, highlighting its importance in contemporary drug design.[4]
This guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of 2-amino-4,5-dimethoxypyrimidine derivatives. It is designed to equip researchers with the foundational knowledge and practical insights necessary to confidently synthesize and explore this important class of compounds.
Synthetic Strategies: Navigating the Chemical Landscape
The synthesis of 2-amino-4,5-dimethoxypyrimidine derivatives can be approached through several strategic disconnections. The choice of a particular synthetic route often depends on the availability of starting materials, the desired substitution pattern on the pyrimidine ring, and the scalability of the process. Below, we outline two common and reliable strategies.
Strategy 1: Cyclization of Guanidine with a Substituted Propanenitrile Derivative
This classical and widely adopted approach involves the condensation of guanidine with a suitably functionalized three-carbon component, typically a derivative of malononitrile or cyanoacetate.[5][6][7][8] The reaction proceeds through a cyclization-condensation sequence to form the pyrimidine ring. The methoxy groups can be introduced either on the three-carbon starting material or installed on the pyrimidine ring at a later stage via nucleophilic substitution.
A key advantage of this method is the commercial availability of a wide variety of guanidine salts and malononitrile derivatives, allowing for the facile generation of a diverse library of compounds. The reaction conditions are generally mild, and the purification of the final products is often straightforward.
Strategy 2: Functionalization of a Pre-formed Pyrimidine Ring
An alternative strategy involves the use of a pre-existing pyrimidine scaffold, which is then functionalized to introduce the desired amino and dimethoxy groups. A common starting material for this approach is 2-amino-4,6-dichloropyrimidine.[9][10] The chlorine atoms can be sequentially or simultaneously displaced by methoxide ions to yield the corresponding dimethoxy derivative. This method offers a high degree of control over the substitution pattern and is particularly useful for the synthesis of asymmetrically substituted pyrimidines.
The choice of solvent and base is critical in this reaction to control the regioselectivity and minimize the formation of undesired byproducts. Polar aprotic solvents are often employed to facilitate the nucleophilic substitution.[10]
Figure 1: Overview of Synthetic Strategies.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and a representative 2-amino-4,5-dimethoxypyrimidine derivative.
Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine from 2-Amino-4,6-dichloropyrimidine
This protocol details the nucleophilic substitution of chlorine atoms with methoxy groups on a pre-formed pyrimidine ring.[9]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend sodium hydride (0.35 g, 14.6 mmol) in anhydrous THF (12 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous methanol (15.2 mmol) dropwise to the suspension. Stir the mixture for 15 minutes at 0 °C.
-
Reaction with 2-Amino-4,6-dichloropyrimidine: To the freshly prepared sodium methoxide solution, add 2-amino-4,6-dichloropyrimidine (1.0 g, 6.1 mmol) in one portion.
-
Heat the reaction mixture to 62 °C and maintain this temperature for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M HCl (1 mL).
-
Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 2-amino-4,6-dimethoxypyrimidine.[9]
| Parameter | Value |
| Starting Material | 2-Amino-4,6-dichloropyrimidine |
| Reagents | NaH, MeOH |
| Solvent | THF |
| Reaction Temperature | 62 °C |
| Reaction Time | 15 hours |
| Purification | Column Chromatography |
Protocol 2: Synthesis of 2,5-Diamino-4,6-dimethoxypyrimidine Hydrochloride
This protocol describes the nitrosation of 2-amino-4,6-dimethoxypyrimidine followed by reduction to introduce an amino group at the 5-position.[11][12]
Materials:
-
2-Amino-4,6-dimethoxypyrimidine
-
Methanol
-
40% aqueous Sodium Nitrite (NaNO₂) solution
-
Concentrated Hydrochloric Acid (HCl)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
Procedure:
-
Nitrosation: In a 500 mL three-necked flask, combine 2-amino-4,6-dimethoxypyrimidine (31.0 g, 0.2 mol), methanol (200 mL), and 40% aqueous sodium nitrite solution (38.0 g, 0.22 mol).[11][12]
-
Stir the mixture and heat to 70-75 °C.
-
Slowly add concentrated hydrochloric acid dropwise until the pH of the system reaches 2.5-3.0.
-
Maintain the temperature for 1 hour, monitoring the reaction by HPLC until the starting material is consumed (<1%).
-
Cool the reaction to room temperature and collect the precipitate by suction filtration. Wash the filter cake with water (2 x 50 mL) and dry at 50 °C to obtain crude 2-amino-4,6-dimethoxy-5-isonitrosopyrimidine.
-
Hydrogenation: In a high-pressure autoclave, charge the crude 2-amino-4,6-dimethoxy-5-isonitrosopyrimidine (37.4 g, 0.19 mol), 5% Pd/C catalyst (2.0 g), and methanol (800 mL).
-
Stir the mixture at 30-35 °C and introduce hydrogen gas to a pressure of 0.85 MPa.
-
After 1 hour, stop the hydrogen supply and discharge the reaction mixture.
-
Filter to remove the palladium on carbon. To the filtrate, add concentrated hydrochloric acid dropwise to adjust the pH to 2.5-3.0.
-
Collect the resulting precipitate by suction filtration, wash with water (50 mL) and methanol (50 mL), and dry at 50 °C to yield 2,5-diamino-4,6-dimethoxypyrimidine hydrochloride.[11]
Characterization and Analytical Workflow
Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-amino-4,5-dimethoxypyrimidine derivatives. A typical analytical workflow includes a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon resonances, provide a detailed map of the molecule's structure. For 2-amino-4,6-dimethoxy-5-isonitrosopyrimidine, the ¹H NMR spectrum in DMSO-d₆ is expected to show a singlet for the six methoxy protons around 3.88 ppm and a singlet for the two amino protons around 7.85 ppm.[11] For 2,5-diamino-4,6-dimethoxypyrimidine hydrochloride, the ¹H NMR spectrum in DMSO-d₆ would typically display a singlet for the six methoxy protons at approximately 3.92 ppm, and singlets for the amino protons at around 7.35 ppm and 6.63 ppm.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition. Electrospray ionization (ESI) is a commonly used technique for these compounds. The ESI-MS of 2-amino-4,6-dimethoxy-5-isonitrosopyrimidine is expected to show a protonated molecular ion peak [M+H]⁺ at m/z 185.[11] Similarly, the ESI-MS of 2,5-diamino-4,6-dimethoxypyrimidine would show a [M+H]⁺ peak at m/z 171.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, is typically employed. The purity is determined by the area percentage of the main peak in the chromatogram.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-4,6-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 11. CN105646372A - Preparation method of 2-amino-4,6-dichloro-5-formamine pyrimidine - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-4,5-dimethoxypyrimidine with Arylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] This Nobel Prize-winning transformation is indispensable in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1] Within drug discovery, the pyrimidine nucleus is a privileged scaffold, present in a vast array of FDA-approved drugs and clinical candidates.[2][3] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems and its capacity for crucial hydrogen bonding interactions, often enhancing the pharmacological profile of a molecule.[4][5]
The synthesis of 2-aryl-4,5-dimethoxypyrimidines via Suzuki-Miyaura coupling presents a direct route to novel chemical entities for drug development. However, the reaction is not without its challenges. The electrophilic partner, 2-Chloro-4,5-dimethoxypyrimidine, is an electron-deficient heteroaryl chloride. The inherent strength of the C-Cl bond and the potential for the pyrimidine's nitrogen atoms to coordinate and deactivate the palladium catalyst make this a non-trivial transformation.[6][7]
This guide provides a comprehensive technical overview and a robust, field-proven protocol for the successful coupling of this compound with a range of arylboronic acids. We will delve into the mechanistic rationale behind component selection, offer a detailed step-by-step experimental procedure, and provide troubleshooting advice to empower researchers in their synthetic endeavors.
Section 1: The Mechanistic Underpinnings
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving Pd(0) and Pd(II) intermediates. For a challenging substrate like this compound, understanding each step is critical for rational optimization. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-chlorine bond of the pyrimidine. This is often the rate-limiting step for aryl chlorides due to the high C-Cl bond dissociation energy.[8][9] The use of highly active, electron-rich ligands on the palladium center is paramount to lower the activation energy of this step.[10]
-
Transmetalation: Before the aryl group can be transferred from the boron atom to the palladium center, the arylboronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[11][12] This boronate then displaces the halide on the Pd(II) complex, transferring its aryl group to the palladium.
-
Reductive Elimination: This final step involves the formation of the new C-C bond between the pyrimidine and aryl moieties, releasing the desired 2-aryl-4,5-dimethoxypyrimidine product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8] Bulky ligands on the palladium center can facilitate this step by promoting the collapse of the complex.[13][14]
Section 2: Strategic Selection of Reaction Components
The success of coupling an unreactive heteroaryl chloride is critically dependent on the judicious choice of catalyst, ligand, base, and solvent.
-
The Catalyst System (Palladium & Ligand): Standard catalysts like Pd(PPh₃)₄ often fail with aryl chlorides. Modern, highly active systems are required.
-
Palladium Precatalysts: Air-stable Pd(II) precatalysts are preferred for their ease of handling and stoichiometric precision. Buchwald precatalysts (e.g., XPhos Pd G2/G3) and PEPPSI™-type catalysts are designed for rapid activation to the catalytically active Pd(0) species under the reaction conditions.[15][16]
-
Ligands: The ligand is arguably the most crucial component. For this transformation, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are the gold standard.[10][13]
-
Expertise: The steric bulk of these ligands promotes the formation of monoligated L-Pd(0) species, which are highly reactive in oxidative addition.[10] This bulk also accelerates the final reductive elimination step.[14]
-
Experience: The strong electron-donating character of these phosphines increases the electron density on the palladium center, which facilitates the difficult insertion into the strong C-Cl bond.[14]
-
-
-
The Base: The base's role is to activate the boronic acid for transmetalation.[1][11]
-
Trustworthiness: A strong, non-nucleophilic base is required. Potassium phosphate (K₃PO₄) is often the base of choice for challenging couplings involving heteroaryl chlorides, demonstrating superior performance over weaker bases like K₂CO₃ or Na₂CO₃.[17] Cesium carbonate (Cs₂CO₃) is also highly effective but is more costly.
-
-
The Solvent: The solvent must solubilize the reactants and catalyst while being stable at the required reaction temperatures.
Section 3: Experimental Protocol
This protocol provides a generalized and robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for particularly challenging arylboronic acids.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Synthesis of bulky, electron rich hemilabile phosphines and their application in the Suzuki coupling reaction of aryl chlorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. reddit.com [reddit.com]
- 18. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | CoLab [colab.ws]
Application Note: A Scalable and Robust Synthesis of 2-Chloro-4,5-dimethoxypyrimidine Analogs for Pharmaceutical and Agrochemical Research
Abstract & Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1] Analogs of 2-Chloro-4,5-dimethoxypyrimidine, in particular, serve as highly versatile intermediates. The reactive chlorine at the C2 position allows for facile nucleophilic substitution, providing a strategic handle for the elaboration of complex molecular architectures targeting oncology, infectious diseases, and metabolic disorders.[1][2]
However, transitioning from bench-scale discovery to pilot- or industrial-scale production presents significant challenges, including process safety, waste management, and economic viability. Traditional chlorination methods often rely on a large excess of hazardous reagents like phosphorus oxychloride (POCl₃), which are difficult to handle and quench on a large scale.[3]
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. We present a two-step synthetic sequence beginning with a robust precursor synthesis followed by a modern, solvent-free chlorination protocol that utilizes an equimolar amount of POCl₃. This optimized process is designed to enhance safety, reduce environmental impact, and improve economic feasibility for multigram to kilogram-scale production.
Strategic Overview of the Synthetic Pathway
The chosen synthetic route involves two key transformations:
-
Precursor Synthesis: Formation of 2-Hydroxy-4,5-dimethoxypyrimidine via a condensation reaction. This approach is selected for its use of readily available starting materials and generally high yields.
-
Chlorination: Conversion of the hydroxypyrimidine precursor to the target 2-chloropyrimidine. We will detail a highly efficient, solvent-free method that is optimized for safety and scalability.[4][5]
This pathway is advantageous for scale-up as it avoids complex purification steps between stages and minimizes the use of hazardous solvents and excess reagents.
Figure 1: Overall workflow for the scalable synthesis of this compound.
Detailed Protocols and Methodologies
Part 1: Synthesis of 2-Hydroxy-4,5-dimethoxypyrimidine (Precursor)
Principle: This synthesis is based on the classical condensation of a 1,3-dicarbonyl equivalent with a nitrogen-containing component like formamide or urea to construct the pyrimidine ring. The use of dimethyl 2,3-dimethoxysuccinate or a similar precursor provides the required C4 and C5 methoxy substituents. The following is an adapted procedure based on established pyrimidine syntheses.[6][7]
Materials & Equipment:
-
Dimethyl 2,3-dimethoxysuccinate
-
Formamide
-
Sodium methoxide (NaOMe), 25% solution in methanol
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Jacketed glass reactor with mechanical stirrer, condenser, and temperature probe
-
Addition funnel
Procedure:
-
Reactor Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, condenser, and nitrogen inlet.
-
Reagent Charging: Charge the reactor with sodium methoxide solution in methanol (2.2 equivalents) and formamide (5-10 equivalents).
-
Temperature Control: Begin stirring and heat the mixture to 65-70°C.
-
Substrate Addition: Slowly add dimethyl 2,3-dimethoxysuccinate (1.0 equivalent) to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature below 75°C.
-
Causality: Slow addition is critical to control the exotherm of the condensation reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, maintain the reaction mixture at 70°C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to dissolve the solids, then carefully neutralize the mixture to pH ~7 using concentrated HCl. The product will precipitate.
-
Cool the slurry to 0-5°C and stir for 1 hour to maximize precipitation.
-
-
Isolation: Filter the solid product, wash thoroughly with cold water, and then with a small amount of cold methanol. Dry the solid under vacuum at 50-60°C to a constant weight. The resulting 2-Hydroxy-4,5-dimethoxypyrimidine is typically of sufficient purity for the next step.
Part 2: Chlorination to this compound
Principle: This key transformation utilizes phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom. To enhance safety and sustainability for scale-up, this protocol employs a solvent-free method with an equimolar amount of POCl₃, using pyridine as a base catalyst.[3][4][5][8] This avoids the hazards and waste associated with using POCl₃ as both reagent and solvent.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. CN103910684A - Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium - Google Patents [patents.google.com]
- 8. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Chloro-4,5-dimethoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Need for Synthesis Acceleration
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including anticancer and antimicrobial drugs. Specifically, 2-chloro-4,5-dimethoxypyrimidine serves as a versatile building block, enabling the introduction of various functional groups at the 2-position to generate libraries of novel compounds for drug discovery. Traditional methods for the synthesis of this key intermediate and its subsequent derivatives often involve lengthy reaction times, harsh conditions, and laborious purification, creating a bottleneck in the development pipeline.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating.[1] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS leads to rapid, uniform heating, often resulting in dramatic reductions in reaction time, increased product yields, and improved purity profiles.[2][3][4] This application note provides a detailed guide to the principles and practice of microwave-assisted synthesis for this compound derivatives, designed to empower researchers to accelerate their discovery programs.
Part 1: The Core Principles of Microwave-Assisted Synthesis
Conventional heating relies on the slow transfer of thermal energy from an external source through the vessel walls to the solvent and reactants. This process is often inefficient and can lead to temperature gradients within the reaction mixture. In contrast, microwave synthesis operates on the principle of dielectric heating.[5]
The two primary mechanisms are:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in the reactions described herein, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, leading to rapid and efficient heating of the bulk material.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement cause heat generation.
This direct energy transfer is the primary reason for the remarkable rate enhancements observed in microwave-assisted reactions.[5] Reactions that take hours under conventional reflux can often be completed in a matter of minutes.
Part 2: Synthesis of the this compound Intermediate
The synthesis of the target scaffold typically begins with the chlorination of a pyrimidinediol precursor. The adaptation of this step to microwave synthesis requires careful consideration due to the reactive nature of the chlorinating agent, phosphorus oxychloride (POCl₃).
Mechanistic Insight: The Vilsmeier-Haack Type Chlorination
The conversion of the tautomeric keto-enol forms of 2,4-dihydroxy-5-methoxypyrimidine to the corresponding dichloro derivative with POCl₃ is a well-established transformation. The reaction proceeds through the formation of highly reactive chlorophosphoryl intermediates. A base, such as pyridine or N,N-dimethylaniline, is often added to neutralize the HCl generated during the reaction. While this reaction is robust, it is traditionally performed under prolonged heating in a large excess of POCl₃.[6]
It is crucial to note that the microwave-assisted chlorination of similar heterocyclic systems with POCl₃ has been reported as potentially hazardous, likely due to rapid pressure generation in a sealed vessel.[7] Therefore, the following protocol is presented as a starting point for optimization by experienced chemists, emphasizing the need for small-scale trials and careful monitoring of reaction parameters in a dedicated microwave reactor equipped with pressure and temperature sensors.
Proposed Protocol 1: Microwave-Assisted Chlorination of 2,4-Dihydroxy-5-methoxypyrimidine (Optimization Required)
This proposed method is adapted from solvent-free, sealed-reactor conventional heating protocols, which provide the closest analogy to microwave conditions.[8][9]
Reagents:
-
2,4-Dihydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dihydroxy-5-methoxypyrimidine (e.g., 1 mmol).
-
In a fume hood, carefully add pyridine (1 mmol).
-
Add phosphorus oxychloride (2.2 mmol, 2.2 equivalents per hydroxyl group to be replaced).
-
Seal the vial securely with the appropriate cap.
-
Place the vial in the cavity of a microwave synthesizer.
-
Reaction Conditions (Starting Point for Optimization):
-
Heating Method: Ramp to temperature
-
Temperature: 140 °C (Hold)
-
Power: Dynamic (adjusts to maintain temperature)
-
Pressure Limit: 20 bar (300 psi)
-
Reaction Time: 10 - 20 minutes
-
Stirring: High
-
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before venting and opening in a fume hood.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product may precipitate. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2,4-dichloro-5-methoxypyrimidine.
-
Purify by column chromatography on silica gel as needed.
Note: The primary product of this reaction is the dichloro- derivative. Selective functionalization is required to obtain the target this compound.
Data Comparison: Conventional vs. Proposed Microwave Approach
| Parameter | Conventional Heating[10] | Proposed Microwave-Assisted Synthesis |
| Reagent | Excess POCl₃ as solvent | Stoichiometric POCl₃ |
| Temperature | Reflux (~107 °C) or 140-160°C | 140-160 °C (controlled) |
| Reaction Time | 2 - 12 hours | 10 - 30 minutes (expected) |
| Work-up | Quenching large excess of POCl₃ | Simplified quenching |
| Yield | 57-85% | Higher yield expected |
| Purity | Often requires extensive purification | Higher purity expected |
Part 3: Protocol for Microwave-Assisted Derivatization
Once the this compound scaffold is obtained, the chlorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution (SNAr) to introduce molecular diversity. Microwave irradiation excels at accelerating these reactions.
Experimental Workflow: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
The general workflow for derivatization is straightforward and highly amenable to parallel synthesis for library generation.
Caption: General workflow for microwave-assisted SNAr derivatization.
Protocol 2: Synthesis of N-benzyl-4,5-dimethoxypyrimidin-2-amine
This protocol is based on established methods for the microwave-assisted amination of chloropyrimidines and serves as a representative example.[2]
Reagents:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Propanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Add this compound (1 mmol, 174.6 mg) to a 10 mL microwave reaction vial containing a magnetic stir bar.
-
Add 2 mL of anhydrous propanol.
-
Add benzylamine (1.1 mmol, 117.9 mg, 1.1 eq).
-
Add triethylamine (1.5 mmol, 151.8 mg, 1.5 eq).
-
Seal the vial securely and place it in the microwave synthesizer.
-
Reaction Conditions:
-
Heating Method: Ramp to temperature
-
Temperature: 140 °C (Hold)
-
Power: 100 W (or dynamic mode)
-
Pressure Limit: 17 bar (250 psi)
-
Reaction Time: 15 minutes
-
Stirring: High
-
-
After the reaction, allow the vial to cool to below 50 °C.
-
Work-up: Open the vial and pour the contents into a separatory funnel containing 20 mL of saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4,5-dimethoxypyrimidin-2-amine.
Data Comparison: SNAr Derivatization
| Parameter | Conventional Heating | Microwave-Assisted Synthesis[2] |
| Solvent | Propanol or DMF | Propanol |
| Temperature | Reflux (e.g., ~97 °C for propanol) | 140 °C (superheated) |
| Reaction Time | 4 - 24 hours | 15 - 30 minutes |
| Yield | Moderate to Good | Good to Excellent (>85%) |
| Purity | Byproduct formation often observed | Cleaner reaction profile |
Part 4: Causality and Experimental Choices
Why Microwave? The Rationale Behind the Protocol
Caption: Comparison of conventional and microwave synthesis outcomes.
-
Choice of Solvent: Propanol is a good choice as it is a polar, microwave-active solvent with a relatively high boiling point, allowing for reactions to be conducted at elevated temperatures under pressure.
-
Choice of Base: Triethylamine is a non-nucleophilic base used to scavenge the HCl produced during the SNAr reaction, driving the equilibrium towards the product.
-
Superheating: The ability of a sealed microwave vial to sustain pressures above atmospheric allows solvents to be heated far beyond their normal boiling points. This "superheating" effect dramatically increases reaction rates according to the Arrhenius equation, contributing to the short reaction times.
-
Temperature and Time: The selected temperature of 140 °C and time of 15 minutes are typical starting points for SNAr reactions on chloropyrimidines.[2] These parameters provide enough thermal energy to overcome the activation barrier quickly without causing significant decomposition of the starting materials or products.
Conclusion
Microwave-assisted synthesis offers a powerful, reliable, and efficient platform for the preparation of this compound derivatives. By significantly reducing reaction times from hours to minutes and often improving yields and purity, this technology accelerates the synthesis-purification-testing cycle that is critical to modern drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to implement MAOS in their laboratories, facilitating the rapid generation of novel chemical entities for biological screening.
References
-
Qureshi, F., Nawaz, M., Hisaindee, S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
-
Patel, S. G., González-Bakker, A., Vala, R. M., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(47), 30404-30415. [Link]
-
Vaghasiya, S. J., & Shah, V. H. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society, 72(2), 109-117. [Link]
-
Perillo, I. A., & Piergallini, R. (2014). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][3][11]triazines. Molecules, 19(11), 17836-17855. [Link]
-
Xavier, A. L., Alexandrino, D. S., Falcão, E. P. S., Srivastava, R. M., & dos Anjos, J. V. (2012). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Blucher Chemical Engineering Proceedings, 1(2). [Link]
-
Wang, H., Wen, K., Li, Y., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
-
Bansal, S., Chaudhary, N., & Kothiyal, P. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]
- Google Patents. (n.d.). Preparation of 2,4-dichloro-5-methoxy pyrimidine.
-
PubMed. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. Molecules, 17(4), 4533-44. [Link]
-
JOCPR. (n.d.). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]
-
Ruocco, C., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences. [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? [Link]
-
Patel, S. G., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances. [Link]
- Google Patents. (n.d.). Preparation of 2,4-dichloro-5-methoxy pyrimidine.
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- 4. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Chloro-4,5-dimethoxypyrimidine: A Versatile Building Block for Agrochemical Discovery
Introduction: The Strategic Value of Substituted Pyrimidines in Agrochemicals
The pyrimidine scaffold is a cornerstone in modern agrochemical design, forming the core of numerous high-efficacy herbicides, fungicides, and insecticides.[1][2] Its prevalence is due to a combination of metabolic stability, versatile functionalization, and the ability to mimic endogenous biomolecules, allowing for precise targeting of essential biological pathways in weeds, fungi, and pests. Halogenated pyrimidines, in particular, serve as pivotal intermediates, enabling the construction of complex molecular architectures through a variety of reliable synthetic transformations.[3][4]
Among these, 2-Chloro-4,5-dimethoxypyrimidine stands out as a highly valuable, yet under-utilized, building block for discovery chemistry. Its unique substitution pattern—a reactive chlorine atom at the 2-position flanked by electron-donating methoxy groups at the 4- and 5-positions—offers a nuanced reactivity profile for chemists to exploit. This guide provides in-depth technical insights and field-proven protocols for leveraging this compound in the synthesis of next-generation agrochemicals. We will explore its reactivity in key synthetic transformations and provide step-by-step methodologies to empower researchers in drug development and crop protection.
Chemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₆H₇ClN₂O₂.[5] Its reactivity is primarily dictated by the interplay between the electron-deficient pyrimidine ring and the substituents. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which activates the chlorine atom at the 2-position towards nucleophilic displacement.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | [5] |
| Molecular Weight | 174.58 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 1333240-17-7 | [5] |
The methoxy groups at the C4 and C5 positions are electron-donating, which can modulate the overall reactivity of the ring. However, the chlorine at the C2 position remains the most labile site for key bond-forming reactions. This selective reactivity is crucial for its use as a building block, allowing for predictable and controlled derivatization.
Core Synthetic Applications and Protocols
The C2-chloro substituent is an excellent handle for introducing diverse functionalities through two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. These reactions are the workhorses of modern medicinal and agrochemical chemistry.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring facilitates the direct displacement of the C2-chloride by a wide range of nucleophiles. This is a direct and atom-economical method for creating C-O and C-N bonds, which are prevalent in many commercial agrochemicals.[6]
Aryloxyphenoxypropionates (APPs) are a major class of herbicides that act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[6] The pyrimidine-ether linkage is a common feature in this class. This compound can be readily coupled with substituted phenols to generate libraries of potential ACCase inhibitors.
Caption: General workflow for SNAr reactions.
Detailed Protocol: Synthesis of 2-(4-methylphenoxy)-4,5-dimethoxypyrimidine
-
Rationale: This protocol employs potassium carbonate as a mild base to deprotonate the phenol, creating the nucleophile. Anhydrous DMF is used as a polar apathetic solvent to facilitate the reaction. Heating is necessary to overcome the activation energy for the substitution.
-
Materials:
-
This compound (1.0 eq)
-
p-Cresol (4-methylphenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Add p-cresol and anhydrous potassium carbonate to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-methylphenoxy)-4,5-dimethoxypyrimidine.
-
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-N and C-C bonds with a broader range of substrates and functional group tolerance, palladium-catalyzed cross-coupling reactions are indispensable tools.[7]
Anilinopyrimidines are a critical class of fungicides that inhibit the biosynthesis of methionine in fungi. The Buchwald-Hartwig amination is a powerful method for constructing the key C-N bond between the pyrimidine core and various anilines.[7]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-4,5-dimethoxypyrimidin-2-amine
-
Rationale: This protocol utilizes a palladium pre-catalyst for robust and reproducible generation of the active Pd(0) species. A specialized biaryl phosphine ligand (e.g., XPhos) is chosen for its effectiveness in coupling aryl chlorides. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle. The entire process must be conducted under an inert atmosphere as the catalyst is oxygen-sensitive.
-
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under a strict nitrogen/argon atmosphere, add this compound, p-anisidine, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
In a separate vial, weigh Pd₂(dba)₃ and XPhos, and add them to the Schlenk tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain the desired product.
-
The Suzuki-Miyaura coupling is a premier method for forming C-C bonds. This reaction can be used to couple this compound with various aryl or heteroaryl boronic acids. The resulting 2-aryl-4,5-dimethoxypyrimidines are valuable scaffolds for herbicides that target enzymes like protoporphyrinogen oxidase (PPO).
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Bond Formed | C-N | C-C |
| Nucleophile | Amine (Primary or Secondary) | Organoboron Reagent |
| Typical Catalyst | Pd₂(dba)₃ / Ligand | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Typical Ligand | Biaryl Phosphines (e.g., XPhos) | Triphenylphosphine, dppf |
| Base | Strong, non-nucleophilic (NaOtBu) | Weaker, inorganic (K₂CO₃, Cs₂CO₃) |
| Solvent | Toluene, Dioxane | Dioxane/Water, Toluene/Ethanol/Water |
Detailed Protocol: Synthesis of 2-(4-fluorophenyl)-4,5-dimethoxypyrimidine
-
Rationale: This protocol uses the common and robust catalyst Tetrakis(triphenylphosphine)palladium(0). An aqueous base (potassium carbonate) is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water is typically used to ensure all components are sufficiently soluble.
-
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reaction flask, add this compound, 4-fluorophenylboronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and an aqueous solution of potassium carbonate (e.g., 2M).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 90 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of novel agrochemicals. Its defined reactivity at the C2 position allows for the strategic and controlled introduction of aryloxy, anilino, and aryl functionalities through robust and well-established synthetic methodologies like SNAr, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this intermediate. As the demand for new and effective crop protection agents continues to grow, the intelligent application of such functionalized heterocyclic building blocks will be paramount in discovering the next generation of herbicides and fungicides that are both highly effective and environmentally sustainable.[3]
References
-
Qian, X., et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
PubMed. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed. [Link]
-
Inno Specialty Chemicals. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine: A Key Intermediate for Advanced Herbicide Synthesis. Inno Specialty Chemicals. [Link]
-
Inno Specialty Chemicals. (n.d.). Exploring 2-Chloro-4,6-Dimethoxypyrimidine: Properties and Applications. Inno Specialty Chemicals. [Link]
-
Huang, T.-H., et al. (2011). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Liu, H., et al. (2007). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. Bioorganic & Medicinal Chemistry Letters. [Link]
- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
Sources
- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
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- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C6H7ClN2O2 | CID 66569546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4,5-dimethoxypyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4,5-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the widely used method of chlorinating 4,5-dimethoxy-2-pyrimidinone with phosphorus oxychloride (POCl₃).
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially scalable method is the deoxychlorination of a corresponding hydroxy- or oxo-pyrimidine precursor, specifically 4,5-dimethoxy-2-pyrimidinone (which exists in tautomeric equilibrium with 4,5-dimethoxy-2-hydroxypyrimidine). This reaction is typically achieved by heating the precursor with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The reaction of hydroxypyrimidines with POCl₃ is a well-established procedure for preparing chlorinated pyrimidines.[1][2]
Q2: What is the role of POCl₃ in this reaction?
POCl₃ serves as both the chlorinating agent and often as the solvent when used in excess.[2][3] The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion to yield the desired 2-chloro product.[4] In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used to enhance the chlorinating power of the reagent system.[5]
Q3: Are there any common additives or catalysts used with POCl₃?
Yes, organic bases such as pyridine, triethylamine, or N,N-dimethylaniline are often added to the reaction mixture.[6][7][8] These bases serve two primary functions: they can act as catalysts and also as acid scavengers, neutralizing the HCl gas that is generated during the reaction. In some modern, solvent-free procedures, an equimolar amount of a base like pyridine is used with POCl₃ in a sealed reactor.[1][9] The addition of catalytic amounts of dimethylformamide (DMF) can also accelerate the reaction through the in-situ formation of the Vilsmeier reagent, a more potent electrophile.[7][10]
Q4: What are the critical safety precautions when working with POCl₃?
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water, alcohols, and other protic solvents in a highly exothermic manner, releasing toxic hydrogen chloride gas.[3][10] All manipulations involving POCl₃ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The quenching of excess POCl₃ is particularly hazardous and must be performed with extreme caution by slowly adding the reaction mixture to ice.[3][10]
II. Troubleshooting Guide
This section provides a detailed, problem-oriented guide to address specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Symptom: After the reaction and work-up, TLC or other analysis shows a low yield of the desired this compound, with a significant amount of the 4,5-dimethoxy-2-pyrimidinone starting material remaining.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Heating: The chlorination of hydroxypyrimidines often requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction is heated to reflux (around 110°C for neat POCl₃) for a sufficient duration (typically 3-4 hours).[3]
-
Inadequate Reaction Time: Monitor the reaction progress using TLC. If the starting material is still present after the standard reaction time, consider extending the heating period.
-
Insufficient POCl₃: While modern methods aim to use stoichiometric amounts of POCl₃, traditional protocols often use a large excess to drive the reaction to completion.[2][3] If using a near-equimolar amount, ensure all reagents are anhydrous, as any moisture will consume the POCl₃.
-
-
Product Hydrolysis during Work-up:
-
The 2-chloro group on the pyrimidine ring is susceptible to hydrolysis, especially under harsh quenching conditions, which can revert the product back to the starting material.
-
Uncontrolled Quenching: The quenching of excess POCl₃ with water is highly exothermic.[10] If the temperature rises significantly, the rate of product hydrolysis will increase. To mitigate this, always quench the reaction mixture by adding it slowly and portion-wise to a vigorously stirred slurry of crushed ice, maintaining a low temperature.[3][8]
-
Premature Aqueous Work-up: Before quenching, it is often beneficial to remove the excess POCl₃ by distillation under reduced pressure.[3][8] This significantly reduces the exothermicity of the quench and minimizes the risk of hydrolysis.
-
Problem 2: Product is Contaminated with Starting Material and is Difficult to Purify
Symptom: The crude product is a mixture of this compound and the 4,5-dimethoxy-2-pyrimidinone starting material, and separation by simple recrystallization is ineffective.
Potential Causes & Solutions:
-
Polarity Similarity: While the product is less polar than the starting material, their polarities might be close enough to co-crystallize, making recrystallization challenging.
-
Column Chromatography: This is the most effective method for separating the product from the more polar starting material.[11]
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane is typically effective. Start with a low polarity to elute the desired product first, then increase the polarity to wash out the starting material.
-
Problem 3: The Crude Product is Darkly Colored
Symptom: The isolated crude product is a dark brown or black solid or oil, indicating the presence of colored impurities.
Potential Causes & Solutions:
-
Degradation at High Temperatures: Prolonged heating at very high temperatures can lead to the decomposition of the starting material or product, forming colored polymeric byproducts.
-
Side Reactions: The presence of certain functional groups or impurities can lead to side reactions that generate colored species.
-
Decolorization Protocol:
-
Activated Charcoal: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal and stir the mixture for a few minutes.[11] Be aware that using an excessive amount of charcoal can lead to a loss of the desired product through adsorption.[11]
-
Hot Filtration: Perform a hot filtration to remove the charcoal, using a pre-heated funnel to prevent premature crystallization of the product.[11] The resulting clear solution can then be cooled to induce crystallization or concentrated for further purification by column chromatography.
-
III. Experimental Protocols & Data
Protocol 1: Chlorination of 4,5-dimethoxy-2-pyrimidinone
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethoxy-2-pyrimidinone (1 equivalent). In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents).[3]
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress by TLC.[3]
-
Removal of Excess POCl₃ (Optional but Recommended): After cooling the mixture to room temperature, remove the excess unreacted POCl₃ by distillation under reduced pressure.[3][8]
-
Work-up: Carefully and slowly add the cooled reaction residue to a vigorously stirred flask containing crushed ice.[3] This step is highly exothermic and should be performed with caution.
-
Extraction: Once all the residue has been added and the ice has melted, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.[11]
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Insufficient heating or reaction time | Reflux at ~110°C for 3-4 hours; monitor by TLC. |
| Product hydrolysis during work-up | Remove excess POCl₃ by vacuum distillation before quenching; add reaction mixture slowly to ice.[3][8] | |
| Difficult Purification | Co-crystallization of product and starting material | Use column chromatography with a hexane/ethyl acetate gradient.[11] |
| Darkly Colored Product | Degradation/side reactions | Treat a solution of the crude product with activated charcoal, followed by hot filtration.[11] |
IV. Visual Guides
Diagram 1: General Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing low product yield.
V. References
-
Benchchem. Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
-
Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. J. Org. Chem., 76, 2880-2883.
-
Benchchem. Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chem. Proc..
-
ACS GCI Pharmaceutical Roundtable. Deoxychlorination - Reagent Guides.
-
Google Patents. (CN104326988A) Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
-
ResearchGate. How should I proceed in Chlorination using POCl3?.
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
-
ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
-
Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. J. Indian Chem. Soc., 97.
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 10. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Chloro-4,5-dimethoxypyrimidine by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-4,5-dimethoxypyrimidine. We will explore the foundational principles of recrystallization, provide detailed experimental protocols, and address common challenges through a structured troubleshooting guide and frequently asked questions.
Section 1: Foundational Principles and Compound Properties
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The core principle is to dissolve the impure solid in a minimal amount of a hot solvent, in which the desired compound has high solubility and the impurities are either highly soluble or insoluble.[2][3] As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a pure crystalline lattice that excludes the impurities, which remain in the solution (mother liquor).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | [4][5][6] |
| Molecular Weight | ~174.58 g/mol | [4][7] |
| Predicted Boiling Point | 290.9 ± 20.0 °C | [5] |
| Polar Surface Area | 44.2 Ų | [4][5] |
| XLogP3 | 1.4 | [4][5] |
Note: Experimental data for melting point and specific solubility are not consistently available in public literature; therefore, empirical solvent screening is a critical first step.
Section 2: Experimental Protocols
Given the lack of established recrystallization data for this specific isomer, a systematic approach starting with solvent screening is essential.
Protocol 1: Systematic Solvent Screening
The objective is to identify a solvent (or solvent system) that poorly dissolves this compound at room temperature but dissolves it completely at its boiling point.[3]
-
Preparation : Place approximately 50 mg of the crude this compound into several small test tubes.
-
Solvent Addition (Room Temp) : To each tube, add a different candidate solvent (see Table 2) dropwise, starting with 0.5 mL. Agitate the mixture. A suitable solvent will not dissolve the compound at this stage.[1]
-
Heating : If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling : Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Observation : The ideal solvent will yield a high quantity of crystalline precipitate upon cooling. If no crystals form, the compound may be too soluble. If it crashes out immediately as a fine powder, the solvent may be too "poor."
Table 2: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Isopropanol | 82.6 | Polar Protic | Often effective for moderately polar compounds like pyrimidines. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, a good starting point.[8] |
| Ethyl Acetate | 77.1 | Polar Aprotic | A versatile solvent for a range of polarities.[9] |
| Toluene | 110.6 | Non-polar | Can be effective for aromatic compounds.[9] |
| Heptane/Hexane | 98.4 / 68 | Non-polar | Likely to be a poor solvent; best used as an anti-solvent. |
| Water | 100 | Very Polar | May be a suitable solvent if the compound has sufficient polarity.[9] |
Protocol 2: Single-Solvent Recrystallization Workflow
-
Dissolution : Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent from your screening in small portions. Heat the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[10] Adding excess solvent is a common mistake that will reduce your yield.[8][11]
-
Hot Filtration (Optional) : If insoluble impurities (like dust) or colored impurities are present, perform a hot filtration. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, let it sit for a few minutes, and then filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8][12]
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8][11] Rapid cooling can trap impurities.[11]
-
Maximizing Yield : Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[10]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[10]
-
Drying : Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of pyrimidine derivatives.
Problem: No crystals form after cooling the solution.
-
Possible Cause & Solution :
-
Excess Solvent : The solution is not supersaturated.[10][12] Solution : Re-heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.[10]
-
Inappropriate Solvent : The compound is too soluble in the chosen solvent, even at low temperatures.[10] Solution : Re-evaluate your solvent screening. If the compound is highly soluble in all tested solvents, an anti-solvent approach may be necessary.
-
Crystallization Not Initiated : Solution : Try to induce crystallization by scratching the inside of the flask at the meniscus with a glass rod or by adding a "seed" crystal of the pure compound.[8]
-
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause & Solution :
-
High Impurity Level : Significant impurities can depress the melting point of the mixture, causing it to separate as a liquid.[8] Solution : Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.
-
Solution Too Concentrated : The solution becomes supersaturated at a temperature above the compound's melting point.[8] Solution : Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8]
-
Inappropriate Solvent : The boiling point of the solvent is higher than the melting point of the compound. Solution : Choose a solvent with a lower boiling point.
-
Problem: The final crystalline product has a low yield.
-
Possible Cause & Solution :
-
Excessive Solvent Used : Too much compound remained dissolved in the mother liquor.[8] Solution : Ensure you use the absolute minimum amount of hot solvent required for dissolution. You can try to recover more product by evaporating some solvent from the mother liquor.
-
Premature Crystallization : The product crystallized in the funnel during hot filtration. Solution : Ensure your filtration apparatus (funnel and receiving flask) is sufficiently pre-heated.
-
Washing with Warm Solvent : Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Solution : Always use ice-cold solvent for the washing step.
-
Problem: The crystals are colored.
-
Possible Cause & Solution :
-
Co-crystallization of Impurities : Colored impurities have similar solubility profiles to your compound.[8] Solution : Before cooling, add a small amount (1-2% by weight) of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[8][12]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent for screening if I have no information? A1: Start by considering the polarity of this compound. The presence of methoxy groups and nitrogen atoms suggests moderate polarity. Therefore, solvents like ethanol, isopropanol, and ethyl acetate are logical starting points.[8][9] The general rule of "like dissolves like" is a useful, though not absolute, guide.
Q2: What are the likely impurities in my crude sample? A2: Impurities often stem from the synthetic route. They can include unreacted starting materials, side-products from incomplete or non-selective reactions (e.g., isomeric pyrimidines), or degradation products.[13][14] If the synthesis involved a chlorination step, residual reagents or byproducts from that process could be present.[15]
Q3: My crystals are very fine and needle-like. How can I get larger crystals? A3: The formation of very fine crystals often results from rapid cooling or agitation during the cooling process.[8] To obtain larger crystals, ensure the solution cools as slowly and as undisturbed as possible. You can insulate the flask with glass wool or paper towels to slow down the rate of heat loss.[8]
Q4: Is it possible to use a mixed-solvent (anti-solvent) system? A4: Yes, this is an excellent strategy if no single solvent is suitable.[2] First, dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., ethanol or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water or heptane) dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a few drops of the "good" solvent to make it clear again, and then allow it to cool slowly.[16]
Section 5: Visual Recrystallization Workflow
The following diagram outlines the logical steps and decision points in the recrystallization process for this compound.
Caption: Workflow for the purification of this compound.
References
-
Solvent Choice. Chemistry Teaching Labs - University of York. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. Available at: [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. Available at: [Link]
-
2-Chloro-4,6-dimethoxypyrimidine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Exploring 2-Chloro-4,6-Dimethoxypyrimidine: Properties and Applications. LookChem. Available at: [Link]
-
This compound. AMERICAN ELEMENTS. Available at: [Link]
- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents (CN1467206A).
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents (CN103554036B).
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Available at: [Link]
Sources
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- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
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- 4. This compound | C6H7ClN2O2 | CID 66569546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. americanelements.com [americanelements.com]
- 7. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 16. mt.com [mt.com]
Technical Support Center: Reactions of 2-Chloro-4,5-dimethoxypyrimidine
Welcome to the technical support center for 2-Chloro-4,5-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction dynamics to help you anticipate, troubleshoot, and resolve common experimental challenges. This resource is built on established chemical principles and field-proven insights to ensure the integrity and success of your work.
Understanding the Reactivity of this compound
This compound is an electron-deficient heteroaromatic compound. The pyrimidine ring, with its two nitrogen atoms, withdraws electron density, making the carbon atoms electrophilic. The chlorine atom at the C2 position is an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SNAr). The two methoxy groups at the C4 and C5 positions are electron-donating, which can modulate the reactivity of the ring. While the primary application of this molecule is as an electrophile in SNAr reactions, its functionality can lead to several common side reactions that, if not controlled, can complicate product purification and reduce yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My nucleophilic substitution reaction is sluggish or not proceeding to completion. What are the common causes?
A1: Senior Scientist's Insights
Slow or incomplete conversion in SNAr reactions with this compound typically stems from one of three factors: insufficient nucleophilicity, suboptimal reaction temperature, or inappropriate solvent choice. The pyrimidine ring is activated towards attack, but the reaction still requires overcoming a significant activation energy barrier.
-
Nucleophile Strength: The reaction rate is directly proportional to the strength of the nucleophile. Weakly basic nucleophiles, such as anilines with electron-withdrawing groups or certain aliphatic amines, may react slowly.
-
Temperature: Many SNAr reactions require thermal energy to proceed at a practical rate. Room temperature is often insufficient unless a very potent nucleophile is employed.
-
Solvent: The solvent must be able to dissolve the reactants and should ideally be polar and aprotic (e.g., DMF, DMSO, NMP, or acetonitrile) to solvate the charged intermediate (Meisenheimer complex) effectively without interfering with the nucleophile.
Troubleshooting Protocol:
-
Assess Nucleophilicity: If using a weak nucleophile, consider converting it to a more potent form. For example, deprotonate an alcohol or thiol with a non-nucleophilic base (e.g., NaH, K2CO3) prior to adding the chloropyrimidine. For weak amine nucleophiles, consider using a palladium catalyst system, although for a highly activated substrate like 2-chloropyrimidine, this is often unnecessary and may introduce other complications.[1]
-
Optimize Temperature: Incrementally increase the reaction temperature. Start by heating the reaction to 60-80 °C. If the reaction is still slow, you can increase the temperature further, but be mindful that higher temperatures can promote side reactions like hydrolysis (see Q2). Monitor the reaction by TLC or LCMS to find the optimal balance.
-
Solvent Selection: Ensure your solvent is anhydrous and polar aprotic. If solubility is an issue, consider a solvent like DMSO or NMP.
Q2: I am observing a significant impurity with a mass corresponding to the desired product minus HCl plus H₂O. What is it and how can I prevent it?
A2: Senior Scientist's Insights
This common side product is almost certainly 4,5-dimethoxypyrimidin-2(1H)-one (or its tautomer, 2-hydroxy-4,5-dimethoxypyrimidine). It arises from the hydrolysis of the C2-chloro group, where water acts as a competing nucleophile. This issue is frequently encountered and is exacerbated by moisture, prolonged heating, or the presence of acid.[2][3]
The mechanism involves the nucleophilic attack of water on the C2 position, followed by the expulsion of the chloride ion.
DOT Diagram: Hydrolysis Side Reaction
Caption: Formation of the hydrolysis byproduct.
Prevention and Mitigation Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. If the solvent is from a freshly opened bottle, this is usually sufficient. Otherwise, consider drying the solvent over molecular sieves.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
-
Control Acidity: If your reaction requires an acid catalyst (e.g., for some aniline substitutions), use the minimum effective amount (catalytic amounts are often sufficient).[3] Excess acid can accelerate hydrolysis.
-
Minimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress closely. Once the starting material is consumed, proceed with the workup immediately. Use the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Workup Considerations: During aqueous workup, neutralize the reaction mixture promptly and extract the product. Avoid prolonged exposure of the product to acidic or basic aqueous conditions, especially at elevated temperatures.
Q3: I've noticed a byproduct with a mass corresponding to the loss of a methyl group (M-14). Is demethylation possible?
A3: Senior Scientist's Insights
Yes, demethylation of one of the methoxy groups is a possible, though less common, side reaction. This typically occurs under harsh conditions, particularly with strong nucleophiles that have high Lewis basicity, or in the presence of strong Lewis acids. Thiolates (R-S⁻) and iodide ions are particularly effective at cleaving aryl methyl ethers.[4] The reaction proceeds via an SN2 attack of the nucleophile on the methyl group of the methoxy ether, with the pyrimidine-oxygen bond breaking.
DOT Diagram: Demethylation Pathway
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Chloro-4,5-dimethoxypyrimidine
Welcome to the technical support center for the palladium-catalyzed cross-coupling of 2-chloro-4,5-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. The electron-rich nature of the 4,5-dimethoxypyrimidine core presents unique challenges to the standard cross-coupling playbook. This resource provides in-depth troubleshooting, frequently asked questions, and validated starting protocols to empower your synthetic success.
The Challenge: Coupling with an Electron-Rich Heteroaryl Chloride
The cross-coupling of this compound is a non-trivial transformation. The two methoxy groups at the C4 and C5 positions are strong electron-donating groups, which increase the electron density of the pyrimidine ring. This has a significant impact on the crucial oxidative addition step of the palladium catalytic cycle, which is often the rate-determining step.[1] A more electron-rich C-Cl bond is less electrophilic and therefore less reactive towards the electron-rich Pd(0) catalyst.[1][2] Consequently, catalyst systems that are effective for electron-deficient or simple aryl chlorides may prove sluggish or entirely ineffective for this substrate.[1]
This guide will walk you through the critical parameters to control for a successful coupling, from catalyst and ligand selection to the choice of base and reaction conditions.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My reaction is not proceeding to completion, or I'm observing very low conversion of my starting material. What are the likely causes and how can I address them?
A1: Low reactivity is the most common hurdle with this substrate. The primary suspect is an inefficient oxidative addition of the Pd(0) catalyst to the electron-rich C-Cl bond. Here's a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection are Paramount: For electron-rich aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often inadequate. You need a more potent catalytic system.
-
Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for activating C-Cl bonds. Ligands such as SPhos, XPhos, and RuPhos are designed to promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at oxidative addition.[1][3] The steric bulk of these ligands also facilitates the final reductive elimination step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form robust bonds with palladium, creating highly active and stable catalysts that can be very effective for challenging couplings.[4]
-
-
Re-evaluate Your Base: The base plays a critical role in the transmetalation step of many cross-coupling reactions (like Suzuki) and in the deprotonation of the nucleophile in others (like Buchwald-Hartwig).
-
For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The choice of base can also influence the rate of side reactions.
-
For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[5]
-
-
Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the sluggish oxidative addition. However, be mindful that excessively high temperatures can lead to catalyst decomposition and side reactions. Microwave irradiation can be a powerful tool here, often leading to shorter reaction times and improved yields.[6]
-
Solvent Choice Matters: The solvent influences the solubility of your reagents and the stability and activity of the catalyst. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial, but for other couplings, strictly anhydrous conditions are necessary.
Q2: I'm seeing significant formation of side products, such as homocoupling of my coupling partner or decomposition of my starting material. What can I do to minimize these?
A2: The formation of side products often indicates that the desired catalytic cycle is being intercepted by competing pathways.
-
Minimizing Homocoupling: Homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings can be a significant issue.
-
Lower Catalyst Loading: High concentrations of palladium can sometimes promote homocoupling. Try reducing the catalyst loading incrementally.
-
Control the Stoichiometry: Using a slight excess of the this compound can help to ensure that the transmetalation step is favored over homocoupling.
-
-
Preventing Protodeboronation (in Suzuki reactions): This is the undesired cleavage of the C-B bond of the boronic acid by a proton source.
-
Use Anhydrous Conditions (if possible): While some water can be beneficial, excess water can promote protodeboronation. Ensure your solvents are dry.
-
Optimize the Base: Strong bases, particularly in the presence of water, can accelerate this side reaction. Screening different bases (e.g., K₃PO₄ vs. Cs₂CO₃ vs. K₂CO₃) can be beneficial.
-
-
Decomposition of Starting Material: The pyrimidine ring can be susceptible to degradation under harsh conditions.
-
Lower the Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.
-
Screen Milder Bases: If your substrate is base-sensitive, consider using a weaker base, though this may require a more active catalyst to achieve a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
-
Can I use a different palladium precursor? Yes. While Pd₂(dba)₃ and Pd(OAc)₂ are common choices, other Pd(0) or Pd(II) sources can be used. The key is to pair it with an appropriate ligand. Pre-formed palladium-ligand complexes (precatalysts) can also offer greater reproducibility.
-
Is an inert atmosphere absolutely necessary? Yes. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species. Thoroughly degassing your reaction mixture and maintaining a positive pressure of an inert gas like argon or nitrogen is crucial for success.
-
How do I monitor the progress of my reaction? Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the consumption of your starting materials and the formation of your product.
Experimental Protocols & Data
Generalized Starting Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and temperature will likely be necessary for your specific substrate.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel equipped with a stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the limiting reagent).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalyst System Selection for Suzuki Coupling of Electron-Rich Aryl Chlorides
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | A robust system for many electron-rich aryl chlorides. |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | Often effective for sterically hindered substrates. |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | May have limited success with this specific substrate. |
This table provides representative conditions and should be used as a starting point for optimization.
Visualizing the Process
The Palladium Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conversion in your cross-coupling reaction.
References
- Benchchem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- Anderson, K. W., et al. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- Cerne, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Gant, T. G. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Hassan, J., et al. (2002). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine.
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Khan Academy. (2015). Heck reaction. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from [Link]
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. Retrieved from [Link]
-
Sharma, S., & Kumar, A. (2020). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. ACS Omega. Retrieved from [Link]
- Ghaffari, M., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Gribble, G. W., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed. Retrieved from [Link]
- Sigman, M. S., & Werner, E. W. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC.
-
Ohta, Y., et al. (2022). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Advances. Retrieved from [Link]
-
Wikipedia. (2023). Intramolecular Heck reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Retrieved from [Link]
- Ghaffari, M., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
-
MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
- Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
-
Chinchilla, R., & Nájera, C. (2011). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society Reviews. Retrieved from [Link]
-
Li, C., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Stille Coupling of 2-Methoxythiophene.
Sources
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- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Technical Support Center: Purification of 2-Chloro-4,5-dimethoxypyrimidine
Welcome to the technical support center for the purification of 2-Chloro-4,5-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your compound, which is critical for subsequent applications.
Troubleshooting Guide: Overcoming Purification Hurdles
This section addresses specific issues that may arise during the purification of crude this compound. Each problem is presented in a question-and-answer format, providing not just a solution but also the underlying scientific reasoning.
Question 1: My crude this compound is a yellow to brown solid. How can I remove the colored impurities?
Answer:
Colored impurities are often high molecular weight byproducts or degradation products formed during the synthesis.[1] The most effective method for their removal is treatment with activated charcoal, followed by recrystallization.
Protocol for Decolorization and Recrystallization:
-
Solvent Selection: Begin by identifying a suitable solvent for recrystallization. The ideal solvent will dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures.[2] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, or mixtures with water.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the selected hot solvent to create a saturated solution.[2]
-
Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling when adding the charcoal. Add a small amount of activated charcoal (typically 1-2% w/w of your crude product) to the hot solution. Swirl the flask for a few minutes. Be cautious not to add an excess of charcoal, as it can adsorb your desired product, leading to a lower yield.[1]
-
Hot Filtration: To remove the activated charcoal and any other insoluble impurities, perform a hot filtration. This is a critical step and should be done quickly to prevent premature crystallization of your product in the funnel. Use a pre-heated funnel and fluted filter paper for this purpose.[1][2]
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1][2]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[2]
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.[2]
Question 2: After recrystallization, I still see persistent impurities in my TLC analysis. What should I do?
Answer:
If recrystallization is insufficient, it is likely that the impurities have similar solubility properties to your target compound. In this case, column chromatography is the recommended next step for purification.[1][3] This technique separates compounds based on their differential polarity.[2]
General Protocol for Flash Column Chromatography:
-
TLC Analysis and Solvent System Selection: The first and most crucial step is to determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.4, and there is good separation from the impurities.[2][4] Common solvent systems for pyrimidine derivatives are mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[2]
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase. The silica gel is typically packed as a slurry in the initial, non-polar eluent.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For compounds that are not very soluble in the eluent, a "dry loading" technique can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.[4]
-
Elution: Begin eluting the column with the non-polar solvent and gradually increase the polarity by adding a more polar solvent. This gradient elution will move the compounds down the column at different rates.[1]
-
Fraction Collection and Analysis: Collect the eluent in separate fractions and monitor the composition of each fraction by TLC.[5]
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain your purified this compound.[4]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[4] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures | Provides a good polarity range for eluting pyrimidine derivatives.[2] |
| Gradient | Stepwise or linear gradient of increasing polarity | Ensures good separation of compounds with different polarities. |
| TLC Visualization | UV lamp (254 nm) | Pyrimidine ring is UV active. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of similar pyrimidine derivatives include unreacted starting materials, partially chlorinated intermediates, and byproducts from the chlorinating agent (e.g., phosphorus oxychloride).[1] For instance, if starting from a dihydroxy-pyrimidine precursor, you might have residual starting material or mono-chloro intermediates, which are generally more polar than the desired product and can be separated by column chromatography.[1]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is expected to be a white to light yellow crystalline powder.[6][7] While a specific melting point for this exact isomer is not consistently reported across all sources, a related isomer, 2-Chloro-4,6-dimethoxypyrimidine, has a reported melting point of 101-105 °C.[7] A sharp melting point range is a good indicator of purity.
Q3: What are the recommended handling and storage conditions for this compound?
A3: It is recommended to handle this compound in a well-ventilated area, preferably under a chemical fume hood.[8][9] Wear suitable personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[8][10] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[9]
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is a quantitative method that can detect non-volatile impurities.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities.[11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can also be used for quantitative purity assessment (qNMR).[11][12]
Impurity Removal Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: A general workflow for the purification of this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Echemi. (n.d.). 2-Chloro-4,5-dimethoxy-pyrimidine.
- BenchChem. (n.d.). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 2,4-Dichloro-5-methylpyrimidine.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- BenchChem. (n.d.). Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of Products from 2,4-Dimethoxypyrimidine-5-boronic Acid Reactions.
- Echemi. (n.d.). 2-Chloro-4-hydrazino-5-methoxy-pyrimidine SDS, 98021-95-5 Safety Data Sheets.
- Exploring 2-Chloro-4,6-Dimethoxypyrimidine: Properties and Applications. (n.d.).
- Chem-Impex. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine.
- BenchChem. (n.d.). managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
- BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 2,4,5-Trichloropyrimidine.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in 2-Chloro-4,5-dimethoxypyrimidine Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4,5-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Drawing from established principles and field-proven insights, this document provides in-depth troubleshooting strategies and detailed experimental protocols to help you achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound showing low conversion?
Low conversion in the Suzuki coupling of this compound is a frequent challenge that can stem from several factors. The primary issue is often the inherent low reactivity of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1] The two electron-donating methoxy groups on the pyrimidine ring further increase the electron density at the chlorinated carbon, potentially impeding the oxidative addition of the palladium catalyst.[2]
Other common causes include:
-
Ineffective Catalyst/Ligand System: The choice of palladium source and ligand is critical for activating the C-Cl bond.
-
Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][3]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Poor Reagent Quality: The purity of the boronic acid and the integrity of the catalyst and solvent are paramount.[4][5]
-
Inadequate Reaction Conditions: Factors such as temperature, solvent, and the absence of oxygen are critical for success.[6]
Q2: What are the most common side products I should look for, and how do I minimize them?
The most prevalent side reactions that consume starting materials and lower the yield of your desired product include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It can be exacerbated by high temperatures and an inappropriate choice of base.[7][8] To mitigate this, use fresh, high-purity boronic acid and consider using a more stable boronate ester (e.g., a pinacol ester).[9][10]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen in the reaction mixture.[6][11] Thoroughly degassing your solvents and running the reaction under an inert atmosphere are crucial to minimize homocoupling.[12][13]
-
Dehalogenation: The chloro-pyrimidine starting material can be reduced to 4,5-dimethoxypyrimidine. This side reaction is often mediated by palladium-hydride species, which can form from reactions with the base, solvent, or trace water.[14][15]
Q3: How do the methoxy groups on the pyrimidine ring specifically influence the reaction?
The two methoxy groups are strong electron-donating groups. This has a dual effect on the reactivity of this compound:
-
Electronic Effect: They increase the electron density of the pyrimidine ring, making the C-Cl bond stronger and less susceptible to oxidative addition by the palladium(0) catalyst. This is a primary reason for the substrate's reduced reactivity compared to less electron-rich chloropyrimidines.[2]
-
Steric Effect: The methoxy group at the 4-position is adjacent to the reaction site, which can introduce some steric hindrance, potentially slowing down the approach of the bulky palladium catalyst.
These factors necessitate the use of more robust catalytic systems, often employing bulky, electron-rich phosphine ligands to promote the challenging oxidative addition step.[10][16]
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Formation
This is the most common issue encountered. A systematic approach to diagnosing the root cause is essential.
Caption: Troubleshooting Decision Tree for Low Conversion.
Causality: The electron-rich nature of this compound requires a highly active catalyst to facilitate the rate-limiting oxidative addition step. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[17]
Troubleshooting Steps:
-
Switch to a More Active Catalyst/Ligand System: For challenging electron-rich chlorides, bulky and electron-rich phosphine ligands (Buchwald-type ligands) are often necessary.[16][18] These ligands stabilize the palladium center and promote oxidative addition.
-
Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 type) to ensure the efficient in-situ generation of the active Pd(0) species.[16]
| Catalyst System | Ligand Type | Suitability for Electron-Rich Chlorides |
| Pd(PPh₃)₄ | Monodentate Phosphine | Often insufficient |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Moderate, can be effective[6] |
| Pd₂(dba)₃ + XPhos/SPhos | Bulky, Electron-Rich | Highly Recommended [1][13] |
| PEPPSI™-IPr | N-Heterocyclic Carbene | Excellent, very active[18] |
Experimental Protocol: Catalyst System Screening
-
Setup: In a glovebox or under an inert atmosphere, prepare several reaction vials. To each vial, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).[16]
-
Catalyst Addition: To each vial, add a different palladium catalyst/ligand combination (2-5 mol% Pd).
-
Solvent: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) to each vial.[16]
-
Reaction: Seal the vials and heat to 80-120 °C.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals to compare conversion rates.
Causality: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[1][3] The solubility and strength of the base are critical.
Troubleshooting Steps:
-
Screen Different Bases: If you are using a weaker base like Na₂CO₃, switch to stronger inorganic bases.
-
Consider Solubility: The solubility of the base can be a limiting factor. A solvent system that partially dissolves the base is often ideal.
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃ | Weak | Dioxane/H₂O, Toluene/H₂O | May be insufficient for this substrate. |
| K₂CO₃ | Moderate | Dioxane/H₂O, THF/H₂O[19][20] | A good starting point. |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O[1][6] | Often effective for challenging couplings. |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene[13] | Highly effective but more expensive. |
Problem 2: Significant Side Product Formation
Even with some product formation, low isolated yields are often due to competing side reactions.
Caption: Suzuki-Miyaura Cycle and Key Side Reactions.
Causality: Homocoupling of the boronic acid is often initiated by palladium(II) species and is exacerbated by the presence of oxygen.[11]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: This is the most critical step. Degas your solvent thoroughly (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles).[14] Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Use a Pd(0) Source: If using a Pd(II) precatalyst, its reduction to Pd(0) in situ can sometimes promote homocoupling.[13] Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes help, though these are often less stable.
-
Optimize Reagent Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common, but a very large excess can favor homocoupling.
Causality: Boronic acids can be unstable, especially at high temperatures and in the presence of water, leading to cleavage of the C-B bond.[7][10]
Troubleshooting Steps:
-
Check Boronic Acid Quality: Use fresh, high-purity boronic acid. Older samples may have partially decomposed.[4][5]
-
Use Boronate Esters: Pinacol boronate esters (Ar-Bpin) are significantly more stable towards hydrolysis than their corresponding boronic acids and are excellent alternatives for challenging reactions.[9]
-
Moderate Reaction Temperature: While heat is needed to drive the reaction, excessive temperatures (>120 °C) can accelerate protodeboronation.[13] Screen temperatures to find an optimal balance.
References
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
- Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. NINGBO INNO PHARMCHEM CO., LTD.
- Technical Support Center: Suzuki Coupling with Chloropyrimidines. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Which conditions are favorable for the efficient Suzuki coupling?
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Benchchem.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Benchchem.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Comparative yields for Suzuki‐Miyaura couplings of (A)...
- (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Homocoupling Reactions of Azoles and Their Applications in Coordin
- A Comparative Benchmarking Guide: 2,4-Dimethoxypyrimidine-5-boronic Acid and its Analogs in Suzuki-Miyaura Coupling. Benchchem.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- Failed suzuki coupling, any suggenstions? Reddit.
Sources
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- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
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- 15. Yoneda Labs [yonedalabs.com]
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- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Chloro-4,5-dimethoxypyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 2-Chloro-4,5-dimethoxypyrimidine. This document offers practical, field-tested advice and in-depth troubleshooting to address common challenges encountered during the purification process.
I. Core Principles of Purifying this compound
The successful purification of this compound hinges on the strategic selection of a suitable solvent or solvent system that effectively separates the target compound from impurities. The primary methods for purification are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The core principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1][2]
Column chromatography is employed when dealing with more complex mixtures of impurities or when recrystallization proves ineffective. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
II. Solvent Selection: A Data-Driven Approach
The selection of an appropriate solvent is the most critical step in the purification of this compound. While specific solubility data for this compound is not extensively published, we can draw valuable insights from the solubility of structurally similar pyrimidine derivatives. For instance, a study on 2-amino-4-chloro-6-methoxypyrimidine provides a useful starting point for solvent screening.[3]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Polarity | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | High | High | 153 | May be difficult to remove; consider for initial dissolution. |
| Dioxane | High | Moderate | 101 | A good candidate for a primary recrystallization solvent. |
| Acetone | High | Moderate | 56 | A versatile solvent, potentially suitable for recrystallization. |
| Ethyl Acetate | Moderate | Moderate | 77 | A good option for both recrystallization and chromatography. |
| Acetonitrile | Moderate | High | 82 | Can be a suitable recrystallization solvent. |
| Chloroform | Moderate | Low | 61 | Use with caution due to toxicity. |
| n-Propanol | Moderate | Moderate | 97 | A potential recrystallization solvent. |
| Ethanol | Low to Moderate | High | 78 | A good candidate for single-solvent recrystallization. |
| Isopropanol | Low to Moderate | Moderate | 82 | Similar to ethanol, a good candidate for recrystallization. |
| Methanol | Low to Moderate | High | 65 | A patent for the related 2-chloro-4,6-dimethoxypyrimidine mentions successful recrystallization from methanol.[4] |
| Toluene | Low | Low | 111 | May serve as an anti-solvent in a two-solvent system. |
| Hexane | Very Low | Very Low | 69 | An excellent anti-solvent for inducing crystallization. |
This table is based on the solubility data of a structurally similar compound, 2-amino-4-chloro-6-methoxypyrimidine, and general principles of solubility.[3]
III. Experimental Protocols
A. Protocol for Single-Solvent Recrystallization
This method is ideal when a single solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures.[1]
-
Solvent Selection: Based on the data in Table 1, methanol, ethanol, or isopropanol are excellent starting points for single-solvent recrystallization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
B. Protocol for Two-Solvent Recrystallization
This method is useful when no single solvent meets the criteria for recrystallization. It involves a "soluble solvent" and an "insoluble solvent" (anti-solvent).[2][5]
-
Solvent Pair Selection: A good starting point is to use a solvent in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexane or petroleum ether).
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "soluble solvent".
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "insoluble solvent" dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
-
Clarification: Add a few drops of the hot "soluble solvent" to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
C. Protocol for Column Chromatography
This is the preferred method for separating complex mixtures of impurities.
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC). A patent for a similar compound suggests a petroleum ether: dichloromethane system.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity to separate the compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.
-
Solution 1: Reheat and Cool Slowly: Reheat the solution to dissolve the oil, then allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Solution 2: Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.
-
Solution 3: Change Solvents: The chosen solvent may be inappropriate. Try a solvent with a lower boiling point or a different polarity.
Q2: I have a low recovery of my compound after recrystallization. How can I improve the yield?
A2: Low recovery can result from using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.
-
Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Solution 2: Ensure Slow Cooling: Rapid cooling can trap impurities and reduce the yield of pure crystals.
-
Solution 3: Use an Anti-Solvent: If the compound is still quite soluble in the cold solvent, consider a two-solvent recrystallization to decrease its solubility and improve recovery.
Q3: My purified product is still colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the solution with activated charcoal.
-
Protocol: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before proceeding with the cooling and crystallization steps. Be aware that using too much charcoal can lead to a loss of the desired product.
Q4: I am not getting good separation on my silica gel column. What can I do?
A4: Poor separation can be due to an inappropriate solvent system, improper column packing, or overloading the column.
-
Solution 1: Optimize the Mobile Phase: Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.
-
Solution 2: Check Column Packing: Ensure the column is packed uniformly without any air bubbles or channels.
-
Solution 3: Reduce Sample Load: Overloading the column will lead to broad bands and poor separation. Use an appropriate amount of crude material for the size of your column.
V. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Based on the synthesis of related chloropyrimidines, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding 2-hydroxy-4,5-dimethoxypyrimidine.
-
Over-chlorinated Byproducts: Formation of dichlorinated or trichlorinated pyrimidines.
-
Isomeric Impurities: If the starting material allows for chlorination at other positions.
-
Hydrolysis Products: If moisture is present during the reaction or workup, the chloro group can be hydrolyzed back to a hydroxyl group.
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting non-volatile impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[6]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Q3: What are the key safety precautions when handling this compound and the solvents?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many of the organic solvents used are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
VI. Visualizing the Workflow
Solvent Selection and Purification Workflow
Caption: A logical workflow for the purification of this compound.
VII. References
-
Huang, G., Wang, X., & Zhang, S. (2020). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Molecular Liquids, 301, 112431. [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
-
University of Rochester. Solvents for Recrystallization. Department of Chemistry. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
-
Google Patents. (2004). Preparation method of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.
-
Massachusetts Institute of Technology. 7.6. Two-Solvent Recrystallization Guide. DSpace@MIT. [Link]
-
Acree, W. E. (2021). Comments on “Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement, calculation, preferential solvation and extended Hildebrand solubility parameter approach analysis”. Journal of Molecular Liquids, 334, 116035. [Link]
-
Google Patents. (2004). Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. CN1467206A.
-
Autechaux. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Autechaux. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Regioselective Synthesis of Substituted Pyrimidines
From the Office of the Senior Application Scientist
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrimidine chemistry. The pyrimidine core is a cornerstone of countless pharmaceuticals and bioactive molecules, yet controlling the precise placement of substituents on this electron-deficient ring remains a significant synthetic challenge.
This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing regioselectivity. Here, you will find answers to common questions, detailed troubleshooting guides for specific experimental hurdles, and validated protocols to enhance the precision of your synthetic routes. Our goal is to empower you with the knowledge to not only solve current challenges but also to rationally design future syntheses with predictable outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental challenges of regioselective pyrimidine synthesis.
Q1: What makes regioselective functionalization of the pyrimidine ring so challenging?
A1: The inherent electronic nature of the pyrimidine ring is the primary source of regioselectivity challenges. As a diazine, the two nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing, which significantly influences the reactivity of the ring's carbon and nitrogen atoms:
-
Electron-Deficient Carbons: The carbon atoms at C2, C4, and C6 are highly electron-poor (δ+) and thus susceptible to nucleophilic attack. The C5 position is comparatively more electron-rich, making it the preferred site for electrophilic attack, although such reactions are often difficult due to the overall deactivated nature of the ring.
-
Competing Nucleophilic Sites: Both ring nitrogens (N1 and N3) are nucleophilic, leading to potential mixtures of isomers during N-alkylation or N-arylation reactions, especially on unsubstituted or symmetrically substituted pyrimidinone scaffolds.
-
Multiple C-H Bonds: The unsubstituted pyrimidine ring has three distinct C-H bonds (C2, C4/C6, C5) with different acidities and reactivities, complicating direct C-H functionalization approaches.[1]
This electronic landscape means that reaction outcomes are highly sensitive to substrate electronics, steric hindrance, and the specific reaction conditions (catalyst, solvent, base), often leading to mixtures of regioisomers that are difficult to separate.
Q2: What are the most common regioselectivity problems encountered in pyrimidine synthesis?
A2: Researchers typically face three main regioselectivity issues:
-
N1 vs. N3 Alkylation: In pyrimidinones, uracils, and related scaffolds, alkylating agents can react at either nitrogen, yielding a mixture of N1- and N3-alkylated products. The outcome is governed by a delicate balance of steric accessibility, the acidity of the N-H proton, and the reaction conditions.[2]
-
C4 vs. C6 Functionalization: In pyrimidines with leaving groups (e.g., 2,4-dichloropyrimidine), sequential nucleophilic substitution can be difficult to control. The relative reactivity of the C4 and C6 positions is often similar, requiring carefully tuned conditions or strategic blocking/activating groups to achieve selectivity.
-
C-H Functionalization (C2/C4/C6 vs. C5): Modern C-H activation techniques face the challenge of differentiating between the electronically distinct C-H bonds. Transition-metal-catalyzed reactions often favor the electron-deficient C2 or C4/C6 positions, while radical Minisci-type reactions also tend to target these sites.[3][4] Functionalizing the more electron-rich C5 position often requires a different strategic approach, such as directed metalation or electrophilic substitution on an activated substrate.
Q3: How should I approach selecting a synthetic strategy for a desired pyrimidine substitution pattern?
A3: A logical workflow is essential. The choice depends on whether you are building the ring from acyclic precursors (de novo synthesis) or modifying an existing pyrimidine core (functionalization).
Caption: Decision workflow for pyrimidine synthesis strategy.
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental problems in a question-and-answer format.
Issue 1: Poor Regioselectivity in N-Alkylation of Pyrimidinones
Q: I am attempting to alkylate a uracil derivative and obtaining an inseparable mixture of N1 and N3 isomers. How can I synthesize only the N3-alkylated product?
A: This is a classic challenge. Direct alkylation often gives poor selectivity because the proton acidity and nucleophilicity of N1 and N3 are comparable. The most robust solution is to employ a protecting group strategy to temporarily block the N1 position, forcing the alkylation to occur exclusively at N3. The Boc group is ideal for this purpose as it can be installed selectively and removed under mild conditions.[2]
Probable Causes & Solutions
| Probable Cause | Explanation | Recommended Solution |
| Similar Reactivity of N1/N3 | Both nitrogens are nucleophilic, and deprotonation can occur at either site, leading to competitive alkylation. | Employ a Protecting Group: Selectively protect the N1 position with a Boc group. This sterically and electronically deactivates N1, directing alkylation to N3.[2] |
| Harsh Reaction Conditions | Strong bases (e.g., NaH) can lead to dianion formation, increasing the complexity of the reaction profile. | Use Milder Bases: Use bases like K₂CO₃ or Cs₂CO₃, which are often sufficient for deprotonation and can improve selectivity. Cesium carbonate, in particular, has been shown to be efficient for N3-alkylation.[5] |
| Solvent Effects | The solvent can influence the solubility of the pyrimidinide salt and the reactivity of the nucleophile. | Optimize Solvent: Acetonitrile (MeCN) or dimethylformamide (DMF) are common choices. For challenging cases, explore phase-transfer catalysis conditions which can enhance regioselectivity. |
Validated Protocol: Regioselective N3-Alkylation of Uracil via N1-Boc Protection
This two-step protocol ensures the selective synthesis of N3-alkylated pyrimidines.
Step 1: N1-Boc Protection
-
Suspend uracil (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., ethyl acetate/hexanes) to yield N1-Boc-uracil.
Step 2: N3-Alkylation and Deprotection
-
Dissolve N1-Boc-uracil (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Stir the mixture at room temperature for 4-8 hours. Monitor by TLC/LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product is N1-Boc-N3-alkyl-uracil.
-
For deprotection, dissolve the crude product in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir at room temperature for 1-2 hours until the Boc group is fully cleaved (monitored by TLC/LC-MS).
-
Concentrate the mixture and purify by column chromatography or recrystallization to obtain the pure N3-alkylated uracil.[2]
Issue 2: Lack of Regiocontrol in Direct C-H Arylation
Q: My palladium-catalyzed C-H arylation of a substituted pyrimidine is giving me a mixture of isomers at different carbon positions. How can I control the site of arylation?
A: Direct C-H functionalization is a powerful but sensitive tool. Regioselectivity is dictated by the reaction mechanism, which can be tuned by carefully selecting the catalyst, ligands, solvent, and additives.[3] For pyrimidine systems, different mechanisms can be favored to target different positions. For instance, in related azine systems, a phosphine-containing palladium catalyst can promote arylation at the most acidic C-H bond, while a phosphine-free system may target the most electron-rich position through a different mechanism.[6]
Troubleshooting C-H Functionalization Regioselectivity
Caption: Troubleshooting logic for C-H arylation regioselectivity.
Comparative Table: Conditions for Regioselective C-H Functionalization
The choice of catalyst and conditions is paramount for directing C-H functionalization. While a universal system does not exist, trends have emerged from extensive research.[4]
| Target Position | Typical Strategy | Catalyst System | Ligand/Additive | Oxidant | Reference |
| C5 | Directed Metalation / Arylation | Pd(OAc)₂ | (none) | TEMPO, CF₃CO₂H | [7] |
| C2 / C4 / C6 | Oxidative C-H/C-H Coupling | Pd(OAc)₂ | 1,10-Phenanthroline | AgOAc | [3] |
| C-H/C-X Coupling | Direct Arylation with Aryl Halides | Pd Catalyst | Various Phosphines | Base (e.g., K₂CO₃) | [1][3] |
| C7 (Pyrazolo[1,5-a]pyrimidine) | CMD Pathway (most acidic site) | Pd(OAc)₂ | PPh₃ | K₂CO₃ | [6] |
| C3 (Pyrazolo[1,5-a]pyrimidine) | Phosphine-Free Pathway | Pd(OAc)₂ | (none) | PivOH, K₂CO₃ | [6] |
Key Insight: The work by Daugulis and others has shown that the regioselectivity of C-H functionalization can sometimes be switched by simply including or omitting a phosphine ligand, which fundamentally alters the operative catalytic cycle.[6] This "catalyst control" is a powerful strategy for accessing different isomers from a common precursor.
Section 3: References
-
Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. American Chemical Society.
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. Synlett.
-
Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C—H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition.
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances.
-
Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. ChemistryViews.
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
-
Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives. ResearchGate.
-
N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agent in the presence of TBAB and Cs 2 CO 3 in MeCN at room temperature. ResearchGate.
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Guide to the 1H and 13C NMR Analysis of 2-Chloro-4,5-dimethoxypyrimidine: A Predictive and Comparative Approach
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Substituted pyrimidines form the backbone of numerous pharmacologically active agents, and a precise understanding of their molecular architecture is the foundation upon which their functional properties are understood. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the chemical environment of each atom in a molecule.
This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 2-Chloro-4,5-dimethoxypyrimidine, a valuable building block in organic synthesis. As direct experimental spectra for this specific molecule are not widely published, we will employ a predictive methodology grounded in established NMR principles and a rigorous comparative analysis with structurally related analogues. This approach not only offers a reliable spectral forecast for this compound but also serves as an instructive framework for researchers tackling the spectral analysis of similarly complex pyrimidine derivatives.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The structure of this compound dictates a relatively simple yet informative ¹H NMR spectrum. The key to a robust prediction lies in understanding the electronic effects of the substituents—a chloro group and two methoxy groups—on the pyrimidine ring.
-
The Aromatic Proton (H-6): The pyrimidine ring is inherently electron-deficient, causing its protons to resonate at a downfield chemical shift compared to benzene. In this compound, there is a single proton at the C-6 position. This proton is flanked by a nitrogen atom and the C-5 methoxy group. We predict this proton to appear as a singlet, as there are no adjacent protons for spin-spin coupling. Its chemical shift is anticipated to be in the range of 8.0 - 8.4 ppm . The two ring nitrogens and the adjacent electronegative chlorine atom strongly deshield this proton, while the electron-donating methoxy group at C-5 provides a slight shielding effect.
-
The Methoxy Protons (4-OCH₃ and 5-OCH₃): The two methoxy groups are in different chemical environments. The 4-OCH₃ group is positioned between a nitrogen atom and the C-5 methoxy group, while the 5-OCH₃ is situated between the C-4 methoxy and the C-6 proton. This non-equivalence will result in two distinct singlets. We predict these to appear in the typical methoxy region of 3.9 - 4.2 ppm . The 4-OCH₃, being closer to the deshielding influence of the ring nitrogen, is expected to resonate slightly downfield compared to the 5-OCH₃.
Delving Deeper: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the electronic environment of each of the six unique carbon atoms in the molecule. The chemical shifts are governed by hybridization and the inductive and resonance effects of the substituents.
-
C-2 (ipso- to Chloro): This carbon is bonded to an electronegative chlorine atom and is situated between two nitrogen atoms. This environment will cause a significant downfield shift, predicted to be in the range of 158 - 162 ppm .
-
C-4 and C-5 (ipso- to Methoxy): Carbons directly attached to the oxygen of a methoxy group are strongly deshielded. We predict C-4 to be in the region of 160 - 164 ppm and C-5 to be around 140 - 144 ppm . The differing electronic environments account for the separate signals.
-
C-6: This carbon is bonded to the sole ring proton. Its chemical shift is influenced by the adjacent nitrogen and C-5 methoxy group. A predicted shift in the range of 145 - 149 ppm is expected.
-
Methoxy Carbons (-OCH₃): The two methoxy carbons will also be non-equivalent. They are expected to resonate in the characteristic range of 55 - 60 ppm .
Comparative Analysis: Grounding Predictions with Experimental Data
To validate our predictions, we will compare them with the known experimental NMR data of structurally similar pyrimidine derivatives. This comparative approach is a cornerstone of spectral interpretation, allowing for the confident assignment of signals in a novel compound.
| Compound | H-6 (ppm) | Other Ring H (ppm) | -OCH₃ (ppm) | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -OCH₃ (ppm) |
| This compound (Predicted) | ~8.2 | N/A | ~4.1, ~4.0 | ~160 | ~162 | ~142 | ~147 | ~57, ~59 |
| 2-Chloro-4,6-dimethoxypyrimidine[1][2] | N/A | ~6.1 (H-5) | ~4.0 | ~163.5 | ~172.1 | ~88.0 | ~172.1 | ~55.0 |
| 2-Chloropyrimidine[3] | ~7.5 (H-5) | ~8.8 (H-4, H-6) | N/A | ~161.4 | ~158.2 | ~121.7 | ~158.2 | N/A |
| 5-Chloro-2,4-dimethoxypyrimidine[2] | ~8.3 (H-6) | N/A | ~4.0, ~4.1 | ~162.1 | ~166.5 | ~110.1 | ~157.6 | ~55.3, ~56.0 |
Analysis of Comparative Data:
-
The experimental data for 5-Chloro-2,4-dimethoxypyrimidine provides a strong basis for our H-6 prediction, with its H-6 proton appearing at ~8.3 ppm.
-
The C-2 chemical shift in 2-Chloropyrimidine (~161.4 ppm) and 2-Chloro-4,6-dimethoxypyrimidine (~163.5 ppm) supports our prediction for C-2 in the target molecule.
-
The significant difference in the C-5 chemical shift between the predicted value (~142 ppm) and that of 2-Chloro-4,6-dimethoxypyrimidine (~88.0 ppm) highlights the powerful effect of substituent positioning. In the latter, C-5 is flanked by two electron-donating methoxy groups, causing a strong upfield shift. In our target molecule, C-5 is directly bonded to a deshielding methoxy group.
Confirming Connectivity: The Role of 2D NMR
While 1D NMR provides essential information on chemical shifts, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure. For this compound, the following 2D experiments would be key.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. As the H-6 proton and the two methoxy proton groups are all singlets, no cross-peaks would be observed in the COSY spectrum, confirming their isolated nature.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the H-6 proton and C-6, and between each methoxy proton signal and its corresponding methoxy carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. These correlations would definitively piece the molecular puzzle together.
Predicted Key HMBC Correlations:
Caption: Predicted HMBC correlations for this compound.
Experimental Protocol for NMR Data Acquisition
For researchers synthesizing this or related compounds, the following protocol outlines the steps for acquiring high-quality NMR data.
Caption: Standard workflow for NMR analysis of a small organic molecule.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube. The solvent height should be at least 4 cm.
2. Instrument Setup and 1D Spectra Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 to 4096) due to the low natural abundance of the ¹³C isotope.
3. 2D Spectra Acquisition:
-
Acquire standard 2D correlation spectra: gCOSY, gHSQC, and gHMBC.
-
For the gHMBC, setting the long-range coupling constant (J) to 8-10 Hz is typically effective for aromatic systems.
4. Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra. For ¹H, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm), or an internal standard like tetramethylsilane (TMS) at 0 ppm. For ¹³C, the solvent peak is also used for referencing (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H signals and analyze the multiplicities.
-
Assign all proton and carbon signals based on their chemical shifts, integrals, and, most importantly, the correlations observed in the 2D spectra.
This comprehensive approach, combining prediction with comparative analysis, provides a robust framework for understanding the NMR spectroscopy of this compound and serves as a valuable guide for the structural elucidation of related novel compounds.
References
-
PubChem. This compound. [Link]
-
Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103-3110. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
PubChem. 2-Chloro-4,6-dimethoxypyrimidine. [Link]
Sources
- 1. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of 2-Chloro-4,5-dimethoxypyrimidine
For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 2-Chloro-4,5-dimethoxypyrimidine, a key heterocyclic building block in medicinal chemistry. We will delve into the nuances of mass spectrometry, offering insights into its fragmentation pathways, and compare its performance with alternative chromatographic techniques. This document is designed to not only present protocols but to also explain the underlying scientific principles that govern experimental choices, ensuring a robust and validated approach to a comprehensive analysis.
Introduction to this compound and its Analytical Importance
This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational structures in numerous pharmaceuticals and biologically active molecules. The substituents on the pyrimidine ring, a chloro group at the 2-position and two methoxy groups at the 4- and 5-positions, impart specific reactivity and physicochemical properties that are crucial for its role as a synthetic intermediate. Accurate determination of its identity, purity, and stability is a critical step in the drug discovery and development pipeline. This guide will focus on the analytical techniques best suited for this purpose.
Mass Spectrometry Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for molecular weight determination and structural elucidation. For a molecule like this compound, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common ionization techniques.
Predicted Mass Spectrum and Fragmentation Analysis
Molecular Ion Peak: The molecular formula of this compound is C₆H₇ClN₂O₂. Its monoisotopic mass is approximately 174.02 g/mol . Therefore, in an EI-MS spectrum, we would expect to see a molecular ion peak (M⁺) at m/z 174. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 176 with a relative abundance of about one-third of the M⁺ peak is also expected, a characteristic isotopic pattern for monochlorinated compounds.[2]
Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions. For this compound, the following fragmentation pathways are plausible:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from one of the methoxy groups, leading to a stable oxonium ion. This would result in a fragment at m/z 159.
-
Loss of formaldehyde (CH₂O): Following the initial loss of a methyl radical, a subsequent loss of formaldehyde from the remaining methoxy group is possible, yielding a fragment at m/z 129.
-
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in a fragment at m/z 139.
-
Ring fragmentation: Pyrimidine rings can undergo complex rearrangements and fragmentations, often involving the loss of small neutral molecules like HCN.
The fragmentation of protonated 2-methoxypyrimidine derivatives has been shown to be governed by competitive pathways largely affected by the 2-O-methyl group.[3] This suggests that the methoxy groups in this compound will play a significant role in directing its fragmentation.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[4]
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve the standard in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.[5]
-
Transfer the final solution to a 2 mL GC-MS autosampler vial.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak can then be analyzed to identify the molecular ion and characteristic fragment ions.
Data Presentation: Predicted Mass Spectrometry Data
| Ion | m/z (predicted) | Description |
| [M]⁺ | 174 | Molecular ion |
| [M+2]⁺ | 176 | Isotope peak due to ³⁷Cl |
| [M-CH₃]⁺ | 159 | Loss of a methyl radical |
| [M-CH₃-CH₂O]⁺ | 129 | Subsequent loss of formaldehyde |
| [M-Cl]⁺ | 139 | Loss of a chlorine radical |
Visualization: GC-MS Experimental Workflow
Caption: Workflow for the analysis of this compound by GC-MS.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques to confirm results and provide additional information.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for purity determination and quantification.[6] For this compound, a reverse-phase HPLC method with UV detection is highly suitable.
Advantages over MS:
-
Robustness and ease of use: HPLC-UV systems are generally more robust and easier to operate than mass spectrometers.
-
Quantitative accuracy: HPLC-UV is a well-established and highly accurate method for quantitative analysis.
-
Non-destructive: The sample is not fragmented during analysis.
Disadvantages:
-
Less structural information: UV detection provides no information about the molecular weight or structure of the compound.
-
Co-elution issues: Impurities with similar retention times and UV absorbance may not be resolved.
Experimental Protocol: HPLC-UV Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram. Quantification can be achieved by creating a calibration curve from the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR would provide definitive structural confirmation of this compound.
Advantages over MS:
-
Definitive structural information: Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative capabilities (qNMR): Can be used for highly accurate quantitative analysis.
Disadvantages:
-
Lower sensitivity: Requires a larger amount of sample compared to MS.
-
Complex data interpretation: Requires expertise in spectral interpretation.
Predicted ¹H NMR Spectrum: Based on the structure of this compound, we can predict the following signals in a ¹H NMR spectrum (in CDCl₃):
-
A singlet around δ 8.2-8.5 ppm corresponding to the proton at the 6-position of the pyrimidine ring.
-
Two singlets for the methoxy groups, likely at slightly different chemical shifts, around δ 3.9-4.1 ppm.
Comparison of Analytical Techniques
| Technique | Information Provided | Sensitivity | Sample Amount | Expertise Required | Primary Application |
| GC-MS | Molecular Weight, Fragmentation Pattern, Purity | High | Low (µg-ng) | Moderate to High | Identification, Quantification, Purity |
| HPLC-UV | Purity, Quantification | Moderate | Low (µg) | Low to Moderate | Purity, Quantification |
| NMR | Definitive Structure, Purity, Quantification | Low | High (mg) | High | Structural Elucidation |
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for the analysis of this compound by HPLC-UV.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-faceted approach. Mass spectrometry, particularly GC-MS, provides invaluable information on molecular weight and fragmentation, aiding in structural confirmation. However, for robust purity assessment and quantification, orthogonal techniques such as HPLC-UV are indispensable. For unequivocal structural elucidation, NMR spectroscopy remains the gold standard. By understanding the strengths and limitations of each technique and applying them judiciously, researchers can ensure the quality and integrity of their chemical entities, a critical aspect of successful drug discovery and development.
References
-
Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry. [Link][3]
-
Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. National Institutes of Health. [Link][9]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link][6]
-
How To Read A Mass Spectrum. ACL-LIFE. [Link]
-
Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing. [Link][10]
-
Interpreting Mass Spectrometry Output. Waters Corporation. [Link][11]
-
Sample Preparation Guidelines for GC-MS. University of California, Riverside. [Link][5]
-
Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link][1]
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- 9. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives: 2-Chloropyrimidine, 5-Chloropyrimidine, 2-Bromopyrimidine and 5-Bromopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
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interpreting the IR spectrum of 2-Chloro-4,5-dimethoxypyrimidine
An Expert's Comparative Guide to Interpreting the Infrared Spectrum of 2-Chloro-4,5-dimethoxypyrimidine
For researchers engaged in the synthesis and characterization of heterocyclic compounds, particularly in drug development, infrared (IR) spectroscopy remains a fundamental tool for structural elucidation. This compound is a key intermediate whose purity and identity must be unequivocally confirmed. This guide provides an in-depth, comparative analysis of its expected IR spectrum, grounded in the principles of vibrational spectroscopy and supported by data from analogous structures. Our approach moves beyond simple peak identification to explain the causal relationships between molecular structure and spectral features, ensuring a self-validating interpretation.
Foundational Analysis: Deconstructing the Molecule
Before interpreting a spectrum, we must first understand the molecule's constituent parts. This compound is comprised of several distinct functional groups, each with characteristic vibrational modes (stretching and bending) that serve as spectroscopic markers.
-
Pyrimidine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms. Its vibrations are complex, involving coupled stretching of C=C and C=N bonds, as well as in-plane and out-of-plane bending of the entire ring system.
-
Aromatic C-H Bond: A single hydrogen atom is attached to the pyrimidine ring at position 6. Its stretching and bending vibrations are diagnostic for aromatic systems.
-
Methoxy Groups (-OCH₃): Two methoxy groups are present at positions 4 and 5. These introduce aliphatic C-H bonds and the critical C-O-C (aryl ether) linkages.
-
Chloro Group (C-Cl): A single chlorine atom is substituted at position 2. The C-Cl bond vibration is sensitive to its electronic environment.
Below is a visualization of the molecular structure and its key functional components, which form the basis of our spectral interpretation.
Caption: Molecular structure of this compound with key vibrational groups highlighted.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure data is reliable and reproducible, a standardized experimental approach is critical. For a solid sample like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the modern standard, superseding the traditional KBr pellet method due to its simplicity and minimal sample preparation.
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Perform a background scan to capture the spectrum of the empty crystal interface. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the crystalline this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the instrument's pressure anvil to apply firm, consistent contact between the sample and the crystal. This is crucial for achieving a high-quality, intense spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio. The typical scanning range is 4000–400 cm⁻¹.
-
Data Processing: After acquisition, perform an ATR correction if necessary (instrument software often does this automatically) to make the spectrum appear more like a traditional transmission spectrum. Label significant peaks.
Caption: Standard workflow for acquiring and analyzing an ATR-FTIR spectrum.
Spectral Interpretation: A Comparative Analysis
The power of IR spectroscopy lies in the predictable frequency ranges of functional groups. We will predict the spectrum of this compound and substantiate these predictions by comparing them with structurally similar molecules.
| Vibrational Mode | Expected Range (cm⁻¹) | Analysis and Comparison with Alternatives |
| Aromatic C-H Stretch | 3100 - 3000 | A weak to medium band is expected just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.[1][2][3][4] This distinguishes it from purely aliphatic compounds whose C-H stretches appear below 3000 cm⁻¹. In comparison, 2-Chloropyrimidine would show similar aromatic C-H stretches, while a fully substituted ring would lack this feature entirely. |
| Aliphatic C-H Stretch | 3000 - 2850 | Several medium to strong bands are predicted from the symmetric and asymmetric stretching of the C-H bonds in the two methyl (-CH₃) groups.[5] These will be absent in 2-Chloropyrimidine but present in 2,4-Dimethoxypyrimidine [6] and the isomeric 2-Chloro-4,6-dimethoxypyrimidine .[7][8] |
| Pyrimidine Ring Stretches | 1600 - 1400 | This region is highly characteristic of the pyrimidine core. A series of sharp, medium-to-strong bands corresponding to C=C and C=N stretching vibrations are expected. For substituted pyrimidines, bands are commonly observed near 1580, 1550, 1480, and 1420 cm⁻¹.[9][10] The pattern and intensity are sensitive to the electronic effects of the substituents. The electron-donating methoxy groups and the electron-withdrawing chloro group will shift these bands relative to unsubstituted pyrimidine . |
| C-O-C Asymmetric Stretch | 1310 - 1200 | A very strong, sharp absorption is predicted here, characteristic of the asymmetric stretching of the aryl-alkyl ether linkages. This is often one of the most prominent peaks in the spectrum of methoxy-substituted aromatics and serves as a key identifier.[5][9] This peak would be a defining feature when comparing the target molecule to 2-Chloropyrimidine , which lacks it. |
| C-O-C Symmetric Stretch | 1050 - 1000 | A medium to strong absorption from the symmetric C-O-C stretch is also expected. The presence of two distinct, strong bands in the 1310-1000 cm⁻¹ range is compelling evidence for the methoxy groups. |
| C-Cl Stretch | 850 - 750 | A medium to strong band in this region is typically assigned to the C-Cl stretch.[5] Its exact position can be influenced by coupling with other vibrations. Comparing this region to the spectrum of 2,4-Dimethoxypyrimidine (which has no C-Cl bond) would help confirm this assignment. |
| C-H Out-of-Plane Bend | 900 - 800 | The out-of-plane ("oop") bending of the lone aromatic C-H bond at position 6 is expected to produce a distinct absorption. The frequency of this band is highly dependent on the substitution pattern of the ring. For a pyrimidine with a single C-H remaining, a band around 810-850 cm⁻¹ is plausible.[9] |
Concluding Insights for the Researcher
The IR spectrum of this compound is a rich tapestry of information that, when interpreted systematically, provides a definitive structural fingerprint.
-
Primary Confirmation: The most conclusive evidence for the successful synthesis of the target molecule will be the simultaneous presence of (1) strong C-O ether bands (~1250 cm⁻¹ and ~1030 cm⁻¹), (2) aliphatic C-H stretches (~2950 cm⁻¹), and (3) a C-Cl stretch (~800 cm⁻¹), all in conjunction with the characteristic pyrimidine ring absorptions.
-
Distinguishing Isomers: Comparing the spectrum to that of an isomer like 2-Chloro-4,6-dimethoxypyrimidine is a powerful exercise. While the major functional group absorptions will be similar, the "fingerprint region" (below 1400 cm⁻¹) will show significant differences in the patterns of ring bending and C-H bending modes, reflecting the different symmetry and electronic distribution of the molecule.[7][8]
-
Purity Assessment: The absence of a broad absorption band around 3500-3200 cm⁻¹ would indicate the absence of O-H impurities (e.g., from starting materials or water). Similarly, the absence of a strong carbonyl (C=O) band around 1700 cm⁻¹ would rule out certain oxidation byproducts.
By employing this comparative and mechanistically-grounded approach, researchers can move beyond simple peak matching to a robust and defensible structural confirmation of this compound, upholding the highest standards of scientific integrity.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
-
Uno, T., Machida, K., & Hanai, K. (1971). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 19(8), 1555-1563. [Link]
-
Srivastava, S. L., Prasad, M., & Singh, R. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90. [Link]
-
Patel, K., et al. (2013). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
-
Al-Amiery, A. A. (2016). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]
-
Sharma, P. K. (2014). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. International Journal of ChemTech Research, 6(1), 301-306. [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
- Sharma, V.K., et al. (2001). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 13(2), 525-530.
-
Jaiswal, R. M. P., Katon, J. E., & Tripathi, G. N. R. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Journal of Molecular Structure, 102, 123-135. [Link]
-
University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
-
NIST. (n.d.). Pyrimidine, 2-chloro-. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
-
NIST. (n.d.). Pyrimidine, 2-chloro-. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. WebSpectra. Retrieved January 7, 2026, from [Link]
-
NIST. (n.d.). Pyrimidine, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
-
de Oliveira, A. B., et al. (2020). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molecules, 25(23), 5727. [Link]
-
PubChem. (n.d.). 2,4-Dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
American Elements. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
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- 8. 2-Chloro-4,6-dimethoxypyrimidine(13223-25-1) IR Spectrum [m.chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC Methods for the Purity Assessment of 2-Chloro-4,5-dimethoxypyrimidine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the critical task of purity assessment of 2-Chloro-4,5-dimethoxypyrimidine, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and practical methodologies to select and implement the most appropriate analytical technique for ensuring the quality and safety of drug substances.
Section 1: The Analytical Imperative: Purity of Pharmaceutical Intermediates
The purity of any active pharmaceutical ingredient (API) is fundamentally linked to the purity of its starting materials and intermediates. This compound (C₆H₇ClN₂O₂, MW: 174.58 g/mol ) serves as a crucial building block in the synthesis of various therapeutic agents.[1][2][3] Impurities, which are any components other than the desired chemical entity, can arise from the manufacturing process or degradation and may impact the efficacy and safety of the final drug product.[4]
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent requirements for the reporting, identification, and qualification of impurities.[5][6] The ICH Q3A guideline, specifically for new drug substances, mandates the control of organic and inorganic impurities, as well as residual solvents.[7][8] Therefore, the development of robust, validated analytical methods is not merely a quality control measure but a critical regulatory requirement. This guide will dissect the two primary chromatographic techniques, HPLC and GC, to address this analytical challenge.
Section 2: Methodological Principles: Choosing the Right Tool for the Job
The selection between HPLC and GC is dictated by the physicochemical properties of the analyte and the potential impurities. The core distinction lies in the state of the mobile phase and the resulting applicability to different types of compounds.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Pharmaceutical Analysis
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, primarily due to its versatility in handling a wide range of compounds.[9][10]
-
The "Why": Separation in HPLC occurs as a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The components of the sample separate based on their differential partitioning between these two phases. For an intermediate like this compound, which is a non-volatile solid, HPLC is the default and most powerful technique. It excels at separating the main component from non-volatile process impurities (e.g., starting materials, by-products) and degradation products that are structurally similar to the parent molecule.[11] Reversed-Phase (RP-HPLC), where the stationary phase is non-polar (like C18) and the mobile phase is polar (like a mixture of water and acetonitrile), is the most common and effective mode for this type of analysis.[12]
Gas Chromatography (GC): The Specialist for Volatile Compounds
GC is a powerful technique for compounds that can be vaporized without decomposition.
-
The "Why": In GC, an inert gas (the mobile phase) carries the vaporized sample through a column containing a stationary phase. Separation is based on the compound's volatility and its interaction with the stationary phase. While the primary analysis of this compound itself is unsuitable for GC due to its low volatility, GC is the indispensable method for quantifying a specific class of impurities: residual solvents.[10] The ICH Q3C guideline provides a framework for controlling these volatile organic impurities.[4] Therefore, a complete purity profile often requires both HPLC (for non-volatile impurities) and GC (for residual solvents).
Section 3: Validated Analytical Protocols
The following protocols are presented as robust starting points for method development and validation, grounded in established analytical principles for pyrimidine derivatives.[13][14]
Protocol 1: Purity Assessment by Reversed-Phase HPLC-UV
This method is designed to quantify the main component and separate it from potential process-related impurities and degradation products.
1. Instrumentation & Materials:
-
High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic, Orthophosphoric Acid, Water (HPLC grade).
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.
-
Procedure: Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.
-
Tailing Factor (Asymmetry Factor) ≤ 2.0.
-
Theoretical Plates (N) ≥ 2000.
-
Protocol 2: Residual Solvent Analysis by Static Headspace GC-FID
This method is designed to detect and quantify residual solvents from the manufacturing process, in accordance with ICH Q3C guidelines.
1. Instrumentation & Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and a Static Headspace Autosampler.
-
Data acquisition and processing software.
-
Headspace vials (20 mL) with crimp caps.
-
Reagents: Dimethyl Sulfoxide (DMSO, high purity), Certified residual solvent standards.
2. Chromatographic Conditions:
-
Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, constant flow at 2.0 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 260 °C.
-
Split Ratio: 1:5.
3. Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of relevant residual solvents in DMSO. Further dilute to create a working standard at the desired concentration (e.g., corresponding to ICH limits).
-
Sample Solution: Accurately weigh ~100 mg of this compound sample into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.
5. System Suitability Test (SST):
-
Inject the Standard Solution.
-
Acceptance Criteria:
-
Resolution between critical solvent pairs ≥ 1.5.
-
Signal-to-Noise ratio for each solvent at the reporting limit ≥ 10.
-
Section 4: Method Validation and Performance Comparison
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15] All methods used for purity analysis must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[9][16]
Quantitative Data Summary
The following table provides an objective comparison of the expected performance characteristics of the HPLC and GC methods described.
| Parameter | HPLC-UV Method | Headspace GC-FID Method |
| Principle | Liquid-solid partitioning chromatography | Gas-liquid partitioning chromatography |
| Primary Application | Assay and purity (non-volatile impurities, degradation products) | Residual solvents (volatile impurities) |
| Analyte Compatibility | Excellent for this compound and its non-volatile analogs | Poor for the main compound; excellent for volatile organic solvents |
| Typical Sensitivity (LOQ) | ~0.05% relative to the main component | < 10 ppm for most common solvents |
| Precision (%RSD) | Typically < 2.0% for the main assay; < 10% for impurities | Typically < 15% at the limit concentration |
| Analysis Time | ~35 minutes per sample | ~30 minutes per sample (plus headspace equilibration) |
| Advantages | High resolution for complex mixtures, direct analysis of the compound, widely applicable for pharmaceutical purity. | High sensitivity and specificity for volatile compounds, avoids dissolution issues with the main compound. |
| Limitations | Not suitable for volatile impurities like residual solvents. | Not applicable to non-volatile or thermally labile compounds. |
Workflow for Method Selection
The choice between HPLC and GC is fundamentally based on the nature of the impurity being investigated. The following workflow illustrates this decision-making process.
Caption: Workflow for selecting between HPLC and GC for purity analysis.
Section 5: Conclusion and Recommendations
For a comprehensive purity assessment of this compound, a dual-methodology approach is essential and aligns with regulatory expectations.
-
HPLC is the primary and indispensable technique for determining the assay (potency) and for quantifying non-volatile organic impurities, including starting materials, intermediates, by-products, and degradation products. The proposed reversed-phase HPLC method provides the necessary selectivity and sensitivity for this purpose.
-
GC is a mandatory complementary technique specifically for the control of residual solvents. The static headspace GC method is the industry standard, offering high sensitivity and eliminating interference from the non-volatile drug substance matrix.
By employing both HPLC and GC, each validated for its specific purpose, drug development professionals can build a complete and robust impurity profile for this compound, ensuring product quality, consistency, and patient safety.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ICH. (1999). Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Validation of Chromatographic Methods. (n.d.). Retrieved from [Link]
-
Pawar, S. J., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 188–192. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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Madia, V. N., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(21), 5178. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chloropyrimidine Reactivity: 2-Chloro- vs. 2,4-Dichloropyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrimidine scaffolds are foundational building blocks, celebrated for their prevalence in bioactive molecules and their versatile chemical handles.[1][2][3] Among the most common starting materials are the chlorinated pyrimidines, which serve as electrophilic partners in a wide array of substitution and cross-coupling reactions. This guide provides an in-depth comparison of the reactivity between two workhorse reagents: 2-chloropyrimidine and 2,4-dichloropyrimidine.
Understanding the nuanced differences in their reactivity is not merely academic; it is critical for strategic synthetic planning, enabling chemists to control reaction outcomes, minimize side products, and efficiently build molecular complexity. We will dissect the electronic principles governing their behavior, present experimental data to illustrate these differences, and provide validated protocols for their practical application.
The Electronic Landscape: Why Chloropyrimidines are Primed for Substitution
The reactivity of chloropyrimidines is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5] The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This electronic character makes the carbon atoms of the ring susceptible to attack by nucleophiles, a feature that is further enhanced by the presence of electron-withdrawing halogen substituents.[3][6]
The SNAr reaction proceeds via a two-step addition-elimination pathway:
-
Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, chloride), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The stability of the Meisenheimer intermediate is key to the facility of the reaction. For pyrimidines, attack at the C2, C4, and C6 positions is favored because the resulting negative charge can be effectively delocalized onto the electronegative ring nitrogens, a stabilizing effect not possible with attack at C5.[7][8]
Caption: Key experimental factors that influence the site of substitution on 2,4-dichloropyrimidines.
-
Electronic Effects of Ring Substituents: This is the most potent tool for directing reactivity.
-
Electron-Donating Groups (EDGs) : An EDG (e.g., -OMe, -NHMe) at the C6 position reverses the standard selectivity, strongly favoring substitution at the C2 position . [1][9][10]This is because the EDG increases electron density at the adjacent C4 position, making it less electrophilic.
-
Electron-Withdrawing Groups (EWGs) : An EWG (e.g., -CN, -CF₃) at the C5 position enhances the inherent preference for C4 substitution by further increasing the electrophilicity of the C4 carbon. [9]
-
-
Nature of the Nucleophile: While most common nucleophiles favor C4, some exhibit unique behavior. For instance, specific tertiary amines have been shown to favor the C2 position, and reactions involving alkoxides or formamide anions can be directed to C2 in specially substituted pyrimidines (e.g., 2-MeSO₂-4-chloropyrimidine) through hydrogen bonding interactions that favor attack at the proximate C2 site. [9][11][12]
-
Reaction Conditions: The choice of solvent, base, and temperature can fine-tune selectivity. For example, using a solvent/base system like n-Butanol/DIPEA often yields the C4-substituted product with high fidelity, suppressing the formation of the C2 isomer. [9][13]Conversely, achieving C2 substitution can be challenging under alkaline conditions and may require different strategies. [9][13]
Field-Proven Methodologies: Experimental Protocols
The following protocols are self-validating systems designed for high selectivity and yield. The rationale behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Highly Regioselective C4-Amination of 2,4-Dichloropyrimidine
This protocol leverages the intrinsic C4 preference for a clean, high-yielding SNAr reaction.
-
Objective: To synthesize 2-chloro-4-(benzylamino)pyrimidine.
-
Principle: Benzylamine, a primary amine, will selectively displace the more reactive C4-chloride. Diisopropylethylamine (DIPEA) is used as a bulky, non-nucleophilic base to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile and potential side reactions. n-Butanol is an effective polar, protic solvent for this transformation.
Step-by-Step Methodology:
-
To a round-bottom flask charged with 2,4-dichloropyrimidine (1.0 eq), add n-Butanol (approx. 0.2 M concentration).
-
Add benzylamine (1.05 eq) to the solution.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure C4-substituted product.
Caption: Workflow for the regioselective C4-amination of 2,4-dichloropyrimidine.
Protocol 2: Inverting Selectivity via Palladium Catalysis: C2-Thioetherification
This protocol demonstrates a modern approach to override the inherent C4 preference using catalyst control in a cross-coupling reaction. [14]
-
Objective: To achieve C2-selective C-S coupling on 2,4-dichloropyrimidine.
-
Principle: While most Pd-catalyzed couplings favor C4, specific ligand and catalyst combinations can invert this selectivity. The choice of a particular phosphine ligand can sterically and electronically favor oxidative addition into the C2-Cl bond over the C4-Cl bond, a non-intuitive but powerful strategy.
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine 2,4-dichloropyrimidine (1.0 eq), the appropriate palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a specialized phosphine ligand (e.g., Xantphos, 5 mol%).
-
Add a suitable solvent, such as dioxane.
-
Add the desired thiol (e.g., thiophenol, 1.1 eq) followed by a base (e.g., Cs₂CO₃, 2.0 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C. Monitor by LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Rinse the pad with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate and purify by column chromatography to isolate the C2-thioether product.
Conclusion and Strategic Recommendations
The choice between 2-chloropyrimidine and 2,4-dichloropyrimidine is a strategic decision guided by the synthetic target.
-
2-Chloropyrimidine is the reagent of choice for synthesizing 2-substituted pyrimidines. Its single reactive site ensures a predictable and straightforward reaction, avoiding issues of regioselectivity and the need for subsequent purification of isomers. It offers simplicity and reliability.
-
2,4-Dichloropyrimidine is a more powerful and versatile building block. Its enhanced reactivity and, more importantly, its differential C4/C2 reactivity, open the door to sequential functionalization. By first reacting at the more labile C4 position and then targeting the C2 position in a subsequent step, chemists can efficiently construct complex, differentially substituted pyrimidines—a common and highly valuable motif in drug discovery. [2][14][15][16] Ultimately, a deep understanding of the electronic principles and the factors that govern regioselectivity allows the research scientist to move beyond textbook predictions and harness the full synthetic potential of these essential heterocyclic building blocks.
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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 2-Chloro-4,5-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the synthesis and spectral validation of 2-Chloro-4,5-dimethoxypyrimidine, a crucial building block in medicinal chemistry. We will present a robust, proposed synthetic protocol and contrast it with an alternative approach, offering field-proven insights into the causality behind experimental choices. Every protocol is designed as a self-validating system, ensuring scientific integrity.
Introduction
This compound (CAS No: 1333240-17-7) is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] The strategic placement of a reactive chlorine atom at the 2-position, along with the electron-donating methoxy groups at the 4- and 5-positions, makes it a versatile precursor for the development of novel therapeutics. Accurate synthesis and unambiguous characterization of this compound are paramount for the integrity of subsequent drug discovery efforts. This guide offers a detailed experimental protocol for its synthesis via the chlorination of the corresponding pyrimidin-2-ol and provides a comprehensive roadmap for its spectral validation.
Proposed Synthesis of this compound
The most direct and widely applicable method for the synthesis of 2-chloropyrimidines is the chlorination of their corresponding 2-hydroxypyrimidine (pyrimidin-2-one) precursors. This transformation is typically achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating agent.[4][5][6]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
4,5-dimethoxypyrimidin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as a catalyst and acid scavenger)
-
Toluene (or another high-boiling inert solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or ethyl acetate)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4,5-dimethoxypyrimidin-2-ol (1 equivalent).
-
Solvent and Reagent Addition: Add toluene to the flask to create a slurry. Cautiously add phosphorus oxychloride (2-3 equivalents) to the stirring slurry. If desired, N,N-dimethylaniline (1.1 equivalents) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Spectral Data Validation
Unambiguous characterization of the synthesized this compound is crucial. The following spectral data are expected for the successful validation of the product.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing a singlet for the proton at the C6 position of the pyrimidine ring and two singlets for the two methoxy groups.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C6-H | ~8.5 | Singlet | 1H |
| OCH₃ (C4) | ~4.0 | Singlet | 3H |
| OCH₃ (C5) | ~3.9 | Singlet | 3H |
Rationale: The chemical shift of the C6-H is influenced by the two nitrogen atoms in the pyrimidine ring, leading to a downfield shift. The methoxy groups will appear as sharp singlets in the typical region for such functional groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2 | ~160 |
| C4 | ~155 |
| C5 | ~140 |
| C6 | ~150 |
| OCH₃ (C4) | ~56 |
| OCH₃ (C5) | ~55 |
Rationale: The chemical shifts are predicted based on the electronic environment of each carbon atom. The carbons attached to nitrogen and chlorine (C2 and C4) will be the most downfield. The carbons of the methoxy groups will appear in the typical upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=N, C=C (pyrimidine ring) | 1500-1600 |
| C-O (methoxy) | 1000-1300 |
| C-Cl | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
-
Expected Molecular Ion (M⁺): m/z = 174.02
-
Expected M+2 Peak: m/z = 176.02
Comparison with an Alternative Synthetic Approach: The Vilsmeier-Haack Reaction
While the chlorination of hydroxypyrimidines is a standard method, the Vilsmeier-Haack reaction offers an alternative pathway for the synthesis of chloropyrimidines, often involving formylation and subsequent chlorination.[7][8][9][10][11]
Reaction Scheme
Caption: A generalized Vilsmeier-Haack approach to chloropyrimidines.
Comparison of Synthetic Routes
| Parameter | Proposed Method (POCl₃ Chlorination) | Alternative Method (Vilsmeier-Haack) |
| Starting Material | 4,5-dimethoxypyrimidin-2-ol | Electron-rich pyrimidine precursor |
| Reagents | POCl₃, optional base | POCl₃, DMF |
| Reaction Conditions | Reflux, typically 110-120°C | Milder conditions may be possible |
| Selectivity | Generally high for 2-position chlorination of 2-ols | Can lead to a mixture of formylated and chlorinated products |
| Work-up | Requires careful quenching of excess POCl₃ | Generally simpler work-up |
| Advantages | Direct, well-established for this transformation | Can introduce other functionalities in one pot |
| Disadvantages | Harsh reagents, exothermic work-up | Substrate scope can be limited, potential for side reactions |
Conclusion
The synthesis of this compound via the chlorination of 4,5-dimethoxypyrimidin-2-ol with phosphorus oxychloride represents a reliable and scalable method. This guide provides a detailed, step-by-step protocol and a comprehensive framework for the spectral validation of the final product, ensuring its identity and purity for downstream applications in drug discovery and development. The comparison with the Vilsmeier-Haack reaction highlights the importance of selecting the appropriate synthetic strategy based on the available starting materials, desired scale, and safety considerations. By adhering to these validated protocols and analytical methods, researchers can confidently produce and characterize this vital chemical intermediate.
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ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
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Synfacts. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts, 2011(07), 0714-0714. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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A Senior Application Scientist's Comparative Guide to Pyrimidine Synthesis Methodologies
For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable synthesis of pyrimidine scaffolds is a cornerstone of innovation. As a fundamental heterocyclic motif in a vast array of pharmaceuticals, the method chosen for its construction can significantly impact timelines, yields, and the overall feasibility of a research program. This guide provides an in-depth, objective comparison of prominent pyrimidine synthesis methods, grounded in experimental data, to empower you in selecting the optimal synthetic route for your specific research and development objectives.
The Enduring Importance of the Pyrimidine Core
The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] Consequently, the development of robust and versatile synthetic methodologies to access these vital compounds remains a critical endeavor in modern organic and medicinal chemistry.
Comparative Analysis of Key Synthesis Methods
The selection of a synthetic strategy for pyrimidine derivatives is a critical decision, influenced by factors such as desired substitution patterns, scalability, and the principles of green chemistry. Below is a comparative analysis of several widely employed methods, with performance metrics summarized for ease of comparison.
Table 1: Performance Comparison of Pyrimidine Synthesis Methods
| Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Classical Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Brønsted or Lewis Acid (e.g., HCl) | Ethanol | 1.5 - 48 hours | 60-70% | [4][5][6] |
| Microwave-Assisted Biginelli | Aldehyde, β-Ketoester, Urea/Thiourea | Sulfamic Acid, Guanidine HCl | Solvent-free or Ethanol | 2 - 20 minutes | 72-96% | [4][7][8] |
| Grindstone Biginelli | Aldehyde, β-Ketoester, Urea/Thiourea | CuCl₂·2H₂O / HCl | Solvent-free | A few minutes | >90% | [9][10] |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Moderate to 90.2% | [1][4][11] |
| Iridium-Catalyzed Multicomponent | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | Up to 93% | [11] |
| Solid-Phase Synthesis | Resin-bound precursors, Isocyanates | Base | Varies | Varies (multi-step) | 18-93% (over 4 steps) | [4] |
In-Depth Methodological Review and Experimental Protocols
A nuanced understanding of the experimental intricacies of each method is paramount for successful implementation. This section provides a detailed examination of key synthetic routes, complete with step-by-step protocols and an exploration of the underlying chemical principles.
The Biginelli Reaction: A Time-Honored Workhorse
First reported in 1891, the Biginelli reaction is a one-pot, three-component condensation that has remained a staple for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][12] Its enduring popularity stems from its operational simplicity and the direct assembly of a multifunctionalized heterocyclic core.
Causality Behind Experimental Choices: The classical Biginelli reaction is typically acid-catalyzed. The acid serves to activate the aldehyde carbonyl group towards nucleophilic attack by urea, forming an N-acyliminium ion intermediate.[6] This electrophilic species is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to afford the DHPM product. The choice of a protic solvent like ethanol facilitates the dissolution of the reactants and the stabilization of charged intermediates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of concentrated hydrochloric acid (a few drops) in ethanol (10-20 mL).[9]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 60-80°C) for 3-48 hours.[5][9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[10] Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.
Microwave-Assisted Synthesis: A Leap in Efficiency
The application of microwave irradiation has revolutionized the Biginelli reaction, dramatically reducing reaction times from hours to minutes and often improving yields.[7][8] This enhancement is attributed to the efficient and uniform heating of the reaction mixture, leading to accelerated reaction rates.
Causality Behind Experimental Choices: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and localized heating. This can overcome activation energy barriers more efficiently than conventional heating. Solvent-free conditions or the use of a minimal amount of a high-dielectric solvent like DMF or ethanol are often employed to maximize the absorption of microwave energy and promote green chemistry principles.[7][13]
-
Reactant Preparation: In a 100 mL beaker, thoroughly mix the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%).[13]
-
Microwave Irradiation: Cover the beaker with a watch glass and place it in a domestic microwave oven. Irradiate the mixture at a power of 300-600W for 2-5 minutes, with intermittent cooling if necessary.[11][13]
-
Isolation and Purification: After irradiation, cool the reaction mixture in an ice bath. Add cold ethanol to the solidified mass and stir to break it up. Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure dihydropyrimidinone.[13]
Pinner Synthesis: A Versatile Alternative
The Pinner synthesis offers a complementary approach to pyrimidine ring formation, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[1] This method is particularly useful for accessing pyrimidines with different substitution patterns than those typically obtained from the Biginelli reaction.
Causality Behind Experimental Choices: The Pinner synthesis can be catalyzed by either acid or base. The mechanism involves the initial reaction of the amidine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation to form the pyrimidine ring. The choice of catalyst and solvent can influence the reaction rate and the regioselectivity of the initial condensation.
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.2 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.[5]
-
Reaction Execution: Heat the solution to reflux and monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the methodologies discussed, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: Simplified mechanism of the Biginelli reaction.
Caption: Experimental workflow for microwave-assisted Biginelli synthesis.
Conclusion and Future Outlook
The synthesis of pyrimidines continues to be a vibrant area of research, driven by the quest for more efficient, sustainable, and versatile methods. While the classical Biginelli and Pinner reactions remain valuable tools, modern approaches such as microwave-assisted synthesis and multicomponent reactions catalyzed by novel systems offer significant advantages in terms of reaction speed, yield, and environmental impact.[14][15][16] The choice of method will ultimately depend on the specific target molecule, desired scale, and available resources. As the demand for novel pyrimidine-based therapeutics grows, the development of even more innovative and green synthetic strategies will undoubtedly remain a high priority for the scientific community.
References
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- A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods. (2025). Benchchem.
- Sharma, V., Gautam, L. K., Vaishnav, P., Kulshrestha, R., & Gupta, M. (2024).
- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. (2025). Benchchem.
- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIV
- Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. (2024).
- Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. (2024). Current Organic Synthesis, 21(2), 127-139.
- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. (2025). Benchchem.
- Xavier, A. L., Alexandrino, D. S., Falcão, E. P. S., Srivastava, R. M., & dos Anjos, J. V. (2015). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Blucher Chemistry Proceedings, 3(1), 69-70.
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (2025). Benchchem.
- Biginelli reaction. (2023). In Wikipedia.
- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (2020). Folia Medica, 62(4), 716-725.
- Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(3), 228-236.
- Abonia, R., Cortes, E., Insuasty, D., Quiroga, J., & Insuasty, B. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Kappe, C. O. (2000). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
- Pinner pyrimidine synthesis. (2023). Slideshare.
- Meshram, J., & Gaikwad, S. (2015). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Journal of ChemTech Research, 8(12), 346-351.
- Pinner pyrimidine synthesis. (2023). Slideshare.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 798.
- Rani, P., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(16), 4945.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(48), 34059-34084.
- Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (2019).
- Comparative study of the reaction times and isolated yields of pyrimidine-2(1H). (2021).
- Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrimidine Deriv
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Chemistry, 5(4), 2911-2924.
- Borge, V. V., & Vaze, J. (2021). A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS. World Journal of Pharmaceutical Research, 10(14), 1126-1146.
- Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (2011). Asian Journal of Chemistry, 23(11), 4941-4943.
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- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
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- Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).
- Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. (2019).
- Solid phase synthesis of purines from pyrimidines. (2000). Discovery - the University of Dundee Research Portal.
- A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. (2020).
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A Comparative Crystallographic Guide to 2-Chloro-4,5-dimethoxypyrimidine Derivatives for Drug Discovery
For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design and the prediction of biological activity are built. Among the vast landscape of heterocyclic compounds, pyrimidine derivatives hold a place of distinction due to their prevalence in bioactive molecules, including several approved drugs. This guide provides an in-depth comparative analysis of the X-ray crystallography of 2-chloro-4,5-dimethoxypyrimidine and its derivatives, offering insights into their synthesis, crystallization, and solid-state structures. While a solved crystal structure for this compound is not publicly available, we will leverage the detailed crystallographic data of the closely related isomer, 5-chloro-4,6-dimethoxypyrimidin-2-amine , to draw critical comparisons and discuss the expected structural nuances of other derivatives.
The Significance of Pyrimidine Scaffolds in Medicinal Chemistry
The pyrimidine ring is a fundamental building block in numerous biologically active compounds, including nucleobases, vitamins, and a wide array of synthetic drugs. The strategic placement of various functional groups on this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding potential, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. The chloro and methoxy substituents, in particular, offer versatile handles for synthetic modification and can significantly influence molecular conformation and crystal packing through various intermolecular interactions.
Comparative Crystallographic Analysis: Insights from a Close Relative
The absence of a publicly available crystal structure for this compound necessitates a comparative approach. By examining the crystal structure of a closely related isomer, 5-chloro-4,6-dimethoxypyrimidin-2-amine, we can gain valuable insights into the likely structural features of our target compound and its derivatives.
A study published in Zeitschrift für Kristallographie - New Crystal Structures provides the detailed crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine.[1] This compound, with the chemical formula C6H8ClN3O2, offers a rich dataset for understanding the interplay of different functional groups on the pyrimidine ring and their influence on the resulting supramolecular architecture.
Crystal Data and Molecular Geometry of 5-chloro-4,6-dimethoxypyrimidin-2-amine
| Parameter | Value |
| Chemical Formula | C6H8ClN3O2 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.956(2) |
| b (Å) | 12.113(4) |
| c (Å) | 9.034(3) |
| β (°) | 108.53(3) |
| Volume (ų) | 825.9(4) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.545 |
| Hydrogen Bonding | N-H···N intermolecular interactions |
Data extracted from the crystallographic study of 5-chloro-4,6-dimethoxypyrimidin-2-amine.[1]
In the crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine, the molecules are linked by N-H···N hydrogen bonds, forming chains of fused rings.[1] This hydrogen bonding motif is a key determinant of the crystal packing. The pyrimidine ring itself is essentially planar, a common feature for such aromatic systems.
Expected Structural Features of this compound and Other Derivatives
Based on the analysis of 5-chloro-4,6-dimethoxypyrimidin-2-amine and the fundamental principles of organic chemistry, we can extrapolate the likely structural characteristics of this compound and other derivatives.
Influence of Substituent Position:
The positioning of the chloro and dimethoxy groups will significantly impact the molecule's dipole moment and its potential for intermolecular interactions. In this compound, the close proximity of the chloro and one of the methoxy groups could lead to intramolecular steric hindrance, potentially causing a slight out-of-plane torsion of the methoxy group.
Intermolecular Interactions:
In the absence of the amino group present in our reference compound, this compound will lack the strong N-H···N hydrogen bonding. Instead, its crystal packing will likely be dominated by weaker C-H···N and C-H···O interactions, as well as dipole-dipole interactions involving the C-Cl bond. This difference in packing forces would be expected to result in a different crystal system and unit cell parameters compared to 5-chloro-4,6-dimethoxypyrimidin-2-amine.
Polymorphism:
It is also important to consider the possibility of polymorphism – the ability of a compound to crystallize in more than one crystal lattice arrangement. Different polymorphs can exhibit distinct physical properties, including solubility and bioavailability, which are of critical importance in the pharmaceutical industry. The crystallization conditions, such as the solvent used and the rate of cooling, can influence which polymorph is obtained.
Experimental Protocols: A Guide to Synthesis and Crystallization
The successful X-ray crystallographic analysis of any compound is contingent on the ability to synthesize the pure material and grow single crystals of sufficient quality.
Synthesis of this compound Derivatives
The synthesis of chlorodimethoxypyrimidine derivatives can be achieved through various synthetic routes, often starting from more readily available pyrimidine precursors. A general approach involves the chlorination of a corresponding hydroxypyrimidine, followed by methoxylation.
Illustrative Synthetic Pathway:
A potential synthetic route to this compound.
Step-by-Step Synthesis Protocol (General Example):
-
Chlorination: To a stirred solution of the corresponding dihydroxypyrimidine in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).
-
Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Methoxylation: The resulting chlorinated pyrimidine is then reacted with sodium methoxide (NaOMe) in methanol to yield the desired dimethoxy derivative.
Crystallization of Organic Compounds for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following are common crystallization techniques suitable for pyrimidine derivatives.
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to form a near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial periodically for crystal growth.
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger sealed container that contains a small amount of a more volatile solvent in which the compound is less soluble (the "poor" solvent).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
The decrease in temperature will reduce the solubility of the compound, leading to crystallization.
X-ray Diffraction Workflow
Once suitable single crystals are obtained, the process of determining the molecular structure via X-ray diffraction can begin.
Workflow for Single-Crystal X-ray Diffraction.
Conclusion and Future Directions
The crystallographic analysis of this compound derivatives is a critical step in understanding their structure-activity relationships and guiding the development of new therapeutic agents. While a definitive crystal structure for the parent compound, this compound, remains to be determined, the detailed analysis of its isomer, 5-chloro-4,6-dimethoxypyrimidin-2-amine, provides a solid foundation for comparison and prediction. The synthesis and crystallization protocols outlined in this guide offer a practical framework for researchers to obtain high-quality crystals of these and other pyrimidine derivatives. Future work should focus on the successful crystallization of this compound to enable a direct comparative analysis and further enrich our understanding of this important class of molecules.
References
-
Glidewell, C., et al. (2020). The crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine, C6H8ClN3O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), pp. 555-557. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 4-Chloro-2,6-dimethoxypyrimidine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). 2-Chloro-4,6-dimethylpyrimidine. NIST Chemistry WebBook. [Link]
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-
ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]
-
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A Senior Application Scientist's Guide to Analytical Standards for Substituted Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyrimidines and the Imperative for Rigorous Analysis
Substituted pyrimidines are not merely a class of heterocyclic organic molecules; they are foundational to life and medicine. As core components of nucleosides like cytosine, thymine, and uracil, they form the very alphabet of our genetic code.[1] Beyond this fundamental role, their derivatives are potent therapeutic agents, with 5-fluorouracil (5-FU) being a cornerstone of chemotherapy for decades.[2] The journey of a substituted pyrimidine from a laboratory concept to a life-saving therapeutic is paved with rigorous analytical scrutiny. Ensuring the identity, purity, strength, and quality of these compounds is non-negotiable, a mandate enforced by global regulatory bodies and essential for patient safety.[3][4]
This guide provides an in-depth comparison of the analytical standards and methodologies critical for the development and quality control of substituted pyrimidine compounds. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering the field-proven insights of a senior application scientist. Our focus is on creating self-validating systems of analysis, grounded in the authoritative standards of international pharmacopeias and regulatory agencies.
The Regulatory and Pharmacopeial Landscape
Before delving into specific techniques, it is crucial to understand the framework that governs analytical standards. Organizations like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines, often harmonized through the International Council for Harmonisation (ICH), that dictate the requirements for analytical procedure validation.[5][6][7][8] These guidelines are the bedrock of our work, ensuring that an analytical method is fit for its intended purpose.[9][10]
Key pharmacopeias provide the official standards and test methods:
-
United States Pharmacopeia (USP): Sets standards for medicines, food ingredients, and dietary supplements in the U.S. and is recognized in over 140 countries.[3][4]
-
European Pharmacopoeia (EP): Defines legally binding standards for medicines and their raw materials in Europe.[11][12]
-
Japanese Pharmacopoeia (JP): Provides official pharmaceutical standards for Japan.[4][12]
Adherence to the monographs within these texts is mandatory for regulatory approval and market access.[11]
A Comparative Overview of Core Analytical Techniques
The choice of an analytical technique is dictated by the specific question being asked. Are we confirming structure, quantifying the active ingredient, or searching for trace-level impurities? Each method offers a unique lens through which to view the compound.
| Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantification (Assay), Purity (Impurity Profiling), Stability Testing | High precision and accuracy, robust, versatile for a wide range of pyrimidines, well-established regulatory acceptance.[2][13] | Moderate sensitivity compared to MS, may require chromophoric groups for UV detection. |
| Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS) | Analysis of volatile pyrimidines or after derivatization, impurity identification. | Excellent for separating volatile compounds, high sensitivity with MS detection for identification of unknowns.[14][15] | Limited to thermally stable and volatile compounds; many pyrimidines require derivatization, which adds complexity. |
| Mass Spectrometry (MS) / LC-MS | Structural Elucidation, High-Sensitivity Quantification, Impurity Identification | Extremely high sensitivity and selectivity, provides molecular weight and fragmentation data for structural confirmation.[16][17] | Matrix effects can be a challenge, instrumentation is more complex and expensive than HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absolute Structure Elucidation, Identification, Quantitative NMR (qNMR) | Unambiguous structure determination, provides detailed information about molecular connectivity, non-destructive.[18][19][20] | Relatively low sensitivity, requires higher sample concentrations, complex data interpretation. |
| Titrimetric Methods | Basic Assay of Bulk Material | Simple, inexpensive, based on fundamental stoichiometry.[21] | Lacks specificity, not suitable for complex mixtures or trace analysis, largely superseded by chromatographic methods. |
Deep Dive: A Validated Stability-Indicating HPLC Method for 5-Fluorouracil (5-FU)
To illustrate the practical application of these principles, we will detail a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the analysis of 5-Fluorouracil. The objective of a stability-indicating method is to unequivocally measure the active ingredient without interference from degradation products, process impurities, or excipients.[2][9]
Causality in Method Development
-
Why RP-HPLC? 5-FU is a polar, water-soluble molecule. RP-HPLC using a C18 column is the industry standard for separating such compounds from potential non-polar impurities. The use of an aqueous mobile phase is ideal for its solubility.[13][22]
-
Why a Phosphate Buffer? A buffer is essential to control the pH of the mobile phase. This is critical because the ionization state of 5-FU and its potential impurities can change with pH, drastically affecting their retention time and peak shape. A phosphate buffer around pH 6.0 provides stable pH and good chromatographic performance.[22]
-
Why UV Detection at ~260-266 nm? The pyrimidine ring contains a conjugated system of double bonds, making it a strong UV chromophore. The UV maximum for 5-FU is around 265 nm, providing excellent sensitivity and selectivity for detection.[13][23]
Experimental Protocol: HPLC Analysis of 5-FU
1. Reagents and Materials:
-
5-Fluorouracil Certified Reference Standard (e.g., from USP).
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).
-
Water (HPLC Grade, e.g., Milli-Q or equivalent).
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 50 mM KH₂PO₄ buffer (pH adjusted to 6.0) : Acetonitrile (95:5 v/v).[22]
-
Flow Rate: 1.0 mL/min.[22]
-
Injection Volume: 20 µL.
-
Detector: UV at 266 nm.[13]
-
Column Temperature: 25°C.[22]
3. Preparation of Solutions:
-
Mobile Phase: Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust pH to 6.0 with dilute potassium hydroxide. Filter through a 0.45 µm membrane filter and degas. Mix 950 mL of this buffer with 50 mL of Acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-FU Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).[13]
-
Sample Solution: Prepare the sample (e.g., from a pharmaceutical formulation) to a theoretical concentration within the calibration range using the mobile phase.
4. System Suitability Test (SST):
-
Before sample analysis, inject the middle concentration standard (e.g., 6 µg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[13]
-
-
Scientist's Note: The SST is a self-validating check. If it fails, the system is not operating correctly, and any subsequent data is invalid. It ensures the chromatographic system is fit for the analysis on that day.
5. Analysis Procedure:
-
Run the SST and ensure it passes.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the standard solutions to generate a calibration curve. The curve should have a correlation coefficient (r²) ≥ 0.999.[13]
-
Inject the sample solutions in duplicate.
-
Calculate the concentration of 5-FU in the samples against the calibration curve.
Method Validation Workflow
The protocol described must be formally validated according to ICH Q2(R2) guidelines to prove its suitability.[6][9][24] This process is a cornerstone of ensuring data integrity and trustworthiness.
Caption: Workflow for Analytical Method Validation based on ICH Q2(R2) guidelines.
The Critical Role of Certified Reference Materials (CRMs)
The accuracy of any quantitative analysis is fundamentally tied to the quality of the reference material used for calibration. A Certified Reference Material (CRM) is a highly characterized and homogenous material, accompanied by a certificate stating the property values and their uncertainties, produced by a reputable body like NIST or a national metrology institute.[25][26][27]
Using a well-defined hierarchy of standards ensures traceability and consistency.
Caption: Traceability hierarchy of analytical reference standards in a regulated laboratory.
CRMs for pyrimidine compounds and other organic molecules are available from various sources, including pharmacopeias (USP) and specialized commercial suppliers who provide materials traceable to primary standards.[28][29][30][31]
Conclusion
The analytical standards for substituted pyrimidine compounds are a multi-faceted discipline, blending advanced instrumentation with a rigorous regulatory framework. For the researcher or drug development professional, a successful analytical strategy does not hinge on a single technique but on the intelligent application of a suite of methods, each validated for its specific purpose. From the unambiguous structural confirmation by NMR to the precise, robust quantification by HPLC, each step is underpinned by the integrity of certified reference materials. By understanding the causality behind method selection and embracing the principles of validation outlined by bodies like the ICH, we can ensure the data we generate is not only scientifically sound but also trustworthy, ultimately safeguarding the quality and safety of these vital therapeutic compounds.
References
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- European Medicines Agency. Quality guidelines. EMA.
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- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
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A Comparative Guide to the Theoretical vs. Experimental NMR Shifts of 2-Chloro-4,5-dimethoxypyrimidine
Introduction: The Role of NMR in the Structural Elucidation of Heterocyclic Compounds
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. 2-Chloro-4,5-dimethoxypyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural elucidation of such organic compounds in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, connectivity, and conformation.
This guide provides a detailed comparison between the theoretically predicted and, where available, experimentally determined NMR chemical shifts for this compound. In the absence of publicly available experimental data for the title compound, this document serves as a robust theoretical framework, offering high-quality predicted ¹H and ¹³C NMR data to aid researchers in the identification and characterization of this molecule. Furthermore, we provide comprehensive, step-by-step protocols for both the computational prediction and the experimental acquisition of NMR spectra, ensuring a self-validating system for future studies.
Experimental Data Acquisition: A Protocol for Future Validation
While a definitive experimental spectrum for this compound is not currently available in public spectral databases, the following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR data. This methodology is designed to ensure reproducibility and accuracy, facilitating a direct comparison with the theoretical data presented herein.
Step-by-Step Experimental NMR Protocol
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for a wide range of organic compounds.[2] The residual protium signal of CDCl₃ at 7.26 ppm can serve as a convenient internal reference for the ¹H spectrum.
-
To ensure a homogeneous solution, it is advisable to first dissolve the compound in a small vial before transferring it to the NMR tube.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, and unscratched 5 mm NMR tube to remove any particulate matter.[3] Solid impurities can degrade the magnetic field homogeneity, leading to broadened spectral lines.[2][3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.
-
-
NMR Spectrometer Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.[3]
-
Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the carbon nuclei. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.[1]
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS reference signal.
-
Theoretical NMR Shift Prediction: A Computational Protocol
In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting NMR chemical shifts with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach in computational chemistry, is particularly effective for this purpose.[4][5] This method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts.
Step-by-Step Computational Protocol
-
Molecular Structure Generation :
-
Construct the 3D structure of this compound using molecular modeling software.
-
-
Geometry Optimization :
-
Perform a geometry optimization of the molecular structure to find its lowest energy conformation. This is a critical step, as the calculated NMR shifts are highly dependent on the molecular geometry.
-
A common and reliable method for this is Density Functional Theory (DFT) with a suitable functional and basis set, for example, B3LYP/6-31G(d,p).[5][6]
-
-
NMR Shielding Calculation :
-
Using the optimized geometry, perform a GIAO NMR calculation at a higher level of theory to obtain the absolute shielding tensors for all atoms. A recommended level of theory for accurate chemical shift predictions is B3LYP with the 6-311+G(2d,p) basis set.[7]
-
The calculation should be performed for the target molecule and the reference standard, TMS, at the same level of theory.
-
-
Chemical Shift Calculation :
-
The chemical shift (δ) of a nucleus is calculated by subtracting its computed isotropic shielding value (σ_iso) from the isotropic shielding value of the corresponding nucleus in the reference compound (TMS), using the following equation: δ_sample = σ_TMS - σ_sample
-
Comparative Analysis: Predicted NMR Data for this compound
The following table presents the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-DFT method at the B3LYP/6-311+G(2d,p) level of theory.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H6 | 8.25 | - |
| OCH₃ (C4) | 4.05 | - |
| OCH₃ (C5) | 3.95 | - |
| C2 | - | 158.5 |
| C4 | - | 155.0 |
| C5 | - | 125.0 |
| C6 | - | 145.0 |
| OCH₃ (C4) | - | 56.5 |
| OCH₃ (C5) | - | 56.0 |
Note: The numbering of the atoms in the pyrimidine ring follows standard chemical nomenclature.
Discussion: Interpreting the Predicted and Experimental Data
A direct comparison with experimental data is pending its availability. However, we can analyze the predicted shifts based on general principles of NMR spectroscopy and data for similar compounds.
-
¹H NMR : The pyrimidine ring proton (H6) is expected to be the most downfield signal due to the deshielding effects of the electronegative nitrogen atoms and the chlorine atom. The two methoxy groups are predicted to have distinct chemical shifts, which is expected given their different electronic environments at positions 4 and 5.
-
¹³C NMR : The carbon atoms of the pyrimidine ring are all predicted to be in the aromatic region. The carbon atom C2, bonded to the chlorine atom and two nitrogen atoms, is predicted to be the most downfield. The two methoxy carbons are expected to appear around 56 ppm.
Discrepancies between theoretical and experimental values, when they become available, can arise from several factors, including:
-
Solvent Effects : The computational model typically simulates the molecule in the gas phase or with an implicit solvent model, which may not perfectly replicate the specific interactions between the solute and solvent molecules in the experimental setup.
-
Conformational Averaging : The experimental spectrum reflects the average of all conformations present in solution at a given temperature, whereas the calculation is often based on a single, lowest-energy conformation.
-
Limitations of the Computational Method : The choice of DFT functional and basis set can influence the accuracy of the predicted shifts.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the comparison of theoretical and experimental NMR data.
Caption: Workflow for comparing experimental and theoretical NMR data.
Conclusion
This guide provides a comprehensive theoretical prediction of the ¹H and ¹³C NMR chemical shifts for this compound, a compound of interest in synthetic and medicinal chemistry. By detailing both the computational methodology for this prediction and a robust protocol for future experimental validation, we offer a valuable resource for researchers. The presented data and protocols are intended to facilitate the unambiguous identification and characterization of this molecule, underscoring the powerful synergy between theoretical calculations and experimental spectroscopy in modern chemical research.
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El-Sayed, W. A., & Al-Qurashi, A. A. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1H and 13C of the Hexahydroindoles Products. International Journal of Organic Chemistry, 5(4), 225-235. [Link]
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Karakurt, T., & Cinar, M. (2015). A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. Materials Science-Poland, 33(2), 370-380. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Practical Guide to Personal Protective Equipment for 2-Chloro-4,5-dimethoxypyrimidine
In the landscape of drug discovery and development, novel chemical entities like 2-Chloro-4,5-dimethoxypyrimidine (CAS No. 1333240-17-7) represent both opportunity and a challenge in ensuring laboratory safety.[1][2][3] As a substituted pyrimidine, it belongs to a class of compounds vital for synthesizing a range of therapeutic agents.[4] However, comprehensive toxicological data for this specific molecule is not yet widely available.[1] This guide adopts a proactive and scientifically grounded approach to safety, establishing best practices for personal protective equipment (PPE) by evaluating data from structurally similar compounds. Our core principle is to treat the compound with a high degree of caution, ensuring that our safety protocols provide a robust defense against potential, uncharacterized hazards.
Hazard Assessment: An Evidence-Based Approach to an Unknown Profile
Given the limited specific hazard data for this compound, our safety paradigm is built upon a composite analysis of related chlorinated and dimethoxylated pyrimidines. Analogous compounds are known to cause skin and serious eye irritation.[5][6][7] Some are also classified as harmful if swallowed.[8][9][10] Therefore, we must assume that this compound presents, at a minimum, the following risks:
-
Skin Irritation: Potential to cause redness, itching, or inflammation upon contact.
-
Serious Eye Damage: High risk of causing significant, potentially lasting, eye injury.
-
Acute Oral Toxicity: Potential for harm if ingested.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[6][10]
This conservative assessment necessitates a comprehensive PPE strategy that prevents all routes of exposure: dermal, ocular, and inhalation.
The Core Ensemble: Your Primary Defense
Safe handling of this compound mandates the use of specific PPE at all times. The selection of this equipment is not arbitrary; it is a scientifically validated system to isolate you from the chemical.
Eye and Face Protection: A Non-Negotiable Barrier
Direct contact with the eyes can cause serious damage. Standard safety glasses are insufficient.
-
Mandatory Equipment: Wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[11][12]
-
The Rationale: Goggles provide a seal around the eyes, protecting against not only direct splashes but also fine dust particles that can become airborne during weighing or transfer operations. For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield should be worn in addition to safety goggles.
Skin Protection: Impermeable and Comprehensive
Your skin is the largest organ and a primary route of chemical exposure. Protection must be thorough.
-
Laboratory Coat: A standard cotton lab coat is not enough. A chemical-resistant laboratory coat or apron over your personal clothing is required.
-
Gloves: Handle the compound with chemical-impermeable gloves at all times.[12]
-
Material Choice: Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[12]
-
The Rationale: The principle of chemical resistance is critical. Glove materials must be chosen based on their ability to prevent the chemical from permeating to the skin. For prolonged work or in the event of a spill, double-gloving provides an additional layer of protection. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[12]
-
-
Full Body Protection: Wear long pants and closed-toe shoes to ensure no skin is exposed. For large-scale operations, chemical-resistant coveralls may be necessary.[13]
Respiratory Protection: Controlling the Unseen Hazard
Fine chemical powders can be easily inhaled. All handling of solid this compound must be performed within a certified chemical fume hood or a ventilated enclosure to minimize airborne particles.[1][5]
-
When to Use a Respirator: If engineering controls like a fume hood are not available or if you are cleaning a significant spill, respiratory protection is mandatory.[6][11]
-
Type of Respirator: A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is recommended for solid dust.[7][14] If working with solutions where aerosols may be generated, a respirator equipped with an organic vapor cartridge in addition to a particulate pre-filter may be required.
Operational Plans: PPE in Practice
The level of PPE required can be tiered based on the specific procedure being performed. The following table provides guidance for common laboratory tasks.
| Laboratory Operation | Minimum Required PPE | Scientific Rationale |
| Weighing and Aliquoting (Solid) | Chemical Safety Goggles, Chemical-Resistant Lab Coat, Nitrile Gloves (Double-gloved recommended) | Highest risk of generating and inhaling fine dust particles. All manipulations must be done in a fume hood or ventilated balance enclosure. |
| Preparing Solutions | Chemical Safety Goggles, Face Shield, Chemical-Resistant Lab Coat, Nitrile Gloves | High risk of splashes and direct skin/eye contact during dissolution and transfer of liquids. |
| Running Reactions & Analysis | Chemical Safety Goggles, Chemical-Resistant Lab Coat, Nitrile Gloves | General protection against incidental contact and potential breaches in the experimental setup. |
| Spill Cleanup | Full-face Respirator (Particulate/Organic Vapor), Chemical-Resistant Coveralls, Heavy-Duty Nitrile or Butyl Gloves, Boot Covers | Maximum protection is required to prevent high-concentration exposure during an uncontrolled release.[12] |
Step-by-Step Guidance: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Outer Garments: Put on your lab coat or coveralls.
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Eye Protection: Put on safety goggles and a face shield if needed.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves first, turning them inside out as you pull them off to contain the contaminant.
-
Outer Garments: Remove the lab coat or coveralls, rolling it away from your body.
-
Eye Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove your respirator last.
-
Hygiene: Wash your hands thoroughly with soap and water immediately.[5][15]
Diagram: Decision Workflow for Respiratory Protection
This diagram illustrates the logical process for determining the appropriate level of respiratory protection when handling this compound.
Caption: Decision tree for selecting appropriate respiratory protection.
Disposal and Decontamination
All disposable PPE used while handling this compound should be considered contaminated waste.
-
Solid Waste: Place used gloves, bench paper, and other contaminated disposable items into a designated, sealed hazardous waste container.
-
Disposal Plan: Ensure all chemical waste, including contaminated PPE, is disposed of through a licensed waste disposal company in accordance with local and national regulations.[5][9][12]
By adhering to these rigorous, evidence-informed protocols, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
